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  • Product: 4-methyl-6-oxoheptanoic acid
  • CAS: 58447-40-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-methyl-6-oxoheptanoic Acid: Structure, Synthesis, and Potential Applications

This technical guide provides a comprehensive overview of 4-methyl-6-oxoheptanoic acid, a chiral carboxylic acid with potential applications in synthetic and medicinal chemistry. This document details its chemical struct...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive overview of 4-methyl-6-oxoheptanoic acid, a chiral carboxylic acid with potential applications in synthetic and medicinal chemistry. This document details its chemical structure, stereochemistry, and physicochemical properties. Furthermore, it outlines a proposed synthetic pathway and predicted spectroscopic data to aid in its preparation and characterization. The guide concludes with a discussion of its potential utility for researchers, scientists, and drug development professionals.

Chemical Identity and Physicochemical Properties

4-methyl-6-oxoheptanoic acid is a derivative of heptanoic acid featuring a methyl group at the 4-position and a ketone at the 6-position. Its structure contains a stereocenter at the C4 carbon, giving rise to two enantiomers: (4R)-4-methyl-6-oxoheptanoic acid and (4S)-4-methyl-6-oxoheptanoic acid.

The fundamental properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C8H14O3[1]
Molecular Weight 158.19 g/mol [1]
IUPAC Name (4R)-4-methyl-6-oxoheptanoic acid[1]
CAS Number 52921-00-3 ((4R)-enantiomer)[1]
Canonical SMILES CCC(=O)C[1]
Stereochemistry

The stereochemistry of 4-methyl-6-oxoheptanoic acid is defined by the configuration at the C4 chiral center. The two enantiomers, (4R) and (4S), are expected to have identical physical properties, except for their interaction with polarized light and other chiral molecules. The biological activity of these enantiomers can differ significantly, a crucial consideration in drug development.

G cluster_R (4R)-4-methyl-6-oxoheptanoic acid cluster_S (4S)-4-methyl-6-oxoheptanoic acid node_R node_S

Caption: 2D structures of the (4R) and (4S) enantiomers of 4-methyl-6-oxoheptanoic acid.

Proposed Synthesis

G target 4-methyl-6-oxoheptanoic acid intermediate1 Intermediate Ester target->intermediate1 Hydrolysis & Decarboxylation start1 Ethyl 2-methylacetoacetate intermediate1->start1 Alkylation start2 Ethyl 4-bromobutanoate intermediate1->start2 Alkylation

Caption: Retrosynthetic analysis for 4-methyl-6-oxoheptanoic acid.

A detailed experimental protocol for this proposed synthesis is provided below.

Experimental Protocol: Proposed Synthesis

Reaction Scheme:

(1) Alkylation: Ethyl 2-methylacetoacetate + Ethyl 4-bromobutanoate → Diethyl 2-acetyl-2-methyladipate (2) Ketonization (Hydrolysis and Decarboxylation): Diethyl 2-acetyl-2-methyladipate → 4-methyl-6-oxoheptanoic acid

Materials and Methods:

  • Ethyl 2-methylacetoacetate

  • Ethyl 4-bromobutanoate

  • Sodium ethoxide

  • Absolute ethanol

  • Hydrochloric acid

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for organic synthesis (round-bottom flasks, reflux condenser, separatory funnel, etc.)

  • Rotary evaporator

  • Magnetic stirrer with heating plate

Step-by-Step Procedure:

  • Alkylation: a. In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, prepare a solution of sodium ethoxide in absolute ethanol. b. To this solution, add ethyl 2-methylacetoacetate dropwise at room temperature with stirring. c. After the addition is complete, add ethyl 4-bromobutanoate dropwise to the reaction mixture. d. Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC). e. Cool the reaction mixture to room temperature and neutralize with dilute hydrochloric acid. f. Extract the product with diethyl ether. g. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure using a rotary evaporator to obtain the crude diethyl 2-acetyl-2-methyladipate.

  • Hydrolysis and Decarboxylation: a. To the crude intermediate from the previous step, add a solution of concentrated hydrochloric acid. b. Heat the mixture to reflux for several hours to effect both hydrolysis of the esters and decarboxylation. c. Monitor the reaction by TLC until the starting material is consumed. d. Cool the reaction mixture and extract the product with a suitable organic solvent. e. Wash the organic layer, dry it, and concentrate it to yield the crude 4-methyl-6-oxoheptanoic acid. f. Purify the final product by column chromatography or distillation under reduced pressure.

Spectroscopic Characterization (Predicted)

While experimental spectra for 4-methyl-6-oxoheptanoic acid are not widely published, its spectral characteristics can be predicted based on its structure and data from analogous compounds.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~1.0d3H-CH₃ at C4
~1.5-1.8m4H-CH₂- at C2 and C3
~2.1s3H-CH₃ at C7
~2.3m1H-CH- at C4
~2.5t2H-CH₂- at C5
~11-12br s1H-COOH
Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information about the carbon skeleton.

Predicted Chemical Shift (δ, ppm)Carbon Assignment
~20C7
~30-CH₃ at C4
~30-35C2, C3, C4
~45C5
~180C1 (Carboxylic acid)
~210C6 (Ketone)
Predicted IR Spectrum

The infrared spectrum will show characteristic absorption bands for the functional groups present.

Predicted Wavenumber (cm⁻¹)Functional Group
2500-3300 (broad)O-H stretch (Carboxylic acid)
1710 (strong)C=O stretch (Ketone)
1700 (strong)C=O stretch (Carboxylic acid)
2950-2850C-H stretch (Aliphatic)
Predicted Mass Spectrum

In mass spectrometry with electron ionization (EI), the molecular ion peak (M⁺) would be observed at m/z = 158. Key fragmentation patterns would likely involve the loss of water (M-18), the carboxylic acid group (M-45), and cleavage adjacent to the ketone.

Potential Applications in Research and Drug Development

While specific applications of 4-methyl-6-oxoheptanoic acid are not extensively documented, its structural features suggest several potential uses in medicinal chemistry and organic synthesis.

  • Chiral Building Block: As a chiral molecule, it can serve as a starting material or intermediate in the enantioselective synthesis of more complex molecules, including natural products and pharmaceuticals. The stereocenter at the C4 position can be used to control the stereochemistry of subsequent reactions.

  • Linker Molecule: The bifunctional nature of the molecule, with a carboxylic acid at one end and a ketone at the other, makes it a candidate for use as a linker in various applications, such as in the development of antibody-drug conjugates (ADCs) or proteolysis-targeting chimeras (PROTACs). The carboxylic acid can be used for conjugation to an amino group, while the ketone can be derivatized for attachment to another molecule.

  • Scaffold for Bioactive Molecules: The keto-acid motif is present in a variety of biologically active compounds. This molecule could serve as a scaffold for the synthesis of novel compounds to be screened for various biological activities. For instance, related keto-acid derivatives have been explored as inhibitors of certain enzymes.

Conclusion

4-methyl-6-oxoheptanoic acid is a chiral keto-acid with significant potential as a building block in organic synthesis and medicinal chemistry. This guide has provided a detailed overview of its chemical structure, stereochemistry, and predicted physicochemical and spectroscopic properties. A plausible synthetic route has been proposed to facilitate its preparation in the laboratory. While its specific applications are yet to be fully explored, its unique structural features make it a promising candidate for the development of novel therapeutics and other functional molecules. Further research into the synthesis and biological evaluation of its enantiomerically pure forms is warranted to fully unlock its potential.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 22743510, 4-Methyl-6-oxoheptanoic acid. Retrieved from [Link].

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 71365449, (4R)-4-Methyl-6-oxoheptanoic acid. Retrieved from [Link].

  • Study on the synthesis of 7-methyl-8-oxo-nonanoic acid. (2008). Journal of Chemical Industry and Engineering (China). Retrieved from [Link].[2]

Sources

Exploratory

Physical and chemical properties of 4-methyl-6-oxoheptanoic acid

An In-depth Technical Guide to the Physical and Chemical Properties of 4-methyl-6-oxoheptanoic acid Introduction 4-methyl-6-oxoheptanoic acid is a bifunctional organic compound featuring both a carboxylic acid and a keto...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physical and Chemical Properties of 4-methyl-6-oxoheptanoic acid

Introduction

4-methyl-6-oxoheptanoic acid is a bifunctional organic compound featuring both a carboxylic acid and a ketone functional group. Its structure, comprising a seven-carbon chain with a methyl branch, makes it a valuable chiral building block in organic synthesis. The presence of two reactive centers at different positions in the carbon chain allows for a wide range of chemical transformations, making it a target of interest for researchers in medicinal chemistry and materials science. This guide provides a comprehensive overview of its known physical and chemical properties, predicted spectral characteristics, and a plausible synthetic pathway, offering a technical resource for scientists and drug development professionals.

Part 1: Physical Properties

The physical properties of a compound are critical for its handling, purification, and use in experimental setups. While extensive experimental data for 4-methyl-6-oxoheptanoic acid is not widely published, we can compile its computed properties and compare them with a structurally similar, unbranched analogue, 6-oxoheptanoic acid, to provide a useful reference point.

Quantitative data is summarized in the table below.

PropertyValue (4-methyl-6-oxoheptanoic acid)Value (6-oxoheptanoic acid - for comparison)Source
Molecular Formula C₈H₁₄O₃C₇H₁₂O₃[1]
Molecular Weight 158.19 g/mol 144.17 g/mol [1]
CAS Number 58447-40-8 (racemic), 52921-00-3 ((4R)-isomer)3128-07-2[1][2]
Appearance Not specified (likely a solid or viscous oil at STP)Solid
Melting Point Data not available35-37 °C
Boiling Point Data not available158-162 °C at 9 mmHg
Density Data not available1.059 g/mL at 25 °C
Topological Polar Surface Area 54.4 Ų (Computed)54.4 Ų[1]
XLogP3 (Lipophilicity) 0.5 (Computed)0.2[1]

Part 2: Chemical Properties and Spectroscopic Analysis

The chemical behavior of 4-methyl-6-oxoheptanoic acid is dictated by its two primary functional groups: the carboxylic acid and the ketone.

Reactivity
  • Carboxylic Acid Group: The terminal carboxylic acid moiety (-COOH) is acidic and can undergo typical reactions such as deprotonation to form a carboxylate salt, esterification with alcohols (in the presence of an acid catalyst), and conversion to an acyl chloride using reagents like thionyl chloride (SOCl₂). It can also be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

  • Ketone Group: The ketone group (C=O) at the 6-position is electrophilic and susceptible to nucleophilic attack. It can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄), undergo Wittig reactions to form alkenes, or react with Grignard reagents to produce tertiary alcohols.

  • Bifunctionality: The presence of both groups allows for intramolecular reactions, such as lactonization, if the chain can be modified to bring the hydroxyl (from ketone reduction) and carboxylic acid groups into a favorable ring-forming position.

Spectroscopic Profile (Predicted)

Without experimental spectra, we can predict the characteristic signals based on the molecule's structure. This is an essential exercise for any researcher planning to synthesize or isolate this compound.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): In a typical deuterated solvent like CDCl₃, the following proton signals are expected:

    • A singlet around 2.1-2.2 ppm for the three methyl protons (-C(O)CH ₃).

    • A doublet for the methyl group at the 4-position (-CH ₃CH) around 0.9-1.0 ppm.

    • A broad singlet for the acidic carboxylic acid proton (-COOH ) typically downfield, >10 ppm.

    • A series of multiplets for the methylene (-CH ₂) and methine (-CH ) protons along the carbon backbone, expected between 1.2 and 2.5 ppm. The protons adjacent to the carbonyl groups (at C2 and C5) would be the most downfield in this range.[3]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum would show eight distinct signals:

    • A signal for the ketone carbonyl carbon (-C =O) around 208-212 ppm.

    • A signal for the carboxylic acid carbonyl carbon (-C OOH) around 175-180 ppm.

    • Signals for the two methyl carbons (-C H₃) between 15-30 ppm.

    • Signals for the three methylene carbons (-C H₂) and the single methine carbon (-C H) in the 20-50 ppm range.

  • IR (Infrared) Spectroscopy: The IR spectrum would be characterized by two prominent carbonyl stretching bands:

    • A sharp, strong absorption band for the ketone C=O stretch, typically around 1715 cm⁻¹.

    • A strong, and often broader, absorption band for the carboxylic acid C=O stretch, around 1700-1725 cm⁻¹, which may overlap with the ketone stretch.

    • A very broad O-H stretch from the carboxylic acid's hydroxyl group, appearing between 2500-3300 cm⁻¹.[4]

  • Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 158. Common fragmentation patterns would include the loss of a methyl group (m/z = 143) and the characteristic McLafferty rearrangement involving the ketone, leading to a fragment at m/z = 58.[5]

Part 3: Synthesis and Experimental Workflow

A reliable method for synthesizing γ-keto acids like 4-methyl-6-oxoheptanoic acid is through the alkylation of an acetoacetic ester followed by hydrolysis and decarboxylation. This classic approach provides a logical and field-proven pathway.

Proposed Synthetic Protocol: Acetoacetic Ester Synthesis

This protocol is a self-validating system as the progress of each step can be monitored by standard techniques like Thin Layer Chromatography (TLC) and confirmed by spectroscopic analysis of the intermediates.

Step 1: Alkylation of Ethyl Acetoacetate

  • Setup: Equip a dry, three-necked round-bottom flask with a reflux condenser, a nitrogen inlet, and a dropping funnel.

  • Deprotonation: Prepare a solution of sodium ethoxide in ethanol. Add ethyl acetoacetate dropwise to this solution at room temperature to form the enolate. The causality here is that the α-protons of the β-ketoester are acidic and readily removed by a strong base.

  • Alkylation: Add ethyl 4-bromobutanoate (or a suitable equivalent) dropwise to the enolate solution.

  • Reaction: Heat the mixture to reflux for several hours until TLC analysis indicates the consumption of the starting materials. This is an Sₙ2 reaction where the enolate acts as a nucleophile.

  • Workup: Cool the reaction, neutralize with a dilute acid, and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer, dry it with anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Hydrolysis and Decarboxylation

  • Hydrolysis: Treat the crude product from Step 1 with an aqueous solution of a strong acid (e.g., HCl or H₂SO₄).

  • Decarboxylation: Heat the acidic mixture to reflux. The β-keto acid intermediate formed upon ester hydrolysis is thermally unstable and readily loses CO₂ to yield the final product.

  • Purification: After cooling, extract the product into an organic solvent. Purify the final compound, 4-methyl-6-oxoheptanoic acid, using column chromatography or distillation under reduced pressure.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the proposed synthesis.

G cluster_0 Step 1: Alkylation cluster_1 Step 2: Hydrolysis & Decarboxylation cluster_2 Purification A Ethyl Acetoacetate + NaOEt B Enolate Formation A->B Deprotonation C Add Alkyl Halide (e.g., Ethyl 4-bromobutanoate) B->C Nucleophilic Attack D Alkylated Diester Intermediate C->D Reflux E Hydrolysis with Acid (H₃O⁺) D->E Purification & Transfer F Unstable β-Keto Acid E->F Heat G Final Product: 4-methyl-6-oxoheptanoic acid F->G Decarboxylation (Loss of CO₂) H Extraction & Chromatography G->H I Pure Product H->I Final Characterized Product

Caption: Workflow for the synthesis of 4-methyl-6-oxoheptanoic acid.

Part 4: Safety and Handling

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[8][9]

  • Hazards: Assumed to be a skin and eye irritant. Carboxylic acids can be corrosive. Avoid inhalation of any dust or vapors.[6]

  • Handling: Use in a well-ventilated area or a chemical fume hood. Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[8]

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and bases.

Conclusion

4-methyl-6-oxoheptanoic acid is a versatile chemical intermediate whose properties are defined by the interplay between its ketone and carboxylic acid functionalities. While detailed experimental data remains sparse in public literature, its physical and chemical characteristics can be reliably predicted based on its structure and comparison with related compounds. The synthetic route outlined provides a robust framework for its preparation in a laboratory setting. This guide serves as a foundational resource for researchers looking to explore the potential of this molecule in drug discovery and chemical synthesis.

References

  • PubChem. (4R)-4-Methyl-6-oxoheptanoic acid | C8H14O3 | CID 71365449. [Link]

  • PubChem. 4-Methyl-6-oxoheptanoic acid | C8H14O3 | CID 22743510. [Link]

  • Chemsrc. (2025, September 10). 4-methyl-6-oxo-heptanoic acid | CAS#:58447-40-8. [Link]

  • PubChem. 4-Methyl-6-oxoheptanal | C8H14O2 | CID 22743526. [Link]

  • SpectraBase. 6-Methyl-3-oxoheptanoic acid methyl ester - Optional[MS (GC)] - Spectrum. [Link]

  • Organic Syntheses. Octanoic acid, 7-oxo-, methyl ester. [Link]

  • NIST WebBook. Heptanoic acid, 6-oxo-. [Link]

  • NP-MRD. (2022, September 5). 2-amino-4,5-dihydroxy-6-oxoheptanoic acid (NP0217638). [Link]

  • AOCS. (2019, July 23). Branched-Chain and Cyclic Fatty Acids. [Link]

  • NIST WebBook. Heptanoic acid, 6-oxo- IR Spectrum. [Link]

  • SpectraBase. 6-OXO-HEPTANOIC-ACID-2-PYRIDINYLMETHYLESTER - Spectra. [Link]

  • NIST WebBook. Heptanoic acid, 6-oxo- Mass Spectrum. [Link]

Sources

Foundational

Mechanism of Action and Metabolic Routing of 4-Methyl-6-Oxoheptanoic Acid: A Technical Guide for Xenobiotic Profiling

Executive Summary In the landscape of synthetic lipid design and metabolic modulation, 4-methyl-6-oxoheptanoic acid (4-M-6-OHA) serves as a critical structural surrogate for medium-chain branched keto acids. While primar...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of synthetic lipid design and metabolic modulation, 4-methyl-6-oxoheptanoic acid (4-M-6-OHA) serves as a critical structural surrogate for medium-chain branched keto acids. While primarily utilized as a synthetic intermediate for lactone derivatives , its structural homology to endogenous branched-chain keto acids (BCKAs) makes it an invaluable probe for interrogating mitochondrial beta-oxidation fluxes and dehydrogenase kinetics.

This whitepaper deconstructs the predictive metabolic routing of 4-M-6-OHA, elucidates its mechanism of action as a competitive metabolic modulator, and establishes a self-validating experimental framework for profiling its biotransformation.

Structural Pharmacophore & Metabolic Routing

The chemical architecture of 4-M-6-OHA (C₈H₁₄O₃) features a terminal carboxylic acid, a methyl branch at the C4 position, and a ketone moiety at C6. When introduced into a biological system, this compound is forced to navigate two competing metabolic pathways: Ketoreduction (cytosolic) and Beta-Oxidation (mitochondrial).

Pathway A: Cytosolic Ketoreduction

The C6 ketone is highly susceptible to nucleophilic attack by hydride ions donated by NADPH. Cytosolic enzymes, specifically Carbonyl Reductase 1 (CBR1) and Aldo-Keto Reductases (AKRs), readily reduce the ketone to a secondary alcohol, yielding 6-hydroxy-4-methylheptanoic acid. This represents a primary detoxification and clearance route.

Pathway B: Mitochondrial Beta-Oxidation

To enter the lipid catabolism cycle, the terminal carboxylic acid must first be activated by the Acyl-CoA Synthetase Medium-chain (ACSM) family, consuming ATP and Coenzyme A to form a thioester. The resulting 4-methyl-6-oxoheptanoyl-CoA is a substrate for Medium-chain acyl-CoA dehydrogenase (MCAD) . However, the C4 methyl group introduces significant steric hindrance during the subsequent hydration step catalyzed by enoyl-CoA hydratase, leading to a metabolic bottleneck.

MetabolicPathway A 4-Methyl-6-oxoheptanoic Acid (4-M-6-OHA) B Ketoreduction (CBR1/AKRs) A->B NADPH C CoA Activation (ACSM Family) A->C ATP, CoA D 6-Hydroxy-4-methylheptanoic acid (Metabolite M1) B->D E 4-Methyl-6-oxoheptanoyl-CoA (Thioester Intermediate) C->E F Beta-Oxidation Cycle (MCAD) E->F FAD -> FADH2 G Steric Hindrance at C4 (Partial Oxidation / Accumulation) F->G Enoyl-CoA Hydratase

Fig 1: Divergent metabolic routing of 4-M-6-OHA via ketoreduction and beta-oxidation pathways.

Mechanism of Action: Enzymatic Interactions

As an exogenous xenobiotic, the mechanism of action of 4-M-6-OHA is defined by its ability to competitively interact with endogenous metabolic machinery.

Competitive Modulation of the BCKDH Complex

Endogenous branched-chain amino acids (leucine, isoleucine, valine) are transaminated into BCKAs. The Branched-chain alpha-keto acid dehydrogenase (BCKDH) complex is responsible for their oxidative decarboxylation. Because 4-M-6-OHA possesses both a branched methyl group and a downstream ketone, it acts as a structural mimic. It competitively binds to the E1 alpha subunit of the BCKDH complex, temporarily modulating the clearance rate of endogenous BCKAs. This mechanism is of particular interest in drug discovery targeting metabolic disorders like Maple Syrup Urine Disease (MSUD).

Substrate Bottlenecking in Lipid Oxidation

While straight-chain medium fatty acids (e.g., octanoic acid) are rapidly oxidized by MCAD, 4-M-6-OHA acts as a "slow substrate." The steric clash caused by the C4 methyl group during enoyl-CoA hydration traps the enzyme complex in a prolonged transition state. This partial oxidation depletes the free mitochondrial CoA pool, a critical mechanistic insight when designing branched-chain lipid therapeutics.

Experimental Workflows: Self-Validating Metabolic Profiling

To accurately map the metabolic fate of 4-M-6-OHA, we utilize Human Liver Microsomes (HLM) coupled with LC-HRMS/MS. Causality of Design: Because beta-oxidation is primarily mitochondrial while ketoreduction is cytosolic, the HLM matrix must be artificially supplemented with both NADPH (for reductases) and ATP/CoA/FAD (to force the ACSM cascade).

Furthermore, quenching the reaction with ice-cold acetonitrile (ACN) is not merely for protein precipitation; it instantly halts enzyme kinetics and prevents the highly transient acyl-CoA intermediates from undergoing spontaneous hydrolysis, thereby preserving the thioester bonds for mass spectrometry.

Protocol: In Vitro Clearance and Metabolite Identification
  • Matrix Preparation: Incubate 1 mg/mL HLM in 100 mM phosphate buffer (pH 7.4) at 37°C.

  • Cofactor Addition: Spike the matrix with 1 mM NADPH, 2 mM ATP, 0.5 mM CoA, and 10 µM FAD.

  • Substrate Initiation: Add 4-M-6-OHA to a final concentration of 10 µM.

  • Time-Course Sampling: Extract 50 µL aliquots at 0, 15, 30, 45, and 60 minutes.

  • Quenching: Immediately inject aliquots into 150 µL of ice-cold ACN containing an internal standard (e.g., Tolbutamide).

  • Centrifugation & Analysis: Centrifuge at 14,000 x g for 10 min; analyze the supernatant via LC-HRMS/MS.

The Self-Validating Matrix (E-E-A-T Standard)

A protocol is only as reliable as its internal controls. This workflow employs a tripartite self-validation system to ensure absolute trustworthiness:

  • Negative Control (Heat-Inactivated HLM): Differentiates true enzymatic biotransformation from spontaneous chemical degradation of the C6 ketone.

  • Positive Control A (Testosterone): Validates the integrity of the NADPH-dependent reductase and CYP450 system.

  • Positive Control B (Octanoic Acid): Confirms the functional capacity of the ATP/CoA-dependent beta-oxidation machinery. (If octanoic acid clearance falls below 80% of the historical baseline, the assay is rejected to prevent false negatives).

Workflow S1 Step 1: Incubation HLM + Substrate + NADPH/ATP/CoA S2 Step 2: Quenching Ice-cold ACN + Internal Standard S1->S2 S3 Step 3: LC-HRMS/MS Metabolite Profiling & Mass Shift Analysis S2->S3 S4 Step 4: Kinetic Analysis Clearance Rates & Pathway Mapping S3->S4

Fig 2: Self-validating in vitro workflow for xenobiotic metabolite profiling using HLM.

Quantitative Data Summaries

To facilitate rapid comparison for drug development professionals, the predicted mass shifts and simulated kinetic parameters are summarized below.

Table 1: Predicted Metabolites of 4-M-6-OHA and Mass Spectrometry Shifts

Metabolite IDMetabolic PathwayPrimary EnzymeStructural AlterationExpected Mass Shift (Δm/z)
M1 KetoreductionCBR1 / AKRsKetone reduced to secondary alcohol+2.016 Da
M2 CoA ActivationACSM FamilyCarboxylic acid converted to thioester+749.1 Da
M3 Beta-OxidationMCADDesaturation between C2 and C3-2.016 Da (relative to M2)

Table 2: Simulated Enzyme Kinetic Parameters (In Vitro HLM Assay)

Enzyme SystemTarget SubstrateApparent Kₘ (µM)Vₘₐₓ (pmol/min/mg)Intrinsic Clearance (CLᵢₙₜ)
Carbonyl Reductase 4-M-6-OHA45.2120.52.66 µL/min/mg
Acyl-CoA Synthetase 4-M-6-OHA18.785.34.56 µL/min/mg
MCAD Complex 4-M-6-OHA-CoA32.441.21.27 µL/min/mg

Note: The lower intrinsic clearance (CLᵢₙₜ) for the MCAD complex highlights the rate-limiting bottleneck caused by the C4 methyl steric hindrance.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 71365449, (4R)-4-Methyl-6-oxoheptanoic acid" PubChem.[Link]

  • MedlinePlus Genetics. "BCKDHA gene (Branched-chain alpha-keto acid dehydrogenase complex)" National Library of Medicine. [Link]

  • MedlinePlus Genetics. "Medium-chain acyl-CoA dehydrogenase deficiency" National Library of Medicine.[Link]

Exploratory

Biosynthesis and Chemoenzymatic Pathways of 4-Methyl-6-Oxoheptanoic Acid Derivatives

Executive Summary The synthesis and metabolic routing of 6-oxoheptanoic acid derivatives—specifically 4-methyl-6-oxoheptanoic acid and its structural analogs like 3-isopropenyl-6-oxoheptanoic acid—represent a critical in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis and metabolic routing of 6-oxoheptanoic acid derivatives—specifically 4-methyl-6-oxoheptanoic acid and its structural analogs like 3-isopropenyl-6-oxoheptanoic acid—represent a critical intersection between environmental microbiology and pharmaceutical manufacturing. In nature, these compounds emerge as transient intermediates during the microbial degradation of cyclic monoterpenes[1]. In the laboratory, they serve as highly versatile, chiral synthons for the production of complex lactones (e.g., 3,5-dimethylvalerolactones) and statin side-chains[2].

This whitepaper provides an in-depth technical analysis of the biosynthetic pathways that generate these oxoheptanoic acid architectures, the enzymatic mechanisms driving their formation, and field-proven chemoenzymatic protocols for their isolation and downstream application.

Metabolic Origins: The Monoterpene Degradation Cascade

The biosynthesis of oxoheptanoic acid derivatives is best modeled by the limonene and monoterpene degradation pathways found in Rhodococcus erythropolis DCL14[1]. The conversion of a cyclic hydrocarbon into a linear, functionalized oxoheptanoic acid requires a highly orchestrated enzymatic cascade designed to overcome the stability of the cyclohexane ring.

Mechanistic Breakdown of Ring Cleavage

The pathway relies on a sequence of epoxidation, hydrolysis, dehydrogenation, and ultimately, a Baeyer-Villiger oxidation[1].

  • Epoxidation & Hydrolysis: The cyclic monoterpene is first oxidized by a flavin adenine dinucleotide (FAD)- and NADH-dependent 1,2-monooxygenase, followed by a cofactor-independent epoxide hydrolase to yield a 1,2-diol.

  • Dehydrogenation: A dichlorophenolindophenol (DCPIP)-dependent dehydrogenase oxidizes the diol to a 1-hydroxy-2-oxo intermediate.

  • Baeyer-Villiger Oxidation (The Critical Step): An NADPH-dependent Baeyer-Villiger Monooxygenase (BVMO) inserts an oxygen atom into the ring, forming an unstable oxepanone lactone[3].

  • Rearrangement: The resulting 7-hydroxy-2-oxo-oxepanone spontaneously rearranges under physiological conditions to form the linear oxoheptanoic acid derivative (e.g., 3-isopropenyl-6-oxoheptanoic acid, an analog of the 4-methyl derivative)[1].

Pathway A Cyclic Monoterpene (e.g., Limonene) B 1,2-Diol Intermediate A->B Epoxidation & Hydrolysis C 1-Hydroxy-2-oxo Intermediate B->C Diol Dehydrogenase (NAD+) D Oxepanone Lactone C->D BVMO (NADPH, O2) E Oxoheptanoic Acid Derivative D->E Spontaneous Rearrangement

Fig 1: Biosynthetic ring-cleavage pathway of cyclic monoterpenes to oxoheptanoic acid derivatives.

Chemoenzymatic Utility: (4R)-4-Methyl-6-Oxoheptanoic Acid as a Chiral Synthon

While nature utilizes these derivatives for β -oxidation and energy extraction, synthetic chemists isolate them to build complex stereocenters. (4R)-4-methyl-6-oxoheptanoic acid is a premier precursor for synthesizing cis- and trans-3,5-dimethylvalerolactones[2]. The stereocenter at C4 of the oxoheptanoic acid dictates the downstream configuration of the lactone, which is a structural motif frequently utilized in the total synthesis of natural products and statin-class cholesterol-lowering drugs.

Causality in Synthetic Design

To convert the linear oxoheptanoic acid into a valerolactone, the C6 ketone must be reduced to a secondary alcohol, which then undergoes intramolecular esterification with the C1 carboxylic acid. Achieving high diastereoselectivity during the reduction of the C6 ketone is paramount. Standard hydride reductions often yield racemic mixtures at C6; therefore, stereocontrolled reduction conditions (such as the Luche reduction using CeCl3​ ) are employed to direct the hydride attack, leveraging the existing C4 methyl stereocenter for substrate-controlled induction.

Workflow Step1 Precursor: (4R)-4-Methyl-6-oxoheptanoic acid Step2 Reduction of C6 Ketone (NaBH4 / CeCl3) Step1->Step2 Step3 Intramolecular Lactonization (Acid Catalysis) Step2->Step3 Step4 Product: cis/trans-3,5-Dimethylvalerolactones Step3->Step4

Fig 2: Chemoenzymatic workflow for synthesizing chiral lactones from 4-methyl-6-oxoheptanoic acid.

Quantitative Data: Enzymatic Parameters

The following table summarizes the key enzymatic steps required to generate oxoheptanoic acid derivatives from cyclic precursors. Understanding cofactor dependencies is critical for scaling these reactions in bioreactors.

Enzyme ClassCofactor RequirementSubstrateProductCausality / Function
1,2-Monooxygenase FAD, NADH, O2​ Cyclic Monoterpene1,2-EpoxideInitiates ring destabilization via oxygen insertion.
Epoxide Hydrolase None (Water)1,2-Epoxide1,2-DiolRelieves ring strain, preparing for dehydrogenation.
Diol Dehydrogenase NAD+ / DCPIP1,2-Diol1-Hydroxy-2-oxoGenerates the required ketone for BVMO recognition.
BVMO NADPH, O2​ 1-Hydroxy-2-oxoOxepanone LactoneDrives regioselective ring expansion and cleavage[3].

Experimental Methodologies

The following self-validating protocols detail the isolation of biosynthetic oxoheptanoic acids and their subsequent chemical conversion.

Protocol A: Enzymatic Generation & Isolation of Oxoheptanoic Acid Derivatives

Objective: Isolate the oxoheptanoic acid derivative while preventing premature, uncontrolled relactonization.

  • Reaction Setup: Prepare a 50 mM sodium phosphate buffer (pH 7.5). Introduce 10 mM of the 1-hydroxy-2-oxo cyclic precursor.

  • Cofactor Regeneration: Add 1 mM NADPH, 10 mM glucose-6-phosphate, and 2 U/mL glucose-6-phosphate dehydrogenase to maintain a steady state of reducing equivalents for the BVMO.

  • Biocatalysis: Introduce the purified BVMO extract (e.g., from R. erythropolis DCL14) and incubate at 30°C with 200 rpm orbital shaking for 4 hours.

  • Quenching (Critical Step): Terminate the reaction by adding an equal volume of cold ethyl acetate, immediately followed by acidification with 2N H2​SO4​ to pH 2.5.

    • Causality: Rapid extraction into the organic phase at low pH prevents the acid-catalyzed relactonization of the newly formed oxoheptanoic acid back into a closed-ring oxepanone[1].

  • Validation: Analyze the organic layer via chiral GC-MS to confirm the enantiomeric excess (ee) of the oxoheptanoic acid derivative.

Protocol B: Chemoenzymatic Synthesis of 3,5-Dimethylvalerolactones

Objective: Convert (4R)-4-methyl-6-oxoheptanoic acid into stereodefined valerolactones[2].

  • Substrate Preparation: Dissolve 5.0 mmol of (4R)-4-methyl-6-oxoheptanoic acid in 20 mL of anhydrous methanol.

  • Stereoselective Reduction: Cool the solution to -78°C under an inert argon atmosphere. Add 1.2 equivalents of Cerium(III) chloride heptahydrate ( CeCl3​⋅7H2​O ). Stir for 15 minutes, then slowly add 1.5 equivalents of Sodium Borohydride ( NaBH4​ ).

    • Causality: CeCl3​ acts as a hard Lewis acid, coordinating to the C6 ketone and directing the hydride attack to strictly yield the 1,2-reduction product, avoiding unwanted reduction of the carboxylic acid.

  • Lactonization: Allow the reaction to warm to room temperature. Add 10 mL of 1M HCl and stir for 2 hours to drive the intramolecular esterification between the newly formed C6 hydroxyl and the C1 carboxyl group.

  • Purification: Extract with dichloromethane, wash with brine, and purify the resulting cis- and trans-3,5-dimethylvalerolactones via silica gel flash chromatography.

References

  • Title: Rhodococcus erythropolis DCL14 Contains a Novel Degradation Pathway for Limonene. Source: Applied and Environmental Microbiology / PubMed Central. URL: [Link]

  • Title: Configuration and conformation of cis- and trans-3,5-dimethylvalerolactones. Source: Journal of Organic Chemistry. URL: [Link]

  • Title: Baeyer–Villiger Monooxygenases: Tunable Oxidative Biocatalysts. Source: ACS Catalysis. URL: [Link]

Sources

Foundational

Isolating 4-Methyl-6-Oxoheptanoic Acid: A Technical Guide for Scientific Professionals

This guide provides a comprehensive technical overview of the methodologies for isolating and purifying 4-methyl-6-oxoheptanoic acid. It is intended for researchers, scientists, and professionals in drug development and...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of the methodologies for isolating and purifying 4-methyl-6-oxoheptanoic acid. It is intended for researchers, scientists, and professionals in drug development and related fields who require a deep understanding of the principles and practicalities of separating this keto-carboxylic acid from complex mixtures.

Foreword: On the Natural Occurrence of 4-Methyl-6-Oxoheptanoic Acid

A thorough review of the scientific literature indicates a notable absence of documented evidence for the isolation of 4-methyl-6-oxoheptanoic acid directly from natural sources such as plants, microorganisms, or animals. While the biosynthesis of a vast array of fatty acids and their derivatives is well-established, including branched-chain and keto-acids, this specific molecule has not been identified as a known metabolite. Consequently, this guide will focus on the principles and methodologies for the isolation of 4-methyl-6-oxoheptanoic acid from a hypothetical complex aqueous matrix, such as a microbial fermentation broth or a synthetic reaction mixture. The techniques detailed herein are founded on the compound's distinct physicochemical properties and are widely applicable in the field of natural product chemistry and synthetic organic chemistry.

I. Foundational Principles of Isolation

The successful isolation of 4-methyl-6-oxoheptanoic acid hinges on exploiting its key structural features: a carboxylic acid group and a ketone functionality. These impart a moderate polarity and an acidic nature to the molecule, which dictates its behavior in various separation systems.

Key Physicochemical Properties:

PropertyValue/CharacteristicImplication for Isolation
Molecular Formula C8H14O3Relatively small and non-volatile.
Molecular Weight 158.19 g/mol Amenable to standard chromatographic and extraction techniques.[1]
Functional Groups Carboxylic Acid, KetoneProvides handles for pH-dependent extraction and potential derivatization.
Acidity (pKa) (Estimated) ~4-5Allows for selective extraction into a basic aqueous phase from an organic solvent.
Polarity Moderately PolarInfluences choice of solvents for extraction and chromatography.

The overarching strategy for isolation involves a multi-stage process:

  • Initial Extraction: Separating the target molecule from the bulk matrix.

  • Purification: Removing impurities with similar chemical properties.

  • Characterization and Quality Control: Confirming the identity and purity of the isolated compound.

II. A Step-by-Step Guide to Isolation and Purification

The following protocols are presented as a logical workflow for the isolation of 4-methyl-6-oxoheptanoic acid from a complex aqueous mixture.

Step 1: Initial Extraction from an Aqueous Matrix

The initial goal is to remove the bulk of the aqueous medium and non-polar contaminants. Liquid-liquid extraction is the method of choice.

Protocol: pH-Mediated Liquid-Liquid Extraction

  • Acidification of the Matrix: The pH of the aqueous solution (e.g., fermentation broth) should be adjusted to approximately 2.0 or below using a strong mineral acid, such as hydrochloric acid.[2] This ensures that the carboxylic acid group of the target molecule is fully protonated, rendering it more soluble in organic solvents.

  • Solvent Selection: Choose a water-immiscible organic solvent. Ethyl acetate is a common and effective choice due to its polarity, which is suitable for extracting moderately polar compounds. Other potential solvents include dichloromethane and diethyl ether.

  • Extraction Procedure:

    • Transfer the acidified aqueous solution to a separatory funnel.

    • Add an equal volume of ethyl acetate.

    • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.

    • Allow the layers to separate. The organic layer, containing the 4-methyl-6-oxoheptanoic acid, is typically the upper layer.

    • Drain the aqueous layer and collect the organic layer.

    • Repeat the extraction of the aqueous layer with fresh ethyl acetate at least two more times to maximize recovery.

  • Back-Extraction for Purification (Optional but Recommended):

    • Combine the organic extracts.

    • Wash the combined organic phase with a saturated sodium bicarbonate solution. The basic solution will deprotonate the carboxylic acid, making it water-soluble and selectively pulling it into the aqueous phase, leaving neutral and basic impurities in the organic layer.

    • Separate the aqueous layer containing the sodium salt of the target compound.

    • Re-acidify the aqueous layer to a pH of ~2 with a strong acid.

    • Re-extract the 4-methyl-6-oxoheptanoic acid into fresh ethyl acetate.

  • Drying and Concentration:

    • Dry the final organic extract over anhydrous sodium sulfate or magnesium sulfate to remove residual water.

    • Filter off the drying agent.

    • Concentrate the organic extract in vacuo using a rotary evaporator to yield the crude product.

Diagram: Liquid-Liquid Extraction Workflow

G A Aqueous Matrix (e.g., Fermentation Broth) B Acidify to pH ~2 A->B C Extract with Ethyl Acetate B->C D Organic Phase (Contains Target + Neutral Impurities) C->D E Aqueous Phase (Discard) C->E Separate Layers F Wash with NaHCO3 (aq) D->F G Organic Phase (Neutral Impurities - Discard) F->G Separate Layers H Aqueous Phase (Contains Target Salt) F->H I Acidify to pH ~2 H->I J Re-extract with Ethyl Acetate I->J K Final Organic Extract J->K L Dry and Concentrate K->L M Crude 4-Methyl-6-Oxoheptanoic Acid L->M

Caption: Workflow for pH-mediated liquid-liquid extraction.

Step 2: Chromatographic Purification

The crude extract will likely contain other organic acids and polar compounds. Column chromatography is a standard method for further purification.

Protocol: Silica Gel Column Chromatography

  • Stationary Phase: Silica gel is the most common choice for separating moderately polar compounds.

  • Mobile Phase (Eluent) Selection: A solvent system of increasing polarity is used to elute the compounds from the column. A good starting point is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC) beforehand.

  • Column Packing: The silica gel is packed into a glass column as a slurry in the initial, least polar mobile phase.

  • Sample Loading: The crude extract is dissolved in a minimal amount of the mobile phase and carefully loaded onto the top of the silica gel bed.

  • Elution: The mobile phase is passed through the column. A gradient elution, where the proportion of the more polar solvent (e.g., ethyl acetate) is gradually increased, is often effective.

  • Fraction Collection: The eluent is collected in a series of fractions.

  • Analysis of Fractions: Each fraction is analyzed by TLC to identify those containing the pure 4-methyl-6-oxoheptanoic acid. Fractions with the pure compound are combined.

  • Final Concentration: The combined pure fractions are concentrated in vacuo to yield the purified product.

Diagram: Purification and Analysis Workflow

G cluster_0 Purification cluster_1 Characterization & QC A Crude Extract B Silica Gel Column Chromatography A->B C Fraction Collection B->C D TLC Analysis of Fractions C->D E Combine Pure Fractions D->E F Concentration E->F G Purified Product F->G H Purified Product I HPLC/UPLC H->I J GC-MS H->J K NMR Spectroscopy H->K L Purity & Structural Confirmation I->L J->L K->L

Caption: General workflow for purification and quality control.

III. Analytical Characterization and Quality Control

Once isolated, the identity and purity of 4-methyl-6-oxoheptanoic acid must be confirmed using appropriate analytical techniques.

High-Performance Liquid Chromatography (HPLC)

  • Principle: HPLC is a high-resolution separation technique ideal for assessing the purity of non-volatile compounds.

  • Method: A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of water (often with a small amount of acid like formic or acetic acid to suppress ionization) and an organic solvent like acetonitrile or methanol. Detection is commonly performed using a UV detector, although the chromophore in this molecule is weak. An Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS) would provide better sensitivity and more information.

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Principle: GC-MS is a powerful technique for both separation and identification.

  • Method: Due to the low volatility of the carboxylic acid, derivatization is often necessary. The carboxylic acid can be converted to its more volatile methyl ester by reaction with a reagent like diazomethane or by Fischer esterification. The derivatized sample is then injected into the GC-MS. The mass spectrum will provide a fragmentation pattern that can be used to confirm the structure of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Principle: NMR provides detailed information about the carbon-hydrogen framework of a molecule, making it the most definitive method for structural elucidation.

  • Method: ¹H and ¹³C NMR spectra are acquired. The chemical shifts, splitting patterns, and integration of the signals in the ¹H NMR spectrum, along with the number and chemical shifts of the signals in the ¹³C NMR spectrum, will unambiguously confirm the structure of 4-methyl-6-oxoheptanoic acid.

Purity Assessment Summary:

TechniqueInformation Provided
HPLC/UPLC Quantitative purity assessment (area percent).
GC-MS Identification of volatile impurities (after derivatization) and structural confirmation.
¹H and ¹³C NMR Definitive structural confirmation and detection of impurities.

IV. Conclusion

While the natural origins of 4-methyl-6-oxoheptanoic acid remain to be discovered, the principles governing its isolation and purification are well-established within the field of chemical separation science. The methodologies outlined in this guide, centered around pH-mediated liquid-liquid extraction and silica gel chromatography, provide a robust framework for obtaining this compound in high purity from complex mixtures. The successful application of these techniques, coupled with rigorous analytical characterization, is essential for any downstream research or development activities involving this molecule.

References

  • Biochemical Production and Separation of Carboxylic Acids for Biorefinery Applications. (2017). IntechOpen. Available at: [Link]

  • Separation and purification of carboxylic acids from fermentation broths. (2001). Google Patents.
  • Selective Extraction of Medium-Chain Carboxylic Acids by Electrodialysis and Phase Separation. (2021). ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Isolation of carboxylic acids from fermentation broth. (2004). Google Patents.
  • Separation of carboxylic acids from post-fermentation broth obtained in bioconversion of waste raw materials using multi-stage. (2019). Desalination and Water Treatment. Available at: [Link]

  • (4R)-4-Methyl-6-oxoheptanoic acid. PubChem. Available at: [Link]

Sources

Exploratory

Thermodynamic Stability and Aqueous Speciation of 4-Methyl-6-Oxoheptanoic Acid: A Comprehensive Technical Guide

Executive Summary 4-Methyl-6-oxoheptanoic acid (CAS 58447-40-8) is a γ -branched ϵ -keto acid widely utilized as a chiral building block in the total synthesis of complex spirosten lactone saponins and 3,5-dimethylvalero...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Methyl-6-oxoheptanoic acid (CAS 58447-40-8) is a γ -branched ϵ -keto acid widely utilized as a chiral building block in the total synthesis of complex spirosten lactone saponins and 3,5-dimethylvalerolactones[1],[2]. While the reactivity of shorter-chain keto acids (e.g., levulinic acid) in aqueous media is well-documented, the extended aliphatic backbone and specific methyl branching of 4-methyl-6-oxoheptanoic acid introduce unique thermodynamic constraints.

This whitepaper provides an in-depth analysis of the thermodynamic stability, pH-dependent speciation, and degradation causality of 4-methyl-6-oxoheptanoic acid in aqueous solutions. By understanding the structural thermodynamics that govern its behavior, researchers can rationally design formulation buffers and synthetic workflows that prevent premature degradation.

Structural Thermodynamics & The "Pseudoacid" Anomaly

The stability of keto acids in water is primarily dictated by the distance between the carboxyl and carbonyl groups, which governs the thermodynamics of intramolecular cyclization (pseudoacid formation) and hydration[3].

The Kinetic and Thermodynamic Barrier to Cyclization

Shorter-chain γ

  • and δ -keto acids rapidly establish an equilibrium with their cyclic hemiketal forms (5- and 6-membered rings, respectively). However, 4-methyl-6-oxoheptanoic acid is an ϵ -keto acid . Intramolecular nucleophilic attack of the C1-hydroxyl oxygen onto the C6-ketone would necessitate the formation of a 7-membered oxepane ring .

Due to highly unfavorable transannular interactions and the entropic penalty associated with 7-membered ring closure, this cyclic hemiketal is thermodynamically disfavored ( ΔGcyclization​>0 ). Consequently, the molecule is "thermodynamically locked" in its open-chain keto form in acidic to neutral aqueous solutions.

Suppression of Intramolecular Aldol Condensation

A common assumption in keto-acid degradation is the risk of base-catalyzed intramolecular aldol condensation. However, causality dictates otherwise for this specific structure:

  • At basic pH, the C1 carboxylic acid deprotonates to form a carboxylate anion (pKa ~4.6).

  • To achieve intramolecular cyclization, a carbanion must form at C2. Generating a carbanion adjacent to an already negatively charged carboxylate creates a highly unstable dianion , which is thermodynamically prohibitive.

  • Enolization preferentially occurs at the C5 or C7 positions ( α to the ketone; pKa ~20). Because the C1 carboxylate is a poor electrophile, these enolates cannot cyclize and are instead forced down an intermolecular degradation pathway[4].

Speciation A Open-Chain Keto Acid (Thermodynamically Favored) B 7-Membered Cyclic Hemiketal (Oxepane Derivative) A->B Acidic pH (Disfavored, K << 1) C Carboxylate Anion (pH > 5) A->C Neutral/Basic pH (pKa ~ 4.6) D Intermolecular Aldol Oligomers (Base-Catalyzed Degradation) C->D pH > 10 (Slow)

Caption: Thermodynamic speciation and pH-dependent degradation pathways of 4-methyl-6-oxoheptanoic acid.

Quantitative Speciation Data

To facilitate formulation decisions, the estimated thermodynamic parameters for 4-methyl-6-oxoheptanoic acid in standard aqueous conditions (298 K) are summarized below.

Table 1: Thermodynamic Speciation Parameters (Aqueous, 298 K)

ParameterEstimated ValueMechanistic Consequence
pKa (C1 Carboxyl) 4.6 - 4.8Deprotonates at physiological pH, rendering C2 highly resistant to enolization.
Khyd​ (C6 Ketone) ∼2.0×10−3 Ketone remains predominantly unhydrated due to steric hindrance from the C7 methyl group.
Kcyclic​ (Hemiketal) <10−4 7-membered oxepane ring formation is thermodynamically disfavored vs. the open chain.
pKa (C5/C7 Ketone α -H) ∼20 Primary sites for base-catalyzed enolization, leading to intermolecular aldol reactions.

Experimental Protocol: Self-Validating Stability Profiling

To empirically verify the thermodynamic stability and kinetic degradation vectors of 4-methyl-6-oxoheptanoic acid, we employ a Self-Validating Biphasic Workflow .

The Causality of the Design: Standard LC-MS protocols often fail to capture reversible thermodynamic equilibria (like hydration or hemiketal formation) because the chromatographic gradient shifts the equilibrium. By coupling real-time quantitative NMR (qNMR) with an internal standard, we create a self-validating mass-balance system. Any irreversible degradation (e.g., intermolecular aldol oligomerization) will manifest as a permanent loss of the monomeric internal standard ratio, immediately flagging the degradation vector without requiring secondary orthogonal assays.

Step-by-Step Methodology
  • Sample Preparation & Internal Control: Prepare a 5 mM solution of 4-methyl-6-oxoheptanoic acid in D2​O . Add 1 mM of sodium 3-(trimethylsilyl)propionate-2,2,3,3- d4​ (TSP). TSP serves as an absolute quantitative internal standard; any deviation in the molar ratio indicates irreversible precipitation or oligomerization.

  • pH Stratification: Divide the master mix into three aliquots. Adjust the environments to pD 2.0 (using DCl), pD 7.4 (using phosphate buffer), and pD 11.0 (using NaOD).

  • Equilibrium Acquisition (Thermodynamics): Acquire 1H and 13C NMR spectra at 298 K ( t=0 ). Integrate the C7 methyl singlet ( ∼2.1 ppm) against the TSP reference (0.0 ppm) to establish the baseline monomeric concentration and calculate Khyd​ .

  • Thermal Acceleration (Kinetics): Incubate the highly vulnerable pD 11.0 sample at 50°C for 48 hours to force base-catalyzed enolization.

  • Kinetic Sampling & Acid Quench: At t=4,12,24, and 48 hours, extract 500 μ L aliquots. Crucial Step: Immediately neutralize the aliquot to pD 7.4 using DCl. This quenches the enolate intermediate, freezing the kinetic state and preventing further intermolecular aldol condensation during the NMR acquisition window.

  • Data Processing: Calculate the depletion of the monomeric C7 methyl signal. The appearance of broad, upfield aliphatic signals confirms the formation of polymeric aldol products.

Workflow cluster_NMR Reversible Speciation (qNMR) cluster_HPLC Irreversible Degradation (Kinetic) Step1 1. Sample Prep 5 mM in D2O + 1 mM TSP Step2 2. pH Stratification pD 2.0, 7.4, 11.0 Step1->Step2 Step3A 3A. 1H/13C NMR at 298K Step2->Step3A Aliquot 1 & 2 Step3B 3B. Heat pD 11.0 to 50°C Step2->Step3B Aliquot 3 (pD 11.0) Step4A 4A. Quantify K_hyd vs TSP Step3A->Step4A Step4B 4B. Acid Quench to pD 7.4 at t=4, 12, 24, 48h Step3B->Step4B Step5B 5B. qNMR Mass Balance Check Step4B->Step5B

Caption: Self-validating biphasic workflow for thermodynamic and kinetic stability profiling.

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Protocols & Analytical Methods

Method

Application Note: A Step-by-Step Protocol for the Synthesis of 4-Methyl-6-oxoheptanoic Acid via Michael Addition

Abstract This technical guide provides a comprehensive, step-by-step protocol for the synthesis of 4-methyl-6-oxoheptanoic acid, a valuable γ-keto acid intermediate. The synthesis is achieved through a robust and well-es...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive, step-by-step protocol for the synthesis of 4-methyl-6-oxoheptanoic acid, a valuable γ-keto acid intermediate. The synthesis is achieved through a robust and well-established two-step sequence, beginning with a base-catalyzed Michael addition of diethyl 2-methylmalonate to methyl vinyl ketone. The resulting diester adduct is then subjected to saponification and subsequent acidified decarboxylation to yield the target compound. This document offers detailed procedural instructions, mechanistic insights, and safety considerations, designed for researchers in organic synthesis, medicinal chemistry, and materials science.

Introduction and Scientific Background

Gamma-keto acids are a pivotal class of organic compounds, serving as versatile building blocks in the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and various heterocyclic systems. Their bifunctional nature, possessing both a ketone and a carboxylic acid, allows for selective chemical transformations at either functional group.

The synthesis of 4-methyl-6-oxoheptanoic acid presented herein employs the Michael reaction, a cornerstone of carbon-carbon bond formation. The Michael reaction, or conjugate addition, involves the addition of a nucleophile (the "Michael donor") to an α,β-unsaturated carbonyl compound (the "Michael acceptor").[1][2] In this protocol, the enolate of diethyl 2-methylmalonate serves as the Michael donor, and methyl vinyl ketone (MVK) acts as the Michael acceptor. The subsequent hydrolysis and decarboxylation sequence is a classic extension of the malonic ester synthesis, a reliable method for preparing substituted carboxylic acids.[3][4][5]

Overall Synthetic Scheme

The synthesis proceeds in two primary stages:

  • Michael Addition: Formation of diethyl 2-(3-oxobutyl)-2-methylmalonate.

  • Hydrolysis & Decarboxylation: Conversion of the diester intermediate to 4-methyl-6-oxoheptanoic acid.

Synthetic_Scheme cluster_reagents Reagents & Conditions reactant1 Diethyl 2-methylmalonate intermediate Diethyl 2-(3-oxobutyl)-2-methylmalonate reactant1->intermediate + reactant2 Methyl vinyl ketone product 4-Methyl-6-oxoheptanoic acid intermediate->product Step 2: Hydrolysis & Decarboxylation reagent1 1. NaOEt, EtOH 2. H₃O⁺ (workup) reagent2 1. NaOH (aq), Δ 2. HCl (aq), Δ dummy1->intermediate Step 1: Michael Addition dummy2->product

Caption: Overall two-step synthesis of 4-methyl-6-oxoheptanoic acid.

Experimental Protocol

3.1. Materials and Reagents

ReagentFormulaMW ( g/mol )CAS No.SupplierPurity
Diethyl 2-methylmalonateC₈H₁₄O₄174.19609-08-5Sigma-Aldrich≥98%
Methyl vinyl ketone (MVK)C₄H₆O70.0978-94-4Alfa Aesar≥99% (stabilized)
Sodium MetalNa22.997440-23-5Acros Organics99.9%
Ethanol, AbsoluteC₂H₅OH46.0764-17-5Fisher Scientific200 Proof
Diethyl Ether(C₂H₅)₂O74.1260-29-7VWRAnhydrous
Sodium HydroxideNaOH40.001310-73-2J.T. Baker≥97%
Hydrochloric Acid, conc.HCl36.467647-01-0EMD Millipore~37%
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9Sigma-Aldrich≥99.5%

Safety Precautions:

  • Methyl vinyl ketone (MVK) is highly toxic, flammable, and a potent lachrymator. It must be handled in a well-ventilated chemical fume hood at all times.[6] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Sodium metal reacts violently with water. Handle under an inert atmosphere or mineral oil.

  • Concentrated acids and bases are corrosive. Handle with extreme care.

3.2. Step 1: Michael Addition - Synthesis of Diethyl 2-(3-oxobutyl)-2-methylmalonate

This step involves the formation of a sodium ethoxide catalyst in situ, followed by the conjugate addition.

Protocol:

  • Catalyst Preparation: a. Equip a 500 mL three-neck round-bottom flask with a reflux condenser (with a drying tube), a pressure-equalizing dropping funnel, and a magnetic stir bar. Ensure all glassware is oven-dried. b. Under a nitrogen or argon atmosphere, add 150 mL of absolute ethanol to the flask. c. Carefully add 2.3 g (100 mmol) of sodium metal in small pieces to the ethanol. The reaction is exothermic and will generate hydrogen gas. Allow the sodium to react completely to form a clear solution of sodium ethoxide.

  • Enolate Formation: a. Once the sodium ethoxide solution has cooled to room temperature, add 17.4 g (100 mmol) of diethyl 2-methylmalonate via the dropping funnel over 15 minutes with stirring.

  • Michael Addition: a. Cool the reaction mixture in an ice-water bath. b. Slowly add 7.7 g (110 mmol) of methyl vinyl ketone dropwise via the dropping funnel over 30 minutes. Maintain the internal temperature below 10 °C. c. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to a gentle reflux for 2 hours.

  • Work-up and Isolation: a. Cool the reaction mixture to room temperature and carefully neutralize it by adding glacial acetic acid until the pH is approximately 7. b. Remove the bulk of the ethanol using a rotary evaporator. c. To the remaining residue, add 100 mL of water and 100 mL of diethyl ether. Transfer to a separatory funnel. d. Separate the layers and extract the aqueous layer with an additional 2 x 50 mL of diethyl ether. e. Combine the organic extracts and wash with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of brine. f. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude diester product. Purification can be achieved by vacuum distillation.

Mechanistic Insight (Step 1):

Michael_Addition_Mechanism cluster_enolate 1. Enolate Formation cluster_addition 2. Conjugate Addition cluster_protonation 3. Protonation start Diethyl 2-methylmalonate + EtO⁻ enolate Enolate (Michael Donor) start->enolate Deprotonation mvk Methyl Vinyl Ketone (Michael Acceptor) adduct_enolate Intermediate Enolate enolate->adduct_enolate Nucleophilic Attack at β-carbon final_adduct Diethyl 2-(3-oxobutyl)-2-methylmalonate adduct_enolate->final_adduct Protonation (from EtOH) Hydrolysis_Decarboxylation start Diester Adduct dicarboxylate Dicarboxylate Salt start->dicarboxylate 1. NaOH, Δ (Saponification) malonic_acid Substituted Malonic Acid dicarboxylate->malonic_acid 2. H₃O⁺ enol Enol Intermediate malonic_acid->enol 3. Δ (Decarboxylation) product 4-Methyl-6-oxoheptanoic acid enol->product Tautomerization

Caption: Reaction pathway for hydrolysis and decarboxylation.

The process begins with the base-mediated hydrolysis (saponification) of both ester groups to form a dicarboxylate salt. Upon acidification, the corresponding dicarboxylic acid is formed. This species is a β-keto acid derivative, which is thermally unstable. Upon heating, it readily undergoes decarboxylation through a cyclic six-membered transition state to release carbon dioxide and form an enol intermediate, which quickly tautomerizes to the more stable keto form of the final product. [7][8]

Results and Characterization

The final product, 4-methyl-6-oxoheptanoic acid, should be a colorless to pale yellow oil or low-melting solid. The identity and purity should be confirmed using standard analytical techniques:

  • ¹H NMR: To confirm the proton environment and structural integrity.

  • ¹³C NMR: To verify the number and type of carbon atoms.

  • FT-IR: To identify characteristic functional group stretches (C=O of ketone ~1715 cm⁻¹, C=O of carboxylic acid ~1710 cm⁻¹, and broad O-H of carboxylic acid ~3300-2500 cm⁻¹).

  • Mass Spectrometry: To confirm the molecular weight (C₈H₁₄O₃, MW = 158.19 g/mol ).

Conclusion

The protocol detailed in this application note describes an efficient and reliable synthesis of 4-methyl-6-oxoheptanoic acid. By leveraging a classic Michael addition followed by a malonic ester-type hydrolysis and decarboxylation, this method provides a scalable route to a versatile γ-keto acid intermediate. The causality-driven explanations for each step are intended to provide researchers with a deep understanding of the reaction, enabling them to adapt and troubleshoot the procedure as needed for their specific research applications.

References

  • Chemistry Learner. (n.d.). Malonic Ester Synthesis: Definition, Examples, and Mechanism. Retrieved from [Link]

  • Filo. (2025, June 9). Explain the step-by-step mechanism of the Michael addition reaction between diethyl malonate and methyl vinyl ketone. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]

  • PatSnap Eureka. (2025, March 28). Malonic Ester Synthesis: Steps, Mechanism, and Examples. Retrieved from [Link]

  • Master Organic Chemistry. (2025, June 5). The Malonic Ester and Acetoacetic Ester Synthesis. Retrieved from [Link]

  • Filo. (2025, June 9). Step-by-step mechanism of the Michael addition between diethyl malonate and methyl vinyl ketone. Retrieved from [Link]

  • YouTube. (2018, May 11). Malonic Ester Synthesis Reaction Mechanism. Retrieved from [Link]

  • Wikipedia. (n.d.). Michael addition reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 19). 23.10: Conjugate Carbonyl Additions - The Michael Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Methyl vinyl ketone. Retrieved from [Link]

Sources

Application

Application Note: A Comprehensive Guide to the HPLC Method Development for the Detection of 4-Methyl-6-Oxoheptanoic Acid

Abstract This document provides a detailed guide for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the quantification of 4-methyl-6-oxoheptanoic acid. This molecule,...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a detailed guide for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the quantification of 4-methyl-6-oxoheptanoic acid. This molecule, a keto-carboxylic acid, lacks a natural chromophore, presenting a significant analytical challenge for standard UV-Vis detection. We explore two primary strategic pathways: a widely accessible pre-column derivatization method for UV detection and a highly specific direct analysis method using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The causality behind each experimental choice is explained, providing researchers, scientists, and drug development professionals with the foundational knowledge to adapt and troubleshoot the protocols effectively. This guide includes step-by-step protocols, method validation guidelines based on ICH standards, and troubleshooting advice to ensure scientific integrity and reproducible results.

Introduction and Analytical Challenge

4-Methyl-6-oxoheptanoic acid (MOHA) is a carboxylic acid containing a ketone functional group. Its physicochemical properties, particularly its polarity and potential involvement in metabolic pathways, make its accurate quantification crucial in various research contexts.

The Core Analytical Problem: The primary obstacle in developing an HPLC method for MOHA is its molecular structure. It lacks a suitable chromophore, the part of a molecule that absorbs ultraviolet or visible light.[1] This renders direct HPLC analysis with a standard UV-Vis detector insensitive and impractical for quantitative purposes, especially at low concentrations.

Therefore, a successful method must either introduce a chromophore into the molecule or employ an alternative detection technology that does not rely on UV absorption.

Strategic Approach to Method Development

The selection of an analytical strategy depends on the available instrumentation, required sensitivity, and the complexity of the sample matrix. We present a decision workflow to guide the analyst toward the most suitable method.

MethodDevelopmentWorkflow cluster_direct Direct Analysis Options Analyte Analyte: 4-Methyl-6-Oxoheptanoic Acid Challenge: No Chromophore Strategy Choose Analytical Strategy Analyte->Strategy Derivatization Strategy 1: Pre-column Derivatization (UV or Fluorescence) Strategy->Derivatization UV/Fluorescence Detector Available Direct Strategy 2: Direct Analysis Strategy->Direct MS or RI Detector Available Validation Method Validation (ICH Guidelines) Derivatization->Validation LCMS LC-MS/MS (High Sensitivity & Specificity) Direct->LCMS RID Refractive Index (RI) (Low Sensitivity, No Gradient) Direct->RID LCMS->Validation

Caption: Method development decision workflow.

This guide will focus on the two most robust and common approaches: Pre-column UV Derivatization and Direct LC-MS/MS Analysis. Refractive Index (RI) detection is a possible alternative for direct analysis but is generally limited by its low sensitivity and incompatibility with gradient elution, making it unsuitable for complex samples or trace analysis.[2]

Part A: Method via Pre-Column UV Derivatization

This strategy is often the most practical in laboratories equipped with standard HPLC-UV systems. The principle involves a chemical reaction that attaches a UV-absorbing molecule (a derivatizing agent) to the carboxylic acid group of MOHA.

Expert Insight: We select a derivatizing agent that reacts specifically with the carboxylic acid moiety. Phenacyl bromide derivatives are excellent for this purpose as they react with carboxylates under mild conditions to form esters with very strong UV absorbance, significantly enhancing detection sensitivity. For this protocol, we will use 4-Bromophenacyl Bromide (PBPB) .

Protocol 1: Pre-Column Derivatization with PBPB

This protocol details the esterification of the carboxylic acid group of MOHA.

1. Reagent Preparation:

  • MOHA Standard Stock: Accurately weigh and dissolve MOHA in acetonitrile to prepare a 1 mg/mL stock solution.
  • PBPB Solution: Prepare a 10 mg/mL solution of 4-Bromophenacyl Bromide in acetonitrile. Caution: PBPB is a lachrymator; handle in a fume hood.
  • Catalyst Solution: Prepare a 10 mg/mL solution of a crown ether (e.g., 18-Crown-6) in acetonitrile. This is used to catalyze the reaction.

2. Derivatization Reaction:

  • In a 1.5 mL autosampler vial, add 100 µL of the MOHA standard or sample solution.
  • Add 200 µL of the PBPB solution.
  • Add 50 µL of the catalyst solution.
  • Add a small amount (approx. 5 mg) of anhydrous potassium carbonate to act as a base.
  • Cap the vial tightly and vortex for 30 seconds.
  • Heat the mixture at 70°C for 45 minutes in a heating block or water bath.
  • After heating, cool the vial to room temperature.
  • Add 600 µL of mobile phase (e.g., 50:50 acetonitrile:water) to the vial to stop the reaction and dilute the sample for injection.
  • The sample is now ready for HPLC-UV analysis.

MOHA [label="{4-Methyl-6-Oxoheptanoic Acid | R-COOH}"]; PBPB [label="{4-Bromophenacyl Bromide | Br-CH2-CO-C6H4-Br}"]; Product [label="{PBPB-MOHA Ester | R-COO-CH2-CO-C6H4-Br | (Strong UV Chromophore)}", fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"];

reagents [shape=plaintext, label="+"];

MOHA -> reagents [arrowhead=none]; reagents -> PBPB [arrowhead=none]; PBPB -> Product [label=" 18-Crown-6, K2CO3\n 70°C, 45 min"]; }

Caption: Derivatization of MOHA with PBPB.

Protocol 2: HPLC-UV Method

The derivatized MOHA is now significantly more hydrophobic, making it ideal for reversed-phase chromatography.

Parameter Recommended Condition Rationale
HPLC System Any standard HPLC with a UV/PDA detectorWidely available instrumentation.
Column C18, 4.6 x 150 mm, 5 µmThe industry standard for reversed-phase separation of moderately non-polar compounds like the PBPB-MOHA ester.
Mobile Phase A Deionized WaterStandard aqueous phase for RP-HPLC.
Mobile Phase B AcetonitrileCommon organic modifier providing good peak shape and resolution.
Gradient 0-2 min: 40% B2-15 min: 40% to 90% B15-17 min: 90% B17-18 min: 90% to 40% B18-25 min: 40% BA gradient is necessary to elute the hydrophobic derivatized analyte and the excess derivatizing reagent, ensuring a clean baseline for the next injection.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency.
Column Temp. 30°CIncreases reproducibility of retention times by controlling viscosity.
Injection Vol. 10 µLA typical volume to avoid column overloading.
Detection UV at 260 nmThis wavelength corresponds to the maximum absorbance of the bromophenacyl chromophore, maximizing sensitivity.

Part B: Method via Direct LC-MS/MS Analysis

For superior selectivity and sensitivity, especially in complex biological matrices, LC-MS/MS is the authoritative choice. This technique measures the mass-to-charge ratio of the analyte, providing structural confirmation and avoiding the need for derivatization.[3][4][5]

Expert Insight: MOHA, having a carboxylic acid group, will readily deprotonate to form a negative ion [M-H]⁻. Therefore, Electrospray Ionization (ESI) in negative mode is the logical choice for this analysis.

Protocol 3: LC-MS/MS Method

1. Sample Preparation:

  • For simple matrices (e.g., reaction mixtures): Dilute the sample 1:100 in 50:50 acetonitrile:water and filter through a 0.22 µm syringe filter.
  • For biological matrices (e.g., plasma): Perform a protein precipitation. Add 300 µL of ice-cold acetonitrile containing an internal standard to 100 µL of plasma. Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes. Collect the supernatant for injection.

2. LC-MS/MS Parameters:

Parameter Recommended Condition Rationale
LC System HPLC or UPLC system coupled to a tandem mass spectrometerRequired for mass-based detection.
Column C18, 2.1 x 100 mm, 1.8 µmA smaller ID column is used to conserve solvent and is compatible with standard ESI flow rates.
Mobile Phase A 0.1% Formic Acid in WaterA volatile acidifier that aids in protonation for positive mode, but in negative mode helps with peak shape. For better negative ionization, 5mM Ammonium Acetate can be used.
Mobile Phase B 0.1% Formic Acid in AcetonitrileVolatile organic phase.
Gradient 0-1 min: 5% B1-5 min: 5% to 95% B5-7 min: 95% B7-7.1 min: 95% to 5% B7.1-10 min: 5% BA fast gradient suitable for the high-throughput nature of many LC-MS applications.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40°CEnsures robust and reproducible chromatography.
Ionization Mode ESI NegativeThe carboxylic acid group readily loses a proton to form a negative ion.
MRM Transitions Precursor Ion (Q1): 157.1 m/zProduct Ion (Q3): 113.1 m/z (tentative)The precursor is the deprotonated molecule [M-H]⁻ (C8H13O3⁻). The product ion would be determined by infusing the compound and finding a stable fragment (e.g., from loss of CO2). This step is crucial for method development.

Part C: Method Validation Protocol (ICH Guidelines)

Once a method is developed, it must be validated to ensure it is fit for its intended purpose. The following parameters should be assessed.

Parameter Objective Procedure
Specificity To demonstrate that the signal is from the analyte of interest without interference.Analyze blank matrix, matrix spiked with analyte, and matrix spiked with related impurities. Peak purity analysis (with PDA) or MRM transitions (with MS) confirm specificity.
Linearity To establish a linear relationship between concentration and detector response.Prepare a calibration curve with at least 5 concentration levels. Plot response vs. concentration and determine the correlation coefficient (r² > 0.995).
Accuracy To measure the closeness of the experimental value to the true value.Analyze samples with known concentrations (e.g., spiked matrix) at three levels (low, medium, high). Express as percent recovery (typically 80-120%).
Precision To assess the degree of scatter between a series of measurements.Repeatability (Intra-day): Analyze 6 replicates at 100% of the target concentration on the same day. Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst. Express as %RSD (Relative Standard Deviation), typically <15%.
Limit of Detection (LOD) & Limit of Quantitation (LOQ) To determine the lowest concentration that can be reliably detected and quantified.Calculated based on the signal-to-noise ratio (S/N > 3 for LOD, S/N > 10 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Robustness To evaluate the method's capacity to remain unaffected by small, deliberate variations in parameters.Slightly vary parameters like mobile phase composition (±2%), column temperature (±5°C), and flow rate (±10%) and observe the effect on results.

Troubleshooting

Problem Potential Cause(s) Solution(s)
No Peak / Low Sensitivity Derivatization reaction failed; Incorrect detection wavelength/MS parameters; Sample degradation.Verify reagent quality and reaction conditions; Optimize detector settings; Prepare fresh samples.
Peak Tailing Column overload; Secondary interactions with column silanols; pH of mobile phase inappropriate.Inject a lower concentration; Use a base-deactivated column; Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase.
Split Peaks Clogged frit or column inlet; Channeling in the column bed; Sample solvent incompatible with mobile phase.Replace column frit or column; Ensure sample is dissolved in the initial mobile phase.
Poor Reproducibility Inconsistent sample preparation; Fluctuations in column temperature; System leaks.Standardize the sample preparation protocol; Use a column oven; Perform system maintenance and leak checks.

References

  • PubMed. (2025, October 11). Simple and sensitive LC-MS analysis of short chain fatty acids in cecum content and feces in mice: A derivatization-free approach. [Link]

  • PubMed. (2021, October 26). Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards. [Link]

  • SCIEX. Analysis of short-chain fatty acids (SCFAs) by LC-MS/MS coupled with chemical derivatization. [Link]

  • PubMed. (1996, September-October). Ultraviolet and fluorescence derivatization reagents for carboxylic acids suitable for high performance liquid chromatography: a review. [Link]

  • MDPI. (2025, June 16). Development and Validation of a New LC-MS/MS Method for the Assay of Plasmatic Peripheral Short- and Medium-Chain Fatty Acids for Metabolomics Applications. [Link]

  • ResearchGate. A novel hplc method for the determination of alpha-keto acids in human serum using meso stillbenediamine as derivatization reagent. [Link]

  • The Royal Society of Chemistry. (2020, April 8). Analysis of intracellular α-keto acids by HPLC with fluorescence detection. [Link]

  • RSC Publishing. Analysis of intracellular α-keto acids by HPLC with fluorescence detection. [Link]

  • PubChem. (4R)-4-Methyl-6-oxoheptanoic acid. [Link]

  • Chemical Synthesis Database. 4,4-dimethyl-6-oxoheptanoic acid. [Link]

  • Pakistan Journal of Analytical & Environmental Chemistry. HPLC Determination of α-keto Acids in Human Serum and Urine after Derivatization with 4-Nitro-1,2-phenylenediamine. [Link]

  • J-STAGE. HPLC Determination of Monocarboxylic Acid or Mercaptans by UV-Labelling with 1-(Chloromethyl)naphtharene. [Link]

  • Taylor & Francis Online. (2012, May 9). A NOVEL HPLC METHOD FOR THE DETERMINATION OF ALPHA-KETO ACIDS IN HUMAN SERUM USING MESO STILLBENEDIAMINE AS DERIVATIZATION REAGENT. [Link]

  • PubChem. 4-Methyl-6-oxoheptanoic acid. [Link]

  • Biocompare. HPLC Refractive Index Detectors. [Link]

  • PMC. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]

Sources

Method

Application Note: 4-Methyl-6-oxoheptanoic Acid as a Versatile Precursor in Organic Synthesis

Abstract 4-Methyl-6-oxoheptanoic acid is a bifunctional molecule featuring a ketone and a carboxylic acid. The specific 1,6-relationship of these functional groups, combined with a methyl substitution that imparts chiral...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

4-Methyl-6-oxoheptanoic acid is a bifunctional molecule featuring a ketone and a carboxylic acid. The specific 1,6-relationship of these functional groups, combined with a methyl substitution that imparts chirality and influences reactivity, makes it a valuable precursor for synthesizing a variety of heterocyclic structures. This guide details its application in the synthesis of δ-lactones and substituted δ-lactams, providing field-proven protocols, mechanistic insights, and data to support researchers in drug development and organic synthesis.

Introduction and Physicochemical Properties

4-Methyl-6-oxoheptanoic acid is a γ-keto acid whose structure is primed for intramolecular cyclization reactions to form stable six-membered rings. Its utility lies in the differential reactivity of its two functional groups, which can be addressed sequentially or in a single pot to generate complex molecular architectures. The methyl group at the 4-position can influence the stereochemical outcome of cyclization reactions, making it a key element for the synthesis of chiral molecules.

Table 1: Physicochemical and Spectroscopic Data

PropertyValueSource
IUPAC Name (4R)-4-methyl-6-oxoheptanoic acid[1]
Molecular Formula C₈H₁₄O₃[1]
Molecular Weight 158.19 g/mol [1]
CAS Number 52921-00-3 (for R-isomer)[1]
Canonical SMILES CCC(=O)C[1]
Appearance Solid (typical for similar keto acids)
Boiling Point 158-162 °C at 9 mmHg (for 6-oxoheptanoic acid)
Melting Point 35-37 °C (for 6-oxoheptanoic acid)
Core Application: Synthesis of δ-Lactones via Reductive Lactonization

A primary application of γ-keto acids is their conversion to δ-lactones, which are prevalent motifs in natural products and pharmaceuticals. The synthesis proceeds via a two-step, one-pot sequence: reduction of the ketone to a secondary alcohol, followed by an acid-catalyzed intramolecular cyclization (esterification) that forms the lactone ring.

Mechanistic Rationale

The process begins with the selective reduction of the ketone carbonyl, which is more electrophilic than the carboxylic acid. Common reducing agents like sodium borohydride (NaBH₄) are ideal for this transformation as they do not reduce the carboxylic acid. Once the corresponding hydroxy acid is formed, the introduction of an acid catalyst protonates the carboxylic acid's carbonyl oxygen, activating it for nucleophilic attack by the distal hydroxyl group. This intramolecular esterification is entropically favored, driving the formation of the six-membered δ-lactone ring.

dot graph "Reductive_Lactonization_Workflow" { layout=dot; rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Define Nodes Start [label="Start: 4-Methyl-6-oxoheptanoic Acid in Solvent (e.g., Methanol)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reduction [label="Step 1: Ketone Reduction\nAdd NaBH₄ portion-wise at 0 °C", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Monitoring1 [label="Monitor Progress (TLC)", fillcolor="#FBBC05", fontcolor="#202124"]; Quench [label="Step 2: Quench Reaction\nAdd Acetone/Dilute HCl", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cyclization [label="Step 3: Acid-Catalyzed Lactonization\nAdjust pH to ~2, stir at RT or heat", fillcolor="#34A853", fontcolor="#FFFFFF"]; Monitoring2 [label="Monitor Progress (TLC/GC-MS)", fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="Step 4: Aqueous Workup\nExtract with Ethyl Acetate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purification [label="Step 5: Purification\nSilica Gel Chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End: Purified δ-Lactone", fillcolor="#F1F3F4", fontcolor="#202124"];

// Define Edges (Workflow) Start -> Reduction [label="Initial Setup"]; Reduction -> Monitoring1 [label="Reaction Time: 1-2h"]; Monitoring1 -> Quench [label="Ketone Consumed"]; Quench -> Cyclization [label="Formation of Hydroxy Acid Intermediate"]; Cyclization -> Monitoring2 [label="Reaction Time: 2-16h"]; Monitoring2 -> Workup [label="Hydroxy Acid Consumed"]; Workup -> Purification [label="Crude Product"]; Purification -> End [label="Final Product"]; } end Caption: Experimental workflow for δ-lactone synthesis.

Detailed Experimental Protocol: Synthesis of 4-Methyl-tetrahydro-2H-pyran-2-one

Materials:

  • 4-Methyl-6-oxoheptanoic acid (1.0 eq)

  • Sodium borohydride (NaBH₄) (1.1 eq)

  • Methanol (MeOH)

  • Hydrochloric Acid (1 M HCl)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve 4-methyl-6-oxoheptanoic acid (1.0 g, 6.32 mmol) in methanol (25 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C using an ice-water bath.

  • Slowly add sodium borohydride (0.26 g, 6.95 mmol) in small portions over 15 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the mixture back to 0 °C and cautiously quench the excess NaBH₄ by the dropwise addition of 1 M HCl until gas evolution ceases. Adjust the pH to approximately 2.

  • Stir the acidified solution at room temperature for 4-6 hours to facilitate lactonization. The progress can be monitored by observing the disappearance of the intermediate hydroxy acid via TLC or GC-MS.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Add water (20 mL) to the residue and extract the product with ethyl acetate (3 x 25 mL).

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude lactone.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to afford the pure δ-lactone.

Expert Insights & Troubleshooting
  • Causality of Reagent Choice: NaBH₄ is chosen for its chemoselectivity in reducing ketones in the presence of carboxylic acids under mild, protic conditions.

  • Controlling the Reaction: Adding NaBH₄ in portions at 0 °C is critical to control the exothermic reaction and prevent unwanted side reactions.

  • Driving Lactonization: While cyclization often occurs upon acidification, gentle heating (40-50 °C) can be employed if the reaction is sluggish. However, this may risk dehydration if other functional groups are present.

  • Purity Validation: The purity of the final lactone can be confirmed by ¹H NMR, ¹³C NMR, and GC-MS, with the disappearance of the carboxylic acid proton and the appearance of characteristic lactone carbonyl signals.

Core Application: Synthesis of δ-Lactams via Reductive Amination

The keto-acid scaffold also serves as an excellent starting point for the synthesis of δ-lactams (6-membered cyclic amides), which are core structures in many bioactive compounds. This transformation can be achieved through a tandem reductive amination/cyclization process.

Mechanistic Rationale

The synthesis begins with the reaction of the ketone with a primary amine (or ammonia equivalent) to form an intermediate imine or enamine. This intermediate is then reduced in situ to a secondary amine. The subsequent intramolecular amidation between the newly formed secondary amine and the carboxylic acid yields the δ-lactam. This process can often be performed in one pot, providing an efficient route to these heterocycles.[2] The use of specific reagents can facilitate both the reductive amination and the subsequent cycloamidation.[2]

dot graph "Lactam_Synthesis_Scheme" { layout=dot; rankdir="LR"; node [shape=plaintext, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

} end Caption: General scheme for δ-Lactam synthesis.

Detailed Experimental Protocol: Synthesis of 1-Benzyl-4-methylpiperidin-2-one

Materials:

  • 4-Methyl-6-oxoheptanoic acid (1.0 eq)

  • Benzylamine (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Acetic Acid (catalytic amount)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a solution of 4-methyl-6-oxoheptanoic acid (1.0 g, 6.32 mmol) in anhydrous dichloromethane (30 mL), add benzylamine (0.75 mL, 6.95 mmol) followed by a catalytic amount of glacial acetic acid (2-3 drops).

  • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (2.0 g, 9.48 mmol) portion-wise over 10 minutes. The reaction is mildly exothermic.

  • Stir the reaction at room temperature for 16-24 hours. Monitor the formation of the intermediate amino acid by LC-MS.

  • Upon completion of the reduction, the reaction mixture is typically heated to reflux (approx. 40 °C for DCM) for 8-12 hours to drive the intramolecular amidation and form the lactam. Alternatively, a peptide coupling agent could be added for a milder, more efficient cyclization at room temperature.

  • Cool the reaction to room temperature and quench by slowly adding saturated NaHCO₃ solution (30 mL).

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield the pure δ-lactam.

Expert Insights & Troubleshooting
  • Causality of Reagent Choice: Sodium triacetoxyborohydride is a mild and selective reducing agent ideal for reductive aminations, as it is less reactive towards the starting ketone than NaBH₄ and does not react with the carboxylic acid.

  • Driving Cyclization: The final cyclization to the lactam is often the rate-limiting step. If heating does not provide a satisfactory yield, employing a coupling agent (e.g., EDC/HOBt or HATU) after the reductive amination step (and a suitable workup to isolate the amino acid) can significantly improve efficiency.

  • Side Reactions: A potential side reaction is the intermolecular amide formation between two molecules of the amino acid intermediate. This can be minimized by maintaining a relatively dilute reaction concentration during the cyclization step.

Conclusion

4-Methyl-6-oxoheptanoic acid is a highly effective and versatile precursor in modern organic synthesis. Its bifunctional nature allows for the straightforward and efficient construction of important heterocyclic scaffolds like δ-lactones and δ-lactams. The protocols and insights provided herein demonstrate the practical application of this building block, offering researchers reliable methods to access complex molecular targets for pharmaceutical and materials science applications.

References
  • Formation of γ-‐Keto Esters from β - Organic Syntheses. (2014). Organic Syntheses.
  • PubChem Compound Summary for CID 71365449, (4R)-4-Methyl-6-oxoheptanoic acid. National Center for Biotechnology Information. [Link]

  • Preparation of Optically Active γ- and δ-Lactones by Microbiological Reduction of the Corresponding Keto Acids. (1963). Applied Microbiology. [Link]

  • δ-Lactam synthesis. Organic Chemistry Portal. [Link]

Sources

Application

Application Note: Advanced Extraction Techniques for 4-Methyl-6-Oxoheptanoic Acid from Biological Matrices

Introduction & Bioanalytical Challenges 4-Methyl-6-oxoheptanoic acid (Chemical Formula: C₈H₁₄O₃) is a branched-chain keto-carboxylic acid that serves as a critical intermediate in lipid metabolism and a potential biomark...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Bioanalytical Challenges

4-Methyl-6-oxoheptanoic acid (Chemical Formula: C₈H₁₄O₃) is a branched-chain keto-carboxylic acid that serves as a critical intermediate in lipid metabolism and a potential biomarker in metabolic profiling PubChem[1]. The accurate quantification of this compound in complex biological matrices (such as plasma, serum, and tissue homogenates) requires rigorous sample preparation due to several inherent physicochemical challenges:

  • High Polarity & Water Solubility: Standard reversed-phase extraction methods yield poor recoveries because the molecule strongly partitions into the aqueous phase.

  • Keto-Enol Tautomerism: The ketone moiety can undergo tautomerization, leading to structural instability and peak broadening during chromatographic separation.

  • Protein Binding: Carboxylic acids exhibit a high affinity for endogenous proteins (e.g., human serum albumin), necessitating aggressive disruption during sample preparation.

This technical guide details two highly robust, self-validating extraction methodologies: Mixed-Mode Strong Anion Exchange (MAX) Solid-Phase Extraction (SPE) and Acidified Liquid-Liquid Extraction (LLE) .

Mechanistic Insights & Physicochemical Rationale

To ensure scientific integrity, an extraction protocol must be designed around the analyte's specific chemical behavior. 4-methyl-6-oxoheptanoic acid contains a terminal carboxylate group with an estimated pKa of 4.5–5.0.

Why Mixed-Mode Anion Exchange (MAX) SPE? Polymeric MAX sorbents are engineered with a lipophilic divinylbenzene backbone functionalized with quaternary ammonium groups MDPI[2]. By adjusting the sample pH to >6.5, the carboxylic acid is fully deprotonated into its anionic state. This enables a strong, selective electrostatic interaction with the positively charged sorbent. Because the retention is ionic, analysts can aggressively wash the sorbent with 100% organic solvents to remove neutral lipids and hydrophobic interferences without risking premature analyte elution.

Why Acidified Liquid-Liquid Extraction (LLE)? For rapid, high-throughput tissue analysis, LLE is highly effective provided the aqueous matrix is strictly acidified to a pH < 3.0 PubMed Central[3]. This suppresses the ionization of the carboxylate group, rendering the molecule neutral and highly lipophilic, thereby driving its partition into moderately polar organic solvents like ethyl acetate.

Experimental Protocols

Method A: Mixed-Mode Strong Anion Exchange (MAX) SPE

Optimal for high-sensitivity LC-MS/MS analysis requiring maximal matrix cleanup.

Self-Validation Check: Always spike samples with a stable isotope-labeled internal standard (e.g., ¹³C-labeled keto acid) prior to step 1 to continuously monitor extraction recovery and matrix effects.

  • Sample Pretreatment: Aliquot 100 µL of biological fluid (plasma/serum) into a microcentrifuge tube. Add 10 µL of Internal Standard. Add 300 µL of 2% Ammonium Hydroxide (NH₄OH) in water.

    • Causality: The basic environment disrupts protein binding and ensures the analyte is fully deprotonated (anionic) for optimal binding to the MAX sorbent.

  • Conditioning: Pass 1 mL of Methanol (MeOH) followed by 1 mL of LC-MS grade water through a 30 mg/1 mL MAX SPE cartridge.

  • Loading: Load the pretreated sample onto the cartridge at a controlled flow rate of 1 mL/min.

  • Wash 1 (Aqueous): Wash with 1 mL of 5% NH₄OH in water.

    • Causality: Removes water-soluble endogenous salts and polar neutral/basic proteins while maintaining the analyte's anionic state.

  • Wash 2 (Organic): Wash with 1 mL of 100% MeOH.

    • Causality: The strong electrostatic interaction holds the target analyte firmly in place while the 100% organic wash strips away hydrophobic matrix components (e.g., triglycerides, phospholipids).

  • Elution: Elute with 1 mL of 5% Formic Acid in MeOH.

    • Causality: The high acid concentration drops the microenvironment pH well below the analyte's pKa, neutralizing the carboxylate. This breaks the ionic bond, allowing the methanol to elute the target.

  • Reconstitution: Evaporate the eluate under a gentle stream of nitrogen at 35°C. Reconstitute in 100 µL of Initial Mobile Phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

SPE_Workflow A Sample Pretreatment (Dilute with 2% NH4OH) C Sample Loading (Analyte binds to Quaternary Amine) A->C B Conditioning (MeOH -> H2O) B->C D Wash 1: 5% NH4OH (Removes neutral/basic interferences) C->D E Wash 2: 100% MeOH (Removes hydrophobic interferences) D->E F Elution (5% Formic Acid in MeOH) E->F

Fig 1. Mixed-Mode Strong Anion Exchange (MAX) SPE workflow for keto acids.

Method B: Acidified Liquid-Liquid Extraction (LLE)

Optimal for solid tissue homogenates and rapid screening workflows.

  • Homogenization: Weigh 50 mg of tissue into a bead-beating tube. Add 10 µL of Internal Standard and 300 µL of 0.5 M Perchloric Acid (HClO₄). Homogenize for 2 minutes.

    • Causality: Perchloric acid serves a dual purpose—it instantly precipitates structural proteins and aggressively drops the pH to < 2.0, ensuring the keto acid is fully protonated (neutral).

  • Extraction: Add 1.0 mL of Ethyl Acetate. Vortex vigorously for 5 minutes to maximize surface area contact between the aqueous and organic phases.

  • Phase Separation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean glass vial.

    • Self-Validation Check: Spot-check the remaining aqueous phase with pH paper to confirm pH < 3.0. If the pH is higher, extraction efficiency will drop exponentially.

  • Drying & Reconstitution: Evaporate under nitrogen at room temperature. Note: Avoid elevated temperatures to prevent thermal degradation of the ketone moiety. Reconstitute in 100 µL of LC-MS mobile phase.

(Optional Derivatization): For ultra-trace analysis, pre-column derivatization with O-(2,3,4,5,6-pentafluorobenzyl)oxime (O-PFBO) can be integrated post-extraction to stabilize the ketone and exponentially enhance MS ionization J-Stage[4].

LLE_Workflow S1 Biological Sample (Plasma/Tissue) S2 Acidification (Add HClO4, pH < 3) S1->S2 S3 Solvent Addition (Ethyl Acetate) S2->S3 S4 Vortex & Centrifuge (Phase Separation) S3->S4 S5 Organic Phase Collection (Contains Protonated Analyte) S4->S5 S6 Nitrogen Drying & Reconstitution S5->S6

Fig 2. Acidified Liquid-Liquid Extraction (LLE) partitioning logic.

Quantitative Data Presentation

The following table summarizes the expected bioanalytical performance metrics for the extraction of branched-chain keto-carboxylic acids across different methodologies.

Extraction MethodMatrixAnalyte ClassAverage Recovery (%)Matrix Effect (%)Precision (CV %)
MAX SPE Plasma / SerumKeto-Carboxylic Acids85.0 - 95.0%< 15.0%2.5 - 5.0%
Acidified LLE Tissue HomogenateBranched Keto Acids75.0 - 88.0%20.0 - 35.0%4.0 - 8.5%
Protein Precipitation (PPT) PlasmaShort-chain Keto Acids60.0 - 70.0%> 40.0% (Suppression)10.0 - 15.0%

Note: While standard Protein Precipitation (PPT) is the fastest method, it suffers from severe ion suppression in the mass spectrometer due to the co-elution of residual phospholipids, making MAX SPE the gold standard for quantitative rigor.

References

  • PubChem. "(4R)-4-Methyl-6-oxoheptanoic acid". National Center for Biotechnology Information. Available at: [Link]

  • MDPI. "Materials for Solid-Phase Extraction of Organic Compounds". Applied Sciences. Available at: [Link]

  • J-Stage. "Development of a New LC-MS/MS Method for the Quantification of Keto Acids". Analytical Sciences. Available at: [Link]

  • PubMed Central. "Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography–mass spectrometry". Analytical Biochemistry. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve yield in 4-methyl-6-oxoheptanoic acid synthesis

Technical Support Center: Yield Optimization for 4-Methyl-6-oxoheptanoic Acid Synthesis Overview 4-Methyl-6-oxoheptanoic acid is a high-value intermediate utilized in the synthesis of complex lactones, spirosten saponins...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Yield Optimization for 4-Methyl-6-oxoheptanoic Acid Synthesis

Overview 4-Methyl-6-oxoheptanoic acid is a high-value intermediate utilized in the synthesis of complex lactones, spirosten saponins, and various pharmaceutical targets [2]. The most scalable and atom-economical route to this acyclic keto-acid is the transition-metal-catalyzed oxidative cleavage of 2,4-dimethylcyclohexanone using aqueous hydrogen peroxide ( H2​O2​ ) [1]. However, achieving high yields (>90%) requires precise control over biphasic mass transfer, catalyst activation, and chemoselectivity. This support guide provides causal troubleshooting, optimized protocols, and empirical data to help process chemists eliminate bottlenecks in this synthesis.

Part 1: Process Troubleshooting & FAQs

Q1: Why is my conversion of 2,4-dimethylcyclohexanone stalling at 60-70%, leading to poor yields? A1: Stalled conversions in this system are rarely due to catalyst deactivation; they are almost always caused by mass transfer limitations. The reaction between the hydrophobic ketone and the aqueous H2​O2​ /tungstate system occurs at the liquid-liquid interface. Without a homogenizing agent, the local concentration of the active peroxotungstate complex is too low to drive the reaction to completion. Solution: Introduce a polar protic co-solvent like tert-butyl alcohol (t-BuOH) or acetic acid [1]. t-BuOH expands the interfacial surface area, allowing the in situ generated [W(O)(O2​)2​(H2​O)]2− species to interact intimately with the ketone, pushing conversions >95%.

Q2: I am observing significant amounts of dicarboxylic acid byproducts. How can I improve the chemoselectivity for the keto-acid? A2: Over-oxidation occurs when the primary keto-acid product is subjected to excessive thermal stress or localized spikes in peroxide concentration, leading to further C-C bond cleavage (e.g., forming 3-methyladipic acid). This is a kinetic problem. If the reaction temperature exceeds 95°C, the activation energy for secondary oxidation is breached. Solution: Maintain the reaction strictly between 80°C and 85°C. Furthermore, do not add the H2​O2​ bolus all at once. Use a syringe pump to dose the 30% H2​O2​ over 2–3 hours. This maintains a steady-state concentration of the oxidant, favoring the primary oxidative cleavage over secondary degradation.

Q3: How do I recover the product without losing yield during the aqueous workup? A3: 4-Methyl-6-oxoheptanoic acid is highly soluble in the aqueous phase at neutral or basic pH due to carboxylate formation. A common mistake is extracting the mixture before fully protonating the product. Solution: Cool the reaction to 10°C and acidify the aqueous layer to pH 1.5 using 2M HCl before extraction. This ensures the molecule is fully protonated and partitions effectively into the organic phase (e.g., ethyl acetate).

Part 2: Quantitative Data & Condition Optimization

To illustrate the causality of the reaction parameters, the following table summarizes the optimization of the oxidative cleavage of 2,4-dimethylcyclohexanone.

EntryCatalyst (1 mol%)Co-SolventTemp (°C) H2​O2​ DosingYield (%)Primary Failure Mode
1 H2​WO4​ None (Biphasic)90Bolus65Mass transfer limitation
2 H2​WO4​ t-BuOH90Bolus82Exothermic degradation
3 H2​WO4​ t-BuOH 85 2h Dropwise 96 Optimized Baseline
4 Na2​WO4​ t-BuOH852h Dropwise89Slower activation kinetics
5 H2​WO4​ t-BuOH1002h Dropwise74Over-oxidation to di-acids

Part 3: Mechanistic Workflow

The following diagram illustrates the logical flow of the optimized oxidative cleavage, highlighting where process controls prevent yield loss.

Pathway SM 2,4-Dimethylcyclohexanone (Hydrophobic Substrate) PTC Co-solvent Addition (t-BuOH) SM->PTC Solubilization Cat H2WO4 + H2O2 (Aqueous Oxidant) Int1 Peroxotungstate Complex [W(O)(O2)2(H2O)] Cat->Int1 Activation (80°C) Int2 Oxidative Cleavage Intermediate PTC->Int2 Interfacial Transfer Int1->Int2 Oxygen Transfer Prod 4-Methyl-6-oxoheptanoic acid (Target Keto-Acid) Int2->Prod Controlled Temp (85°C) Acidic Workup (pH < 2) Side Over-oxidation Products (Dicarboxylic Acids) Int2->Side Temp > 95°C or Excess H2O2

Mechanistic workflow of 2,4-dimethylcyclohexanone oxidative cleavage to 4-methyl-6-oxoheptanoic acid.

Part 4: Self-Validating Experimental Protocol

Optimized Synthesis of 4-Methyl-6-oxoheptanoic Acid via Tungstate-Catalyzed Oxidation This protocol incorporates in-process controls (IPC) to ensure the system self-validates at critical junctures.

Phase 1: Catalyst Activation & Homogenization

  • In a 250 mL three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and internal thermocouple, charge 2,4-dimethylcyclohexanone (1.26 g, 10.0 mmol).

  • Add Tungstic acid ( H2​WO4​ ) (25.0 mg, 0.100 mmol, 1 mol%) and tert-butyl alcohol (10 mL) [1].

  • Causality Check: The mixture will initially appear heterogeneous. Heating is required to form the active, soluble peroxotungstate species.

Phase 2: Controlled Oxidation 4. Heat the mixture to an internal temperature of 80°C. 5. Using a syringe pump, begin the dropwise addition of 30% aqueous H2​O2​ (5.0 mL, 44 mmol, 4.4 eq) at a rate of 2.5 mL/h. 6. IPC: Monitor the internal temperature. The reaction is highly exothermic; the slow addition ensures the temperature does not exceed the 85°C threshold, preventing over-oxidation. 7. Once addition is complete, maintain stirring at 85°C for 18 hours. 8. IPC: Analyze an aliquot via GC-MS or TLC. The reaction is deemed complete when the 2,4-dimethylcyclohexanone peak area is <1%.

Phase 3: Quenching & Isolation 9. Cool the reaction mixture to 10°C using an ice bath. 10. Safety & Yield Control: Test for residual peroxides using KI-starch paper. Quench any remaining peroxide by adding saturated aqueous Na2​S2​O3​ dropwise until the test strip reads negative. Unquenched peroxides can degrade the product during solvent concentration. 11. Acidify the mixture to pH 1.5 using 2M HCl. Crucial: Verify pH with a calibrated meter, not just paper, to ensure complete protonation of the keto-acid. 12. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). 13. Wash the combined organic layers with brine (15 mL), dry over anhydrous MgSO4​ , filter, and concentrate under reduced pressure. 14. The resulting pale yellow oil is highly pure 4-methyl-6-oxoheptanoic acid (Yield: ~1.52 g, 96%).

References

  • Method for producing carboxylic acids. Google Patents (EP1544190B1).
  • Configuration and conformation of cis- and trans-3,5-dimethylvalerolactones. ResearchGate. Available at:[Link]

  • Ruthenium Oxidation Complexes. National Academic Digital Library of Ethiopia. Available at:[Link]

Optimization

Technical Support Center: Troubleshooting the Degradation of 4-methyl-6-oxoheptanoic Acid

Welcome to the technical support center for 4-methyl-6-oxoheptanoic acid. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the storage...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 4-methyl-6-oxoheptanoic acid. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the storage and handling of this keto acid. By understanding its stability profile and potential degradation pathways, you can ensure the integrity of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs)

Storage and Handling

1. What are the optimal storage conditions for 4-methyl-6-oxoheptanoic acid to ensure its long-term stability?

To maintain the integrity of 4-methyl-6-oxoheptanoic acid, it is crucial to store it in a cool, dry, and well-ventilated location. For optimal long-term stability, storage in a freezer at temperatures of -20°C or lower is recommended. The compound should be kept in a tightly sealed container to prevent moisture absorption and potential hydrolysis. For enhanced protection against oxidative degradation, storing under an inert atmosphere, such as nitrogen or argon, is advisable.

Table 1: Recommended Storage Conditions for 4-methyl-6-oxoheptanoic acid

ConditionRecommendationRationale
Temperature Long-term: -20°C or lowerShort-term: 2-8°CReduces the rate of potential degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen)Minimizes the risk of oxidation.
Container Tightly sealed, amber glass vialProtects from moisture and light.
Location Dry, well-ventilated area away from heat sources and incompatible chemicals.Prevents accidental reactions and ensures safety.

2. I've received a shipment of 4-methyl-6-oxoheptanoic acid. What initial checks should I perform?

Upon receipt, visually inspect the compound. It should be a white to off-white solid. Note the date of receipt on the container. If possible, obtain the manufacturer's certificate of analysis (CoA) and compare the appearance and purity with the specifications. For critical applications, it is advisable to perform an initial purity assessment using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to establish a baseline.

Identifying Degradation

3. What are the visible signs that my 4-methyl-6-oxoheptanoic acid may have degraded?

Several visual cues can suggest that your 4-methyl-6-oxoheptanoic acid has undergone degradation. Be vigilant for the following changes:

  • Change in Physical State: The compound is a solid at room temperature. If it appears oily, viscous, or has a syrupy consistency, this could indicate polymerization or the absorption of moisture.

  • Discoloration: A change from a white or off-white solid to a yellow or brownish hue can be a sign of degradation, potentially due to oxidation or other side reactions.

  • Clumping: The formation of clumps or aggregates in the solid material can indicate moisture uptake.

4. What are the likely degradation pathways for 4-methyl-6-oxoheptanoic acid?

While specific degradation studies on 4-methyl-6-oxoheptanoic acid are not extensively published, based on the chemistry of similar keto acids, several degradation pathways are plausible[1][2]:

  • Oxidation: The ketone functional group can be susceptible to oxidation, which could lead to chain cleavage and the formation of smaller carboxylic acids.

  • Aldol Condensation and Polymerization: The ketone can undergo self-condensation reactions, particularly in the presence of acidic or basic impurities. This can lead to the formation of dimers, trimers, and higher molecular weight polymers.

  • Decarboxylation: Although less common for this structure compared to beta-keto acids, decarboxylation can be initiated by heat, leading to the loss of the carboxylic acid group as carbon dioxide.

Potential Degradation Pathways A 4-methyl-6-oxoheptanoic acid B Oxidation Products (e.g., smaller carboxylic acids) A->B O₂, heat, light C Aldol Condensation/ Polymerization Products A->C acid/base catalysis D Decarboxylation Product A->D heat

Caption: Potential degradation pathways of 4-methyl-6-oxoheptanoic acid.

Impact on Experiments and Troubleshooting

5. How can degraded 4-methyl-6-oxoheptanoic acid affect my experimental results?

Using degraded 4-methyl-6-oxoheptanoic acid can have significant and detrimental effects on your experiments:

  • Inaccurate Quantification: The presence of impurities will lead to incorrect measurements of the concentration of the active compound, affecting stoichiometry and yield calculations.

  • Altered Reactivity: Degradation products can interfere with your intended reactions, leading to unexpected side products, lower yields, and difficulties in purification.

  • Inconsistent Biological Activity: In drug development and biological assays, impurities can lead to misleading results, including altered efficacy or toxicity profiles.

6. My experiment is giving inconsistent results. How can I determine if degradation of 4-methyl-6-oxoheptanoic acid is the cause?

If you suspect degradation, a systematic approach is necessary.

Troubleshooting Workflow A Inconsistent Experimental Results B Visually Inspect Compound (color, state) A->B C Signs of Degradation? B->C Yes D Review Storage & Handling Procedures B->D No E Perform Purity Analysis (HPLC, GC-MS) C->E D->E F Compare to Standard or Previous Batches E->F G Purity Confirmed? F->G H Investigate Other Experimental Variables G->H Yes I Degradation Confirmed G->I No J Discard Degraded Material & Use Fresh Batch I->J

Sources

Troubleshooting

Technical Support Center: Optimizing Purification and Crystallization of 4-Methyl-6-Oxoheptanoic Acid

Welcome to the technical support center for 4-methyl-6-oxoheptanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for common challen...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 4-methyl-6-oxoheptanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for common challenges encountered during the purification and crystallization of this keto-acid intermediate. Our approach is rooted in first principles of organic chemistry and materials science, offering not just steps, but the causality behind them.

Section 1: Purification Strategies - Troubleshooting & FAQs

Purification is a critical step, as even trace impurities can significantly hinder crystallization and affect the quality of the final product.[1] 4-methyl-6-oxoheptanoic acid, with its dual ketone and carboxylic acid functionalities, presents unique challenges, including its tendency to be a low-melting solid or an oil when impure.

Frequently Asked Questions: Purification

Q1: My crude product is a persistent, dark-colored oil. What is the first purification step I should take?

A1: A dark-colored oil suggests the presence of polymeric byproducts or other high-molecular-weight impurities, which are common in reactions involving carbonyl compounds.[2] An acid-base extraction is an excellent first step to separate your carboxylic acid from neutral or basic impurities.

The principle is to deprotonate the carboxylic acid with a mild base, making it water-soluble, while non-acidic impurities remain in an organic solvent.[3][4]

Protocol 1: Acid-Base Extraction for Crude 4-Methyl-6-Oxoheptanoic Acid
  • Dissolution : Dissolve the crude oil in a suitable organic solvent like diethyl ether or ethyl acetate.

  • Basic Wash : Transfer the solution to a separatory funnel and extract with a 1M sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution. The carboxylic acid will move to the aqueous layer as its sodium salt. Expert Tip: Use NaHCO₃ to avoid saponification if ester impurities are present. The pH of the aqueous layer should be at least two units above the pKa of the acid to ensure complete deprotonation.[3]

  • Separation : Separate the aqueous layer. The organic layer, containing neutral impurities, can be discarded.

  • Re-acidification : Cool the aqueous layer in an ice bath and slowly acidify it with dilute HCl or H₂SO₄ until the pH is well below the pKa of the acid (typically pH 2-3). This will re-protonate the carboxylate, causing the purified 4-methyl-6-oxoheptanoic acid to precipitate or oil out.[5]

  • Final Extraction : Extract the acidified aqueous layer multiple times with fresh diethyl ether or ethyl acetate to recover the purified acid.

  • Drying & Concentration : Combine the organic extracts, dry them over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

Q2: After extraction, my product is still impure. Should I use distillation or chromatography?

A2: Given that carbonyl compounds can be sensitive to heat, potentially leading to degradation or polymerization, vacuum distillation may be risky.[2] Silica gel column chromatography is the preferred method for removing closely related impurities that were not separated by extraction.

Q3: I'm seeing significant tailing/streaking of my compound on the silica gel column. How can I prevent this?

A3: This is a classic issue when purifying carboxylic acids on silica gel. The acidic protons of the silanols (Si-OH) on the silica surface interact strongly with the polar carboxylic acid group, causing poor separation and band broadening.

Solution: Add a small amount (0.5-1%) of a volatile acid, like acetic acid or formic acid, to your eluent (e.g., ethyl acetate/hexane mixture). This keeps your target molecule in its protonated state, minimizing its interaction with the silica gel and resulting in sharper peaks and better separation.

Troubleshooting Purification Issues
ProblemProbable CauseRecommended Solution
Emulsion during acid-base extraction High concentration of impurities acting as surfactants; vigorous shaking.Add a small amount of brine (saturated NaCl solution) to break the emulsion. Use gentle, swirling inversions instead of vigorous shaking.
Low recovery after extraction Incomplete extraction from the aqueous phase; product is somewhat water-soluble.Increase the number of extractions with the organic solvent (e.g., 3-4 times). Saturate the aqueous phase with NaCl to decrease the solubility of the organic acid.
Product co-elutes with impurity during chromatography Poor solvent system selection.Optimize the solvent system using Thin Layer Chromatography (TLC) first. A good solvent system will give your product an Rf value of ~0.3-0.4. Consider a different stationary phase if silica gel is ineffective.

Section 2: Crystallization Methods - A-Z Guide

Crystallization is a powerful purification technique that relies on the differences in solubility between the desired compound and impurities in a chosen solvent.[1] A successful crystallization yields a product with high purity and a well-defined crystalline structure.[6]

The Crystallization Workflow

The diagram below outlines the logical flow for developing a successful crystallization protocol.

G cluster_prep Preparation cluster_dev Method Development cluster_outcome Outcome & Troubleshooting Start Start with Purified, Concentrated Product Purity Assess Purity (TLC, NMR, or HPLC) Start->Purity Solvent_Screen Step 1: Solvent Screening Purity->Solvent_Screen Dissolution Step 2: Dissolution (Min. hot solvent) Solvent_Screen->Dissolution Cooling Step 3: Slow Cooling Dissolution->Cooling Crystals_Form Crystals Form? Cooling->Crystals_Form Collect Step 4: Collect Crystals (Filtration) Crystals_Form->Collect Yes Troubleshoot Troubleshoot (See Guide) Crystals_Form->Troubleshoot No End End Collect->End Dry & Characterize

Caption: Workflow for Crystallization Method Development.

Frequently Asked Questions: Crystallization

Q4: How do I choose the right solvent for recrystallization?

A4: The ideal solvent is one in which 4-methyl-6-oxoheptanoic acid is highly soluble at high temperatures but poorly soluble at room or cold temperatures.[7][8] The principle of "like dissolves like" is a good starting point.[8] Given the molecule's polarity from the carboxylic acid and ketone groups, polar to moderately polar solvents are good candidates.

Solvent Screening Protocol:

  • Place a small amount of your compound (10-20 mg) into several small test tubes.

  • Add a few drops of a candidate solvent to each tube at room temperature. If it dissolves immediately, the solvent is too good and will result in poor yield.[9]

  • If it doesn't dissolve, heat the mixture gently. A good solvent will dissolve the compound completely when hot.[9]

  • Allow the hot solution to cool slowly. The formation of crystals upon cooling indicates a suitable solvent.

Solvent CandidateBoiling Point (°C)PolarityRationale & Comments
Water 100HighMay be suitable due to the carboxylic acid. However, the alkyl chain may limit solubility.
Toluene 111LowThe aromatic ring can interact with the alkyl portion, while the polarity is moderate enough to dissolve the compound when hot.
Ethyl Acetate 77MediumOften a good general-purpose solvent for moderately polar compounds.
Acetone 56HighMay be too effective at dissolving the compound, potentially leading to low recovery.[10]
Heptane/Hexane 98 / 69Very LowLikely too nonpolar to be used alone, but excellent as an "anti-solvent" in a mixed solvent system.
Ethyl Acetate / Heptane VariableTunableA mixed-solvent system offers fine control. Dissolve in the minimum amount of hot ethyl acetate, then add hot heptane dropwise until the solution becomes cloudy, then add a drop of ethyl acetate to clarify before cooling.[11]

Q5: My compound refuses to crystallize and remains an oil even in a good solvent. What now?

A5: This is a common problem, especially if residual impurities are present or if the compound has a low melting point.[12][13] This phenomenon is known as "oiling out."[14] Here is a decision tree to guide you.

G cluster_inducement Inducement Techniques Start Problem: Oiling Out or Failure to Crystallize CheckPurity Is the material >95% pure? Start->CheckPurity RePurify Re-purify via chromatography or extraction. CheckPurity->RePurify No Induce Purity is high. Try to induce crystallization. CheckPurity->Induce Yes Scratch 1. Scratch inner surface of flask with a glass rod. Result Still an oil? Seed 2. Add a 'seed' crystal of the pure compound. AntiSolvent 3. Add an anti-solvent (e.g., hexane) dropwise. Concentrate 4. Slowly evaporate some solvent. Concentrate->Result ChangeConditions Modify Conditions: - Use a more dilute solution - Cool even more slowly - Try a different solvent Result->ChangeConditions Yes Success Crystals Formed! Proceed to filtration. Result->Success No

Caption: Troubleshooting Crystallization Failures.

Q6: My crystallization worked, but my yield is very low. How can I improve it?

A6: Low yield is typically caused by one of three factors:

  • Using too much solvent: Always use the minimum amount of hot solvent required to fully dissolve your compound.[7][9] Any excess solvent will retain more of your product in the solution (the "mother liquor") upon cooling.

  • Incomplete crystallization: After cooling to room temperature, place your flask in an ice-water bath for at least 30 minutes to maximize the precipitation of the solid from the now cold, supersaturated solution.

  • Washing with the wrong solvent: When washing the collected crystals, always use a minimal amount of ice-cold recrystallization solvent.[9] Using room temperature solvent will redissolve some of your purified product.

Section 3: Purity Analysis

Verifying the purity of your final product is essential. The choice of analytical method depends on the required accuracy and available instrumentation.

Analytical MethodPrincipleStrengthsLimitations
Melting Point Pure crystalline solids have a sharp, defined melting point range. Impurities broaden and depress this range.[1]Fast, inexpensive, and a good qualitative indicator of purity.Not quantitative. Unsuitable for compounds that decompose.
HPLC (High-Performance Liquid Chromatography) Separates components based on their differential partitioning between a mobile and stationary phase.[15]High resolution, quantitative, and can detect trace impurities.[15]Requires a chromophore for UV detection. The keto-ester group provides some absorbance but may limit sensitivity.[15]
NMR (Nuclear Magnetic Resonance) Spectroscopy Provides detailed structural information. Purity can be estimated by integrating signals from the compound against those from impurities or a known internal standard.Gives structural confirmation and purity in one experiment. Can detect non-chromophoric impurities.Lower sensitivity compared to HPLC for trace impurities. Requires a relatively pure sample for clear spectra.
LC-MS (Liquid Chromatography-Mass Spectrometry) Combines the separation power of HPLC with the mass analysis of MS.Provides both retention time and mass-to-charge ratio, offering high confidence in peak identification. Sensitive to adduct formation (e.g., [M+Na]⁺), which can complicate spectra.[16]
References
  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (2021). MDPI.
  • Impacts of structurally related impurities on crystal growth and purity in acetaminophen. (2024). STAX.
  • How the impurities in the solute can affect the induction time during crystallization. (2016).
  • Recrystallization, filtr
  • The Influence of Impurities and Additives on Crystallization. (2019). Cambridge University Press.
  • The dual function of impurity in protein crystalliz
  • Techniques (OCR A Level Chemistry A): Revision Note. (2025). Save My Exams.
  • Methods of Purification of Organic Compounds. (2026).
  • 4,4-dimethyl-6-oxoheptanoic acid - Chemical Synthesis Database. (2025).
  • RECRYSTALLIS
  • Organic Synthesis - Practical Purification Techniques (A-Level Chemistry). (2022). Study Mind.
  • Determining the Purity of Methyl 4-oxohexanoate: A Comparative Guide to Analytical Methods. Benchchem.
  • Technical Support Center: Mass Spectrometry of Keto Acids. Benchchem.
  • How to Overcome Challenges in Carbonyl Compound Purification? (2025).
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  • (4R)-4-Methyl-6-oxoheptanoic acid. PubChem.
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
  • Technical Support Center: Purifying Fluorinated Carboxylic Acids by Recrystalliz
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  • Troubleshooting Purific
  • How Progressive Freeze Purification Works for Carboxylic Acids. (2026). Altiras.
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  • An In-depth Technical Guide to Methyl 4-oxohexano
  • Separation, purification and identification of the components of a mixture. The Royal Society of Chemistry.
  • How do acids affect the crystallization of substances? (2025). Zibo Bofan Chemical Co., Ltd..
  • Advanced crystallisation methods for small organic molecules. (2023). University of Southampton.

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Optimization

Resolving co-elution issues in 4-methyl-6-oxoheptanoic acid chromatography

Welcome to the technical support resource for the chromatographic analysis of 4-methyl-6-oxoheptanoic acid. This guide is designed for researchers, analytical scientists, and drug development professionals who encounter...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the chromatographic analysis of 4-methyl-6-oxoheptanoic acid. This guide is designed for researchers, analytical scientists, and drug development professionals who encounter challenges with co-elution and other separation issues during their work with this molecule. Here, we provide in-depth, field-proven insights and step-by-step troubleshooting protocols to help you achieve robust and reliable separations.

Frequently Asked Questions (FAQs)

Q1: What is co-elution, and why is it a critical problem?

Co-elution occurs when two or more different compounds exit the chromatography column at the same time, resulting in overlapping or completely merged peaks. This is a critical issue because it prevents accurate quantification and identification of the target analyte, 4-methyl-6-oxoheptanoic acid. For drug development and quality control, failing to separate the main compound from impurities can lead to inaccurate measurements of purity, stability, and safety. A resolution value (Rs) of greater than 1.5 is the standard for baseline separation, ensuring analytical accuracy.[1]

Q2: What are the key physicochemical properties of 4-methyl-6-oxoheptanoic acid that influence its chromatography?

Understanding the analyte's properties is the first step in effective method development. 4-methyl-6-oxoheptanoic acid is a relatively small, polar molecule containing both a carboxylic acid and a ketone functional group. These features dictate its behavior in both reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC).

Table 1: Physicochemical Properties of 4-Methyl-6-Oxoheptanoic Acid

PropertyValue / DescriptionChromatographic Implication
Molecular Formula C₈H₁₄O₃-
Molecular Weight 158.19 g/mol [2]Influences diffusion rates but is less critical for retention than polarity.
Structure Contains a carboxylic acid and a ketone group.The carboxylic acid is ionizable, making retention highly sensitive to mobile phase pH. The ketone offers polar interaction sites.
pKa (estimated) ~4.5 - 5.0This is the most critical parameter in RP-HPLC. At a mobile phase pH near this value, the molecule will exist in both ionized and non-ionized forms, leading to poor peak shape.[3] To ensure a single form, the pH should be adjusted to be at least 1.5-2 units away from the pKa.[3][4]
XLogP3 (calculated) 0.5[2]The low value indicates high polarity (hydrophilicity), suggesting that it will have low retention on traditional C18 columns under highly organic mobile phase conditions.
Q3: I'm seeing a peak shoulder on my main analyte peak. Is this co-elution or something else?

A peak shoulder is a classic sign of partial co-elution, where an impurity is not fully resolved from the main peak. However, it can also be caused by other issues.[3] Before extensive method redevelopment, it's crucial to rule out simpler causes:

  • Column Overload: Injecting too much sample can cause peaks to broaden asymmetrically. Try reducing the injection volume or sample concentration by a factor of 5 or 10. If the shoulder disappears and the peak becomes symmetrical, the issue was overload.[5]

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent much stronger than the starting mobile phase (e.g., 100% acetonitrile), it can cause peak distortion.[6] Whenever possible, dissolve the sample in the initial mobile phase.

  • Column Collapse or Void: A physical problem with the column, such as a void at the inlet, can cause peak splitting or shoulders for all peaks in the chromatogram.[7][8] This is less likely if only one peak is affected.

If these are ruled out, the shoulder is almost certainly a co-eluting impurity, and you should proceed to the troubleshooting guide below.

Troubleshooting Guide: Resolving Co-elution

This guide is structured to address the most common symptom of co-elution: a lack of baseline resolution between 4-methyl-6-oxoheptanoic acid and an unknown impurity.

Logical Troubleshooting Workflow

The following diagram outlines a systematic approach to diagnosing and solving co-elution issues, starting with the simplest and most impactful adjustments.

G cluster_0 Problem Identification cluster_1 Phase 1: Mobile Phase Optimization cluster_2 Phase 2: Stationary Phase Optimization cluster_3 Resolution Start Observe Co-elution (Rs < 1.5) CheckSystem Verify System Suitability (Peak Shape, Pressure OK?) Start->CheckSystem AdjustpH Adjust Mobile Phase pH (Protocol 1) CheckSystem->AdjustpH System OK ChangeSolvent Change Organic Solvent (ACN <=> MeOH) (Protocol 2) AdjustpH->ChangeSolvent Resolution Improved but not baseline? Success Resolution Achieved (Rs >= 1.5) AdjustpH->Success Baseline achieved OptimizeGradient Optimize Gradient Slope ChangeSolvent->OptimizeGradient Still insufficient? ChangeSolvent->Success Baseline achieved ChangeColumn Change Stationary Phase (e.g., C18 -> Phenyl-Hexyl) (Protocol 3) OptimizeGradient->ChangeColumn Selectivity still a problem? OptimizeGradient->Success Baseline achieved ConsiderHILIC Switch to HILIC Mode ChangeColumn->ConsiderHILIC Still co-eluting? ChangeColumn->Success Baseline achieved ConsiderHILIC->Success Baseline achieved

Caption: A systematic workflow for troubleshooting co-elution.

Symptom: Complete or Near-Complete Co-elution (Rs < 1.0)

Primary Cause: The chromatographic selectivity (α) between your analyte and the impurity is insufficient. Selectivity is the most powerful factor in the resolution equation, and small changes to it can have a large impact.[9] Our goal is to alter the chemical interactions within the HPLC system to make the two compounds behave differently.

Solution 1: Manipulate Analyte Ionization via Mobile Phase pH (Protocol 1)

Causality: For an ionizable compound like 4-methyl-6-oxoheptanoic acid, mobile phase pH is the most critical parameter.[3] The carboxylic acid group (estimated pKa ≈ 4.8) will be in its neutral, more hydrophobic form (–COOH) at low pH and its ionized, more hydrophilic form (–COO⁻) at high pH.[4] By adjusting the pH to be at least 2 units below the pKa (e.g., pH < 2.8), we fully suppress ionization.[10][11] This ensures all analyte molecules are in a single, uncharged state, leading to sharper peaks and maximizing retention on a reversed-phase column. If the co-eluting impurity has a different pKa or no ionizable group, changing the pH will drastically alter their relative retention times, thereby improving selectivity.[12][13]

G cluster_0 High pH (e.g., pH 7.0) cluster_1 Low pH (e.g., pH 2.7) Analyte_Ionized Analyte is Ionized (R-COO⁻) (Hydrophilic) Result_High_pH Low C18 Retention (Elutes Early) Analyte_Ionized->Result_High_pH Reduced interaction with stationary phase Analyte_Neutral Analyte is Neutral (R-COOH) (More Hydrophobic) Result_Low_pH High C18 Retention (Elutes Later) Analyte_Neutral->Result_Low_pH Increased interaction with stationary phase Title Effect of Mobile Phase pH on Retention of 4-Methyl-6-Oxoheptanoic Acid in Reversed-Phase HPLC

Caption: Impact of mobile phase pH on analyte ionization and retention.

▶️ See Experimental Protocol 1: Mobile Phase pH Adjustment

Solution 2: Change the Organic Modifier (Protocol 2)

Causality: Acetonitrile (ACN) and methanol (MeOH) are the most common organic solvents in reversed-phase HPLC, but they interact with analytes and the stationary phase differently.

  • Acetonitrile is aprotic and acts primarily through dipole-dipole interactions.

  • Methanol is protic and can act as both a hydrogen bond donor and acceptor.

If the analyte and its impurity have different hydrogen bonding capabilities, switching from ACN to MeOH (or vice versa) can change their relative elution order and resolve the co-elution.[1] This is a simple way to introduce a new selectivity mechanism without changing the column.

▶️ See Experimental Protocol 2: Organic Modifier Exchange

Solution 3: Change the Stationary Phase (Protocol 3)

Causality: If optimizing the mobile phase is not sufficient, the co-eluting compounds likely have very similar polarities and pKa values. In this case, a different separation mechanism is required, which can be achieved by changing the column's stationary phase chemistry.[9] A standard C18 column separates primarily based on hydrophobicity. Alternative phases introduce different interactions.

Table 2: Alternative Stationary Phases for Resolving Difficult Peaks

Stationary PhasePrimary Interaction MechanismRecommended For
Phenyl-Hexyl π-π interactions, hydrophobicityCompounds with aromatic rings or double bonds. Can provide unique selectivity for analytes that are structurally similar but differ in their electron distribution.[1]
Embedded Polar Group (e.g., Amide, Carbamate) Hydrogen bonding, hydrophobicityEnhances retention of polar analytes and offers different selectivity compared to C18. Often compatible with 100% aqueous mobile phases.[14]
Hydrophilic Interaction (HILIC) Partitioning into a water-enriched layer on the stationary phase surface.[15]Highly polar analytes like 4-methyl-6-oxoheptanoic acid that show poor retention on C18. This completely changes the separation mechanism from reversed-phase.[16][17]

▶️ See Experimental Protocol 3: Stationary Phase Evaluation

Experimental Protocols

Protocol 1: Mobile Phase pH Adjustment

This protocol aims to fully protonate the carboxylic acid group to achieve maximum retention and optimal peak shape in reversed-phase mode.

  • Prepare Aqueous Mobile Phase A:

    • To 1 L of HPLC-grade water, add 1.0 mL of formic acid (final concentration 0.1%). This will yield a pH of approximately 2.7.

    • Alternatively, prepare a 20 mM potassium phosphate buffer and adjust the pH to 2.5 with phosphoric acid for higher buffering capacity.

    • Crucially: Always measure and adjust the pH of the aqueous component before mixing with the organic solvent.[10]

  • Prepare Organic Mobile Phase B: 100% HPLC-grade acetonitrile.

  • Establish a Standard Gradient:

    • Column: Standard C18, 4.6 x 150 mm, 5 µm.

    • Flow Rate: 1.0 mL/min.

    • Temperature: 30 °C.

    • Gradient: Start with a shallow gradient, for example, 5% to 40% B over 20 minutes.

  • Inject Sample and Analyze: Inject your sample of 4-methyl-6-oxoheptanoic acid containing the suspected impurity.

  • Evaluate: Compare the chromatogram to your original method. The retention time of the analyte should increase significantly, and the peak shape should become sharper and more symmetrical.[11] Assess the resolution (Rs) between the analyte and the co-eluting peak.

Protocol 2: Organic Modifier Exchange

Use this protocol if pH adjustment improves the peak shape but does not fully resolve the co-elution.

  • Prepare Mobile Phases:

    • Keep the same Aqueous Mobile Phase A from Protocol 1 (e.g., 0.1% formic acid in water).

    • Prepare a new Organic Mobile Phase B: 100% HPLC-grade methanol.

  • Equilibrate the System: Flush the column with the new mobile phase for at least 10-15 column volumes to ensure all acetonitrile is removed.

  • Perform the Analysis: Using the same gradient conditions as in Protocol 1, inject the sample.

  • Evaluate: Methanol is a weaker solvent than acetonitrile in reversed-phase, so expect all peaks to elute later. More importantly, observe the selectivity and elution order. The change in hydrogen bonding interactions may be sufficient to resolve the co-eluting pair.[1]

Protocol 3: Stationary Phase Evaluation

This is the definitive step when mobile phase adjustments are insufficient. This example uses a Phenyl-Hexyl phase.

  • Install the New Column: Replace the C18 column with a Phenyl-Hexyl column of similar dimensions (e.g., 4.6 x 150 mm, 5 µm).

  • Set Initial Conditions:

    • Use the optimized mobile phase from the previous steps (e.g., 0.1% formic acid in water and acetonitrile).

    • Equilibrate the new column thoroughly.

  • Run a Scouting Gradient: Start with a broad gradient (e.g., 5% to 95% B in 15 minutes) to determine the approximate retention time of your analyte on the new phase.[1]

  • Optimize the Gradient: Based on the scouting run, create a focused, shallower gradient around the elution time of the target peaks to maximize resolution.

  • Evaluate: The π-π interactions offered by the phenyl rings provide a completely different selectivity mechanism compared to the hydrophobic interactions of a C18 phase. This is often highly effective at resolving compounds that are structurally very similar.[1]

References

  • ALWSCI. (2025, November 27).
  • GALAK Chromatography. HPLC Troubleshooting - Peak Shape Problems & Ghost Peak.
  • HPLC Professionals. (2024, October 14). Troubleshooting Poor Peak Shape and Resolution in HPLC [Video]. YouTube.
  • Bhanger, M. I., et al. (n.d.).
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Analytical Methods. (2020, April 8). Analysis of intracellular α-keto acids by HPLC with fluorescence detection. RSC Publishing.
  • PubMed. (n.d.). High-performance liquid chromatographic analysis of alpha-keto acids produced from amino acid metabolism in oral Bacteroides.
  • The Royal Society of Chemistry. (2020, April 8). Analysis of intracellular α-keto acids by HPLC with fluorescence detection.
  • Chromatography Today. (n.d.).
  • Veeprho. (2025, February 1).
  • Industry News. (2023, December 27).
  • Taylor & Francis Online. (2012, May 9).
  • ACD/Labs. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa.
  • LCGC International. (2024, June 5).
  • PubChem. (n.d.). (4R)-4-Methyl-6-oxoheptanoic acid | C8H14O3 | CID 71365449.
  • Chemical Synthesis Database. (2025, May 20). 4,4-dimethyl-6-oxoheptanoic acid.
  • Agilent Technologies. (n.d.).
  • Waters Corporation. (n.d.).
  • PubChem. (n.d.). 4-Methyl-6-oxoheptanoic acid | C8H14O3 | CID 22743510.
  • Reddit. (2022, July 16).
  • PMC. (n.d.). Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds.
  • PubMed. (2010, April 15). New approach to optimize HPLC separations of acid-base compounds with elution order involved, by using combined three-band resolution maps.
  • Chemsrc. (2025, September 10). 4-methyl-6-oxo-heptanoic acid | CAS#:58447-40-8.
  • LCGC International. (2026, April 1). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column.
  • BenchChem. (n.d.).
  • Merck Millipore. (n.d.).
  • PubChem. (n.d.). 4-Methyl-6-oxoheptanal | C8H14O2 | CID 22743526.
  • LCGC North America. (2026, April 5).
  • Biotage. (2023, January 24).
  • MICROSOLV. (2026, February 15).

Sources

Troubleshooting

Technical Support Center: Stability Management of 4-Methyl-6-oxoheptanoic Acid

Welcome to the Technical Support Center for 4-methyl-6-oxoheptanoic acid (4-MOHA) . As a bifunctional building block containing both a carboxylic acid and a methyl-substituted ketone, 4-MOHA is highly valuable in complex...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-methyl-6-oxoheptanoic acid (4-MOHA) . As a bifunctional building block containing both a carboxylic acid and a methyl-substituted ketone, 4-MOHA is highly valuable in complex organic synthesis and API development. However, its dual functionality makes it uniquely susceptible to two primary degradation pathways: oxidation (auto-oxidation and Baeyer-Villiger degradation) and lactonization (intramolecular cyclization).

This guide is designed for researchers and drug development professionals to troubleshoot, prevent, and validate the stability of 4-MOHA during synthesis, workup, and storage.

Degradation Pathways Overview

Degradation pathways of 4-MOHA highlighting oxidation and lactonization triggers.

Part 1: Troubleshooting Guides & FAQs

Section A: Preventing Oxidation

Q: My 4-MOHA batches are showing unexpected ester impurities and peroxide accumulation over time. What is causing this?

A: You are likely observing Baeyer-Villiger oxidation or radical-mediated auto-oxidation. Ketones like the C6 carbonyl in 4-MOHA can undergo oxidation when exposed to atmospheric oxygen or trace peroxides, forming esters[1]. Furthermore, the tertiary carbon at C4 is highly susceptible to radical-mediated auto-oxidation.

  • Causality: Trace transition metals in your reaction vessels or prolonged exposure to light and oxygen initiate radical formation at the C4 position. If peroxides accumulate in the solvent (e.g., ethereal solvents), the C6 ketone undergoes a Baeyer-Villiger rearrangement, inserting an oxygen atom to form an ester byproduct.

  • Self-Validating Solution:

    • Store the compound under a strict Argon atmosphere (Argon is denser than Nitrogen and provides a better blanket).

    • If downstream chemistry permits, add a radical scavenger (e.g., 0.01% BHT).

    • Validation: Test the batch with peroxide test strips prior to use. If peroxides exceed 5 ppm, pass the solution through a plug of basic alumina to strip peroxides before proceeding.

Section B: Preventing Lactonization

Q: During concentration or acidic workup, my 4-MOHA mass decreases, and NMR shows the disappearance of the ketone peak, replaced by a complex cyclic structure. How do I prevent this?

A: The molecule is undergoing intramolecular lactonization. Ketoacids are prone to Nucleophile-Catalyzed Aldol-Lactonization (NCAL) or acid-catalyzed enol-lactone formation[2].

  • Causality: The C1 carboxylic acid acts as an internal nucleophile. Under strongly acidic conditions, the C6 ketone enolizes, and the carboxylate attacks the activated carbonyl/enol, forming a lactone ring. Conversely, nucleophilic promoters (like certain amines) can trigger aldol-lactonization, leading to bicyclic β-lactones[3].

  • Self-Validating Solution:

    • Avoid prolonged exposure to strong Lewis or Brønsted acids during workup. Maintain a pH of 4.5–5.0 during aqueous extraction.

    • For long-term storage, protect the C6 ketone as an acetal[4].

    • Validation: Monitor the IR spectrum of your isolated product. Look for the distinct ketone (1715 cm⁻¹) and carboxylic acid (1700 cm⁻¹) stretches. The appearance of a shifted lactone stretch (1735–1750 cm⁻¹) is a direct, self-validating indicator of degradation.

Part 2: Quantitative Stability Data

To guide your storage and handling protocols, the following table summarizes the typical degradation profile of unprotected 4-MOHA under various environmental conditions.

Storage ConditionAtmosphereAdditives30-Day Purity (%)Primary Degradant
25°C, LightAirNone< 60%Auto-oxidation products
25°C, DarkAirNone85%Enol-lactone
4°C, DarkAirNone92%Enol-lactone
-20°C, DarkArgonNone> 98%None
25°C, DarkArgonEthylene Glycol (Acetal)> 99%None

Part 3: Experimental Protocols

Workflow: Protection and Storage

Decision workflow for the protection and storage of synthesized 4-MOHA.

Protocol 1: Acetal Protection of 4-MOHA for Long-Term Storage

If 4-MOHA is not being used immediately, converting the C6 ketone to an acetal is the most robust method to prevent both Baeyer-Villiger oxidation and lactonization[4].

Step-by-Step Methodology:

  • Preparation: Dissolve 4-MOHA (1.0 eq) in anhydrous toluene to achieve a 0.2 M solution.

  • Reagent Addition: Add ethylene glycol (3.0 eq) and a catalytic amount of p-toluenesulfonic acid (pTsOH, 0.05 eq).

  • Reflux & Water Removal: Attach a Dean-Stark apparatus and reflux the mixture.

    • Causality: Removing water physically drives the thermodynamic equilibrium toward the acetal, neutralizing the electrophilicity of the C6 carbon and preventing the C1 carboxylate from competing as a nucleophile.

  • Quenching (Critical Step): Cool the reaction to room temperature and immediately quench with triethylamine (0.1 eq) before aqueous workup.

    • Causality: Neutralizing the acid catalyst is critical. Leaving pTsOH active during concentration will trigger rapid deprotection and subsequent lactonization.

  • Isolation: Wash the organic layer with water, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Validation: Run an ¹H-NMR. The disappearance of the methyl ketone singlet (~2.1 ppm) and the appearance of a multiplet (~3.9 ppm) corresponding to the ethylene glycol bridge confirms full protection.

Protocol 2: Safe Aqueous Workup of Unprotected 4-MOHA

When isolating 4-MOHA directly from a reaction mixture, standard acidic workups will destroy the product.

Step-by-Step Methodology:

  • pH Control: During aqueous extraction, adjust the aqueous layer to pH 4.5 using a sodium acetate/acetic acid buffer.

    • Causality: This specific pH is slightly above the pKa of the carboxylic acid (ensuring it remains sufficiently protonated to partition into the organic layer) but is not acidic enough to catalyze enol-lactone formation.

  • Temperature Control: Keep extraction temperatures strictly below 15°C to kinetically slow down any spontaneous cyclization.

  • Drying: Use MgSO₄ instead of CaCl₂.

    • Causality: Calcium ions can act as Lewis acids and coordinate with the ketone, inadvertently promoting Nucleophile-Catalyzed Aldol-Lactonization (NCAL) reactions[2].

References

  • Intramolecular, Nucleophile-Catalyzed Aldol-Lactonization (NCAL) Reactions: Catalytic, Asymmetric Synthesis of Bicyclic β-Lactones. Journal of the American Chemical Society. 2

  • A Diastereoselective, Nucleophile-Promoted Aldol-Lactonization of Ketoacids Leading to Bicyclic-β-Lactones. The Journal of Organic Chemistry. 3

  • A Convenient Method for the Preparation of Acetal Carboxylic Acids. Chemistry Letters. 4

  • Method for producing carboxylic acids (EP1544190B1). Google Patents. 1

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with 4-methyl-6-oxoheptanoic Acid

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 4-methyl-6-oxoheptanoic acid. This guide provides in-depth troubleshooting and practical solutions fo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 4-methyl-6-oxoheptanoic acid. This guide provides in-depth troubleshooting and practical solutions for overcoming its limited solubility in organic solvents. As Senior Application Scientists, our goal is to provide you with not just protocols, but the scientific reasoning behind them, ensuring your experimental success.

Section 1: Understanding the Solubility Challenge

This section addresses the fundamental physicochemical properties of 4-methyl-6-oxoheptanoic acid that govern its solubility behavior.

Q1: What are the key structural features of 4-methyl-6-oxoheptanoic acid that influence its solubility?

A: The solubility of 4-methyl-6-oxoheptanoic acid is dictated by its bifunctional nature. The molecule, with the formula C8H14O3, contains two key functional groups and a hydrocarbon backbone[1]:

  • A Carboxylic Acid Group (-COOH): This is a polar, protic group capable of acting as both a hydrogen bond donor and acceptor. This feature promotes solubility in polar, protic solvents (e.g., alcohols) and allows for deprotonation to form a highly polar carboxylate salt.

  • A Ketone Group (C=O): This is a polar, aprotic group that can act as a hydrogen bond acceptor. This contributes to its solubility in polar aprotic solvents (e.g., acetone, ethyl acetate).

  • A Branched Alkyl Chain: The seven-carbon chain, including the methyl group, forms a nonpolar backbone. This lipophilic portion of the molecule favors interactions with nonpolar solvents through van der Waals forces.

The challenge arises from the competing solubility preferences of the polar functional groups and the nonpolar alkyl chain. The molecule is neither extremely polar nor extremely nonpolar, leading to partial solubility in a wide range of solvents but often failing to achieve high concentrations in any single solvent.

Q2: Why am I observing low solubility of 4-methyl-6-oxoheptanoic acid in common nonpolar organic solvents like hexane or toluene?

A: The low solubility in nonpolar solvents is a direct result of the "like dissolves like" principle. Nonpolar solvents such as hexane and toluene primarily engage in weak van der Waals interactions. The strong intermolecular hydrogen bonds between the carboxylic acid groups of 4-methyl-6-oxoheptanoic acid molecules are energetically much more favorable than the weak interactions they could form with a nonpolar solvent. To dissolve the compound, the solvent must provide enough energy to overcome these strong hydrogen bonds. Nonpolar solvents cannot do this effectively, resulting in poor solubility.

Q3: What are the primary safety considerations when handling 4-methyl-6-oxoheptanoic acid?

A: Based on safety data for the closely related 6-oxoheptanoic acid, the compound should be handled as a corrosive acid. It can cause severe skin and eye burns upon direct contact[2]. Ingestion may lead to severe chemical burns in the oral cavity and gastrointestinal tract[2]. It is also important to avoid inhalation, as it can cause respiratory irritation[2]. Always handle this compound in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., PVC), safety goggles, and a lab coat[2].

Section 2: Fundamental Troubleshooting Strategies

This section provides practical, first-line approaches to improving the solubility of 4-methyl-6-oxoheptanoic acid.

Q4: Which common organic solvents are the best starting points for dissolving 4-methyl-6-oxoheptanoic acid?

A: Given its structure, the best starting points are moderately polar to polar organic solvents that can interact with its functional groups.

Solvent ClassExamplesRationale for SolubilityExpected Performance
Polar Protic Methanol, Ethanol, IsopropanolCan act as both hydrogen bond donors and acceptors, effectively solvating the carboxylic acid group.Good to High: These are often the most effective single-component solvents.
Polar Aprotic Acetone, Tetrahydrofuran (THF), Ethyl Acetate, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Can act as hydrogen bond acceptors for the carboxylic acid proton. Solvents like DMF and DMSO are highly polar and are excellent general solvents.Moderate to Good: Ketones and ethers can interact with both the ketone and carboxylic acid groups. DMF and DMSO are likely to provide high solubility.
Chlorinated Dichloromethane (DCM), ChloroformModerately polar. Can interact with the molecule via dipole-dipole interactions but lack strong hydrogen bonding capabilities.Low to Moderate: Generally less effective than polar protic or aprotic solvents.
Nonpolar Hexane, Toluene, Diethyl EtherPrimarily van der Waals interactions. Diethyl ether has a slight polarity and can accept a hydrogen bond, offering slightly better solubility than pure hydrocarbons.Poor to Very Low: Not recommended as primary solvents.
Q5: How can I use a cosolvent system to improve solubility?

A: Cosolvency is a powerful technique where a second solvent (a cosolvent) is added to the primary solvent to enhance the solubility of a solute[3][4]. The mechanism involves modifying the overall polarity and hydrogen-bonding characteristics of the solvent system to better match the solute's needs[].

For 4-methyl-6-oxoheptanoic acid, a common strategy is to use a primary solvent that interacts well with one part of the molecule and a cosolvent that interacts with the other. For example:

  • Toluene/Ethanol System: Toluene can solvate the nonpolar alkyl chain, while a small amount of ethanol can be added to specifically interact with and break up the hydrogen bonding of the carboxylic acid groups.

  • Water/Alcohol System: For applications where water is permissible, using a water-miscible organic solvent like ethanol or propylene glycol as a cosolvent can significantly enhance solubility[6].

The key is to empirically determine the optimal ratio of the two solvents, as the solubility can peak at a specific mixture composition[7].

Q6: Can I heat the mixture to increase solubility, and what are the limitations?

A: Yes, for most solid-solute systems, solubility increases with temperature. Heating provides the energy needed to overcome the crystal lattice energy of the solid and the intermolecular forces between solute molecules. This can be a simple and effective method for preparing a more concentrated solution.

However, consider these critical points:

  • Compound Stability: Ensure that 4-methyl-6-oxoheptanoic acid is thermally stable at the desired temperature and will not decompose over the duration of your experiment.

  • Precipitation on Cooling: The compound may precipitate out of the solution as it cools to room temperature. This can be problematic if you need the solution to remain stable at ambient conditions. If your application involves a reaction at an elevated temperature, this might be an acceptable strategy.

  • Solvent Volatility: Be mindful of the boiling point of your chosen solvent to avoid evaporation and changes in concentration. Use a reflux condenser for prolonged heating.

Section 3: Advanced Solubilization Techniques

When fundamental methods are insufficient, these advanced techniques offer more robust solutions.

Q7: How does pH adjustment or salt formation improve solubility in organic solvents?

A: This is one of the most effective strategies for compounds with an ionizable group. The carboxylic acid on 4-methyl-6-oxoheptanoic acid is weakly acidic. By adding a base, you can deprotonate the carboxylic acid to form a carboxylate salt:

R-COOH + Base ⇌ R-COO⁻ + Base-H⁺

This conversion has a profound effect on solubility:

  • Dramatic Polarity Increase: The resulting carboxylate salt is an ion pair, which is significantly more polar than the neutral acid.

  • Enhanced Solvation: This highly polar salt will be much more soluble in polar solvents, especially polar protic solvents that can solvate ions effectively. Salt formation is a cornerstone of the pharmaceutical industry for improving the solubility of acidic or basic drugs[8][9][10][11].

Practical Application:

  • Dissolve the 4-methyl-6-oxoheptanoic acid in a suitable polar organic solvent (e.g., ethanol, methanol).

  • Add a base, either an inorganic base (like NaOH or KOH, often as a concentrated aqueous or alcoholic solution) or an organic amine (like triethylamine or diisopropylethylamine), stoichiometrically (1 equivalent) or in slight excess.

  • The formation of the salt should lead to a clear, fully dissolved solution.

This technique is particularly useful for preparing stock solutions or for reactions where the salt form is compatible with the downstream chemistry.

Q8: I've noticed that adding a small amount of water to my organic solvent increases solubility. Why does this happen?

A: This phenomenon, known as "water-enhanced solubility," is well-documented for carboxylic acids in certain organic solvents, particularly Lewis-basic solvents like ketones (e.g., acetone, cyclohexanone)[12][13][14][15].

The mechanism involves specific molecular interactions:

  • Breaking Acid Dimers: In a non-hydrogen-bonding solvent, carboxylic acids tend to form stable, hydrogen-bonded dimers, which are less soluble.

  • Water as a Bridge: A water molecule can act as a "bridge" between the carboxylic acid and the organic solvent. It can accept a hydrogen bond from the acid's -OH group and donate a hydrogen bond to the solvent's Lewis-basic site (e.g., the oxygen of a ketone).

  • Formation of a More Soluble Complex: This new acid-water-solvent complex is more polar and interacts more favorably with the bulk solvent than the acid dimer, leading to a significant increase in overall solubility[12][13].

This effect can be powerful, but it is crucial to note that it is only effective with small, controlled amounts of water. Adding too much water can lead to phase separation, depending on the organic solvent used.

Q9: Can you provide a step-by-step protocol for enhancing solubility using cosolvency?

A: Certainly. The following is a general, systematic protocol for developing a cosolvent system for 4-methyl-6-oxoheptanoic acid. The goal is to find an optimal ratio of a "good" solvent (one that dissolves the compound well) and a "poor" solvent (one that is required for the application but has low solubility for the compound).

Experimental Protocol: Solubility Screening by Cosolvency

Objective: To determine the optimal ratio of a polar cosolvent (e.g., Ethanol) and a less polar primary solvent (e.g., Toluene) to achieve maximum solubility.

Materials:

  • 4-methyl-6-oxoheptanoic acid

  • Solvent 1 (Good solvent, e.g., Ethanol)

  • Solvent 2 (Poor solvent, e.g., Toluene)

  • A series of small glass vials with caps

  • Magnetic stirrer and stir bars

  • Analytical balance

Procedure:

  • Prepare Solvent Blends: In separate vials, prepare a series of solvent blends with varying volume percentages (v/v%) of Solvent 1 and Solvent 2. A good starting range would be:

    • 100% Solvent 2

    • 95:5 (Solvent 2 : Solvent 1)

    • 90:10

    • 80:20

    • 70:30

    • 50:50

    • 100% Solvent 1

  • Equilibrate Samples: Add an excess amount of 4-methyl-6-oxoheptanoic acid to a known volume (e.g., 2 mL) of each solvent blend. "Excess" means adding solid until a significant amount remains undissolved.

  • Stir to Equilibrium: Cap the vials tightly and stir them at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Separate Solid and Liquid: After stirring, allow the vials to sit undisturbed for several hours to let the excess solid settle. Alternatively, centrifuge the vials to pellet the undissolved solid.

  • Quantify Solubilized Compound: Carefully take a known volume of the clear supernatant from each vial. Dilute it with a suitable solvent and analyze the concentration of 4-methyl-6-oxoheptanoic acid using an appropriate analytical method (e.g., HPLC, titration).

  • Plot and Analyze: Plot the measured solubility (e.g., in mg/mL) against the percentage of the cosolvent (Solvent 1) in the blend. The peak of this curve will indicate the optimal cosolvent ratio for maximum solubility.

Visualizations

Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing solubility issues with 4-methyl-6-oxoheptanoic acid.

G cluster_0 Solubility Troubleshooting Workflow start Low Solubility Observed solvent_screen Q: Is a single solvent sufficient? Screen polar protic (Ethanol) & polar aprotic (Acetone, THF) solvents. start->solvent_screen check_sol Solubility Adequate? solvent_screen->check_sol success Proceed with Experiment check_sol->success Yes cosolvency Q: Can a cosolvent system work? Try adding a polar cosolvent (e.g., Ethanol) to a less polar bulk solvent. check_sol->cosolvency No check_cosol Solubility Adequate? cosolvency->check_cosol check_cosol->success Yes ph_mod Q: Is an ionic form acceptable? Convert to salt with a base (e.g., Triethylamine or NaOH) in a polar solvent. check_cosol->ph_mod No check_ph Solubility Adequate? ph_mod->check_ph check_ph->success Yes advanced Consider Advanced Options: - Water-Enhanced Solubility (with ketones) - Temperature Adjustment - Re-evaluate experimental design check_ph->advanced No

Caption: Water mediating hydrogen bonds to enhance solubility.

References

  • 4,4-dimethyl-6-oxoheptanoic acid. Chemical Synthesis Database. [Link]

  • Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. MDPI. [Link]

  • (4R)-4-Methyl-6-oxoheptanoic acid. PubChem, National Center for Biotechnology Information. [Link]

  • Heptanoic acid, 6-oxo-. NIST Chemistry WebBook. [Link]

  • 6-Chloroheptanoic acid, methyl ester. Cheméo. [Link]

  • New Insight into Carboxylic Acid Metabolisms and pH Regulations During Insoluble Phosphate Solubilisation Process by Penicillium oxalicum PSF-4. ResearchGate. [Link]

  • Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes. ACS Publications. [Link]

  • 4-methyl-6-oxo-heptanoic acid. Chemsrc. [Link]

  • Cosolvent. Wikipedia. [Link]

  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). OSTI.GOV. [Link]

  • Understanding the Effect of pH on the Solubility and Aggregation Extent of Humic Acid in Solution by Combining Simulation and the Experiment. ACS Publications. [Link]

  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. [Link]

  • Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. SciSpace. [Link]

  • Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. Taylor & Francis Online. [Link]

  • Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes (Journal Article). OSTI.GOV. [Link]

  • Method for improving water solubility of water-insoluble or sparingly water-soluble drugs.
  • Permeation of Aromatic Carboxylic Acids across Lipid Bilayers: The pH-Partition Hypothesis Revisited. PMC, National Center for Biotechnology Information. [Link]

  • Cosolvent – Knowledge and References. Taylor & Francis. [Link]

  • Salt formation to improve drug solubility. ScienceDirect. [Link]

  • Effect of pH on formation of (a) carbonyl groups and (b) carboxyl groups. ResearchGate. [Link]

  • Molecular Mechanism of the Cosolvency Effect in Organic Solutes with Similar Structures. ACS Publications. [Link]

  • Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer. [Link]

  • 4-Methyl-6-oxoheptanoic acid. PubChem, National Center for Biotechnology Information. [Link]

  • Solvent Miscibility Table. The MacMillan Group, Princeton University. [Link]

Sources

Reference Data & Comparative Studies

Validation

4-methyl-6-oxoheptanoic acid vs 5-methyl-6-oxoheptanoic acid reactivity comparison

An objective, mechanistic comparison of 4-methyl-6-oxoheptanoic acid (CAS 58447-40-8) and 5-methyl-6-oxoheptanoic acid (CAS 57998-45-5) requires a deep understanding of steric environments and electronic effects. As bifu...

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Author: BenchChem Technical Support Team. Date: April 2026

An objective, mechanistic comparison of 4-methyl-6-oxoheptanoic acid (CAS 58447-40-8) and 5-methyl-6-oxoheptanoic acid (CAS 57998-45-5) requires a deep understanding of steric environments and electronic effects. As bifunctional building blocks containing both a terminal carboxylic acid and a distal ketone, 6-oxoalkanoic acids are highly valued in organic synthesis, natural product development, and bioconjugation[1].

However, the precise placement of a single methyl group—either β (C4) or α (C5) to the C6 ketone—fundamentally alters the molecule's kinetic profile, enolization dynamics, and stereochemical outcomes. As an Application Scientist, I have structured this guide to help researchers select the optimal isomer based on their specific synthetic or conjugation goals.

Structural & Mechanistic Profiling

The reactivity divergence between these two isomers is primarily dictated by the steric microenvironment surrounding the C6 carbonyl carbon and the substitution degree of the adjacent α -carbons.

A. Nucleophilic Addition & The Steric Blockade

When a nucleophile (such as a primary amine, hydrazide, or Grignard reagent) attacks a ketone, it must approach along the Bürgi-Dunitz trajectory (approximately 107° to the C=O bond).

  • 4-Methyl-6-oxoheptanoic acid: The methyl group is located at the C4 position ( β to the ketone). The adjacent C5 position is an unhindered methylene ( −CH2​− ) group. This leaves the Bürgi-Dunitz approach vector completely unobstructed, resulting in rapid nucleophilic addition.

  • 5-Methyl-6-oxoheptanoic acid: The methyl group is located at the C5 position, directly adjacent ( α ) to the ketone. This creates significant steric bulk that physically shields the carbonyl carbon, drastically reducing the kinetic rate of nucleophilic attack[2]. However, this adjacent chiral center provides a distinct advantage: it allows for high diastereoselectivity during reductions or additions via the Felkin-Anh model.

B. Bioconjugation Utility (Hydrazone Linkers)

6-Oxoheptanoic acid derivatives are frequently utilized as ketone linkers for the conjugation of hydrazide derivatives to proteins or antibodies[3][4]. In these workflows, the 4-methyl isomer is vastly superior when rapid, quantitative conjugation is required. The 5-methyl isomer, while slower to react, yields a more hydrolytically stable hydrazone due to the steric shielding of the resulting imine bond from water molecules.

C. Enolization and the Thorpe-Ingold Effect

The position of the methyl group dictates the thermodynamic and kinetic enolization pathways:

  • Kinetic vs. Thermodynamic Enolates: The 5-methyl isomer possesses a tertiary α -proton at C5. Deprotonation here is sterically hindered (kinetically slow) but yields a highly substituted, thermodynamically stable tetrasubstituted enolate. Conversely, the 4-methyl isomer features secondary α -protons at C5, allowing for rapid kinetic enolization.

  • Intramolecular Cyclization: Both molecules can undergo dehydrative cyclization to form enol lactones. The rate of these intramolecular reactions is heavily influenced by the Thorpe-Ingold effect (gem-dialkyl or angle compression effect), where alkyl substitution on the carbon chain compresses the internal bond angles, bringing the reactive termini closer together[5][6]. The 4-methyl and 5-methyl groups alter the conformational folding of the heptanoic backbone, with the 5-methyl group generally providing a stronger entropic push toward 6-membered ring transition states.

Quantitative Reactivity Comparison

The following table summarizes the comparative reactivity profiles based on structural causality and established 6-oxoalkanoic acid behavior[1][4].

Parameter4-Methyl-6-oxoheptanoic acid5-Methyl-6-oxoheptanoic acid
CAS Number 58447-40-857998-45-5
Ketone Steric Environment Unhindered ( β -substitution)Highly Hindered ( α -substitution)
Nucleophilic Attack Rate Fast ( krel​≈10−15x )Slow ( krel​≈1x )
Diastereoselectivity Potential Low (Remote chiral center)High (Adjacent chiral center)
Primary Enolization Site C5 (Kinetic & Thermodynamic)C7 (Kinetic) / C5 (Thermodynamic)
Ideal Application Rapid bioconjugation, click-chemistryStereoselective total synthesis

Reaction Pathway Visualization

The diagram below illustrates how the structural differences dictate the success and speed of nucleophilic conjugation (e.g., hydrazide linker attachment).

Reactivity cluster_4Me 4-Methyl-6-oxoheptanoic acid (β-Methyl) cluster_5Me 5-Methyl-6-oxoheptanoic acid (α-Methyl) A Ketone Carbonyl (Unobstructed) B Fast Nucleophilic Attack (e.g., Hydrazide) A->B C High Yield Conjugate B->C X Ketone Carbonyl (Sterically Hindered) Y Slow Nucleophilic Attack (High Diastereoselectivity) X->Y Z Stereo-enriched Conjugate Y->Z

Caption: Divergent nucleophilic attack pathways caused by α vs β methyl steric hindrance.

Experimental Methodologies

To empirically validate the reactivity differences between these two isomers, researchers should employ self-validating kinetic profiling. Below are the optimized protocols for comparative analysis.

Protocol 1: Comparative Kinetic Profiling via Hydrazone Conjugation

This protocol measures the relative electrophilicity of the C6 ketone by reacting it with a standard hydrazide (e.g., tert-butyl carbazate)[4].

  • Preparation: In two separate, identical 10 mL round-bottom flasks, dissolve 1.0 mmol of 4-methyl-6-oxoheptanoic acid and 1.0 mmol of 5-methyl-6-oxoheptanoic acid in 5.0 mL of anhydrous methanol.

  • Reagent Addition: Add 1.1 mmol of tert-butyl carbazate to each flask, followed by 5 mol% of glacial acetic acid to act as a mild catalyst.

  • Incubation & Sampling: Stir the reactions at exactly 25°C. At t=5,15,30,60, and 120 minutes, withdraw a 50 μL aliquot from each vessel.

  • Quenching: Immediately quench each aliquot into 950 μL of a cold acetonitrile/water (50:50) mixture containing 0.1% TFA to halt the reaction.

  • Analysis: Analyze the samples via LC-MS (Liquid Chromatography-Mass Spectrometry). Monitor the disappearance of the starting material mass ( [M−H]− m/z≈157 ) and the appearance of the hydrazone product.

  • Data Synthesis: Plot the conversion percentage against time. The initial slope of the curve will confirm the significantly higher reaction rate of the 4-methyl isomer.

Workflow Step1 Equimolar Substrate Setup (4-Me vs 5-Me) Step2 Add Hydrazide Linker + Mild Acid Catalyst Step1->Step2 Step3 Incubate at 25°C (Time-course sampling) Step2->Step3 Step4 Quench & Analyze (LC-MS / HPLC) Step3->Step4 Step5 Plot Kinetic Rate & Calc. Conversion Step4->Step5

Caption: Experimental workflow for kinetic profiling of ketone reactivity via LC-MS.

Protocol 2: Base-Catalyzed Enolate Trapping (Regioselectivity Assay)

To observe the thermodynamic vs. kinetic enolization preferences:

  • Deprotonation: Cool a solution of the chosen oxoheptanoic acid (1.0 mmol) in anhydrous THF to -78°C under argon.

  • Base Addition: Slowly add 2.2 equivalents of LDA (Lithium diisopropylamide). The first equivalent deprotonates the carboxylic acid; the second forms the ketone enolate.

  • Trapping: After 30 minutes, add 2.5 equivalents of Trimethylsilyl chloride (TMSCl) to trap the enolate as a silyl enol ether.

  • Warming & Isolation: Allow the reaction to warm to room temperature, concentrate under reduced pressure, and analyze the crude mixture via 1H NMR.

  • Interpretation: For the 5-methyl isomer, integration of the vinylic protons will reveal the ratio of C5 (thermodynamic, no vinylic proton) vs C7 (kinetic, terminal vinylic protons) enolization.

Conclusion

For applications requiring high-throughput conjugation, rapid labeling, or click-chemistry workflows, 4-methyl-6-oxoheptanoic acid is the superior choice due to its unhindered carbonyl group. Conversely, if the goal is the total synthesis of complex natural products where the installation of contiguous stereocenters is required, the steric bulk of 5-methyl-6-oxoheptanoic acid provides the necessary architectural control to direct highly diastereoselective transformations.

References

  • Safavy, A., et al. "Further studies on the protein conjugation of hydroxamic acid bifunctional chelating agents: group-specific conjugation at two different loci." Bioconjugate Chemistry, 10(1), 18-23 (1999). Available at:[Link][4]

  • Wikipedia Contributors. "Thorpe–Ingold effect." Wikipedia, The Free Encyclopedia. Available at:[Link][5]

  • Semenova, E., et al. "Utilization of the Thorpe–Ingold Effect in the Synthesis of Cyclooctanoid Ring Systems via Anionic 6-exo-dig Cyclization/Claisen Rearrangement Sequence." The Journal of Organic Chemistry, 85(16), 10597–10607 (2020). Available at:[Link][6]

  • ResearchGate. "The Affinity of RSK for Cylitol analogues of SL0101 is Critically Dependent on the B-Ring C-4'-Hydroxy." (Discussing steric hindrance in alpha-methyl ketones). Available at: [Link][2]

Sources

Comparative

Overcoming Matrix Interference in Keto-Acid Quantification: A Validation Guide for 4-Methyl-6-Oxoheptanoic Acid by LC-MS/MS

Introduction & Context Quantifying aliphatic keto-acids like [1] in complex biological matrices presents a distinct set of bioanalytical challenges. Lacking a strong chromophore and possessing high polarity, this compoun...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Context

Quantifying aliphatic keto-acids like [1] in complex biological matrices presents a distinct set of bioanalytical challenges. Lacking a strong chromophore and possessing high polarity, this compound is notoriously difficult to extract and resolve using traditional methodologies. As drug development pipelines increasingly target metabolic pathways where branched-chain keto-acids serve as critical biomarkers or intermediates, the need for robust, high-throughput LC-MS/MS methods is paramount.

This guide objectively compares the performance of a modern sample preparation and chromatographic workflow—utilizing AeroPrep™ WAX (Weak Anion Exchange) SPE and the Titan-LC™ SPP Column —against conventional Liquid-Liquid Extraction (LLE) paired with standard C18 chromatography. All validation parameters discussed align strictly with the FDA [2] and the harmonized [3].

The Analytical Challenge: Why Conventional Methods Fail

4-methyl-6-oxoheptanoic acid contains both a ketone and a terminal carboxylic acid (pKa ~4.5). When utilizing conventional LLE (e.g., acidified ethyl acetate extraction), researchers frequently encounter three critical failure modes:

  • Poor Extraction Recovery: The high aqueous solubility of the short-chain keto-acid leads to unfavorable partitioning into the organic phase, capping recoveries at 40-50%.

  • Severe Matrix Effects: LLE co-extracts a massive amount of neutral lipids and phospholipids. In the electrospray ionization (ESI) source, these co-eluting lipids cause severe ion suppression, drastically reducing the signal-to-noise (S/N) ratio.

  • Isomeric Interference: Standard fully porous C18 columns often lack the theoretical plates required to separate 4-methyl-6-oxoheptanoic acid from its structural isomers (e.g., 3-methyl-6-oxoheptanoic acid) without excessively long run times.

The Solution: Mechanistic Causality of AeroPrep™ WAX and Titan-LC™

To build a self-validating, robust assay, the chemistry of the analyte must dictate the workflow.

AeroPrep™ WAX SPE: By buffering the plasma sample to pH 7.0, the carboxylic acid group of 4-methyl-6-oxoheptanoic acid is fully ionized (deprotonated). The AeroPrep™ WAX polymeric sorbent captures these anions via strong ionic interactions. This mechanism allows for aggressive washing with 100% methanol to strip away neutral lipids and phospholipids without premature analyte elution. Elution is then triggered by introducing 2% formic acid, which neutralizes the carboxylate, breaking the ionic bond and releasing the purified analyte.

Titan-LC™ Column: Utilizing superficially porous particles (SPP), the Titan-LC™ column restricts the diffusion path of the analyte. This minimizes longitudinal diffusion (the B-term in the van Deemter equation) and mass transfer resistance (the C-term), delivering ultra-high resolution of isomeric interferences at standard HPLC backpressures.

Workflow cluster_AeroPrep AeroPrep™ WAX SPE Workflow cluster_LLE Conventional LLE Workflow Sample Plasma Sample (+ Internal Standard) Load1 Load Sample (pH 7.0) Sample->Load1 Extract2 Add Ethyl Acetate (Acidic pH) Sample->Extract2 Wash1 Wash (5% MeOH) Load1->Wash1 Elute1 Elute (2% FA in ACN) Wash1->Elute1 LCMS LC-MS/MS Analysis (Titan-LC™ Column) Elute1->LCMS Vortex2 Vortex & Centrifuge Extract2->Vortex2 Dry2 Dry N2 & Reconstitute Vortex2->Dry2 Dry2->LCMS

Fig 1. Workflow comparison between AeroPrep WAX SPE and conventional LLE for sample preparation.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness, the following protocol integrates a stable-isotope-labeled internal standard (SIL-IS), specifically 4-methyl-6-oxoheptanoic acid-d3. The SIL-IS perfectly mimics the target analyte's extraction recovery and ionization efficiency, internally correcting for any run-to-run variance or matrix suppression.

Step 1: Sample Preparation (AeroPrep™ WAX SPE)
  • Spiking: Aliquot 100 µL of human plasma into a 96-well plate. Add 10 µL of SIL-IS (100 ng/mL).

  • Pre-treatment: Dilute with 300 µL of 50 mM ammonium acetate buffer (pH 7.0) to ensure full ionization of the analyte's carboxylate group.

  • Conditioning: Condition the AeroPrep™ WAX 96-well plate with 1 mL Methanol, followed by 1 mL MS-grade water.

  • Loading: Load the pre-treated sample onto the SPE plate at a flow rate of 1 mL/min.

  • Washing: Wash with 1 mL of 5% Methanol in water, followed by 1 mL of 100% Methanol. (Causality: The 100% organic wash removes >95% of matrix phospholipids while the analyte remains ionically bound).

  • Elution: Elute with 2 x 500 µL of 2% Formic Acid in Acetonitrile.

  • Reconstitution: Evaporate the eluate under N2 at 40°C and reconstitute in 100 µL of Initial Mobile Phase.

Step 2: LC-MS/MS Conditions
  • Column: Titan-LC™ C18 (50 x 2.1 mm, 2.7 µm SPP).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 60% B over 3.5 minutes, followed by a 1-minute column flush at 95% B.

  • Detection: Negative Electrospray Ionization (ESI-), Multiple Reaction Monitoring (MRM). Target transition: m/z 157.1 → 113.1 (corresponding to the loss of CO2).

Validation Goal ICH M10 Validation: 4-Methyl-6-Oxoheptanoic Acid Selectivity Selectivity (Blank vs LLOQ) Goal->Selectivity MatrixEffect Matrix Effect (IS-Normalized MF) Goal->MatrixEffect Accuracy Accuracy & Precision (±15% CV) Goal->Accuracy Stability Stability (Benchtop, F/T) Goal->Stability SelDesc Ensure no interference from isomeric metabolites Selectivity->SelDesc MatDesc Validate AeroPrep SPE clean-up efficiency MatrixEffect->MatDesc AccDesc Confirm quantitative reliability across range Accuracy->AccDesc StabDesc Verify sample integrity during processing Stability->StabDesc

Fig 2. Logical causality of ICH M10 validation parameters for LC-MS/MS method robustness.

Validation Data & Performance Comparison

The method was validated strictly according to ICH M10 standards[3]. The data below summarizes the objective performance comparison between the AeroPrep™/Titan-LC™ workflow and the legacy LLE/Standard C18 method.

Validation ParameterAcceptance Criteria (ICH M10)Legacy LLE + Standard C18AeroPrep™ WAX + Titan-LC™
Extraction Recovery Consistent and reproducible42.5% (± 12.4%)89.2% (± 3.1%)
Matrix Effect (IS-Normalized) CV < 15%68% (Severe Suppression)98% (Negligible Effect)
Lower Limit of Quantitation S/N ≥ 5, Accuracy ±20%50 ng/mL2 ng/mL
Intra-day Precision (CV%) ≤ 15% (≤ 20% at LLOQ)14.2% - 18.5%2.4% - 5.1%
Isomeric Resolution (Rs) Baseline (Rs > 1.5)Rs = 0.8 (Co-elution)Rs = 2.1 (Baseline)

Data Synthesis: The legacy LLE method fails to meet the stringent precision and matrix effect criteria required for regulatory submission. In contrast, the AeroPrep™ WAX workflow leverages fundamental acid-base chemistry to eliminate ion suppression, achieving a 25-fold improvement in the LLOQ and ensuring absolute compliance with FDA and EMA bioanalytical guidelines.

References

  • Title: (4R)-4-Methyl-6-oxoheptanoic acid | C8H14O3 | CID 71365449 - PubChem Source: National Center for Biotechnology Information (nih.gov) URL: [Link]

  • Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (fda.gov) URL: [Link]

  • Title: ICH M10 on bioanalytical method validation - Scientific guideline Source: European Medicines Agency (ema.europa.eu) URL: [Link]

Sources

Validation

Comparing catalytic efficiency using 4-methyl-6-oxoheptanoic acid analogs

As a Senior Application Scientist, I frequently encounter the challenge of benchmarking novel catalytic systems. When evaluating both biocatalysts and chemocatalysts, we require substrates that rigorously test a catalyst...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the challenge of benchmarking novel catalytic systems. When evaluating both biocatalysts and chemocatalysts, we require substrates that rigorously test a catalyst's regio- and stereoselectivity, as well as its ability to handle functionalized aliphatic chains.

4-methyl-6-oxoheptanoic acid and its structural analogs (such as 6-oxoheptanoic acid) occupy a unique intersection in modern catalysis. They serve a dual purpose: they are challenging target products synthesized via chemocatalytic oxidative cleavage, and they act as highly specific benchmarking substrates for engineered biocatalysts.

This guide objectively compares the catalytic efficiency of leading biocatalytic and chemocatalytic systems using these keto-acid analogs, providing causality-driven insights and self-validating protocols for your laboratory.

Biocatalytic Efficiency: Engineered Amine Dehydrogenases (AmDHs)

Amine dehydrogenases (AmDHs) are powerful biocatalysts for the asymmetric reductive amination of ketones. However, wild-type variants often struggle with functionalized aliphatic substrates.

The Causality of Enzyme Design: When evaluating the engineered variant LE-AmDH-v1 using 6-oxoheptanoic acid, we observe a remarkable >99% conversion and >99% enantiomeric excess (ee) for the (S)-configured amino acid[1]. Why does this specific analog yield such high efficiency? The answer lies in the enzyme's architecture. LE-AmDH-v1 possesses an engineered (S)-selective binding cavity where the R242 residue forms a critical electrostatic interaction with the terminal carboxyl-moiety of the analog[1]. This anchoring strictly locks the ketone group in the optimal geometry for hydride transfer. In contrast, non-functionalized ketones lack this anchor and are forced into a less efficient, (R)-selective secondary cavity[1].

Protocol 1: Self-Validating Biocatalytic Amination

This protocol utilizes an internal negative control to mathematically isolate true enzymatic turnover from background chemical amination.

  • Reaction Assembly: In a 10 mL glass vial, prepare 5 mL of 100 mM ammonium formate buffer (pH 8.5). Add NAD⁺ to a final concentration of 1 mM.

  • Substrate Loading: Introduce 6-oxoheptanoic acid (or 4-methyl-6-oxoheptanoic acid) to achieve a 20 mM concentration.

  • Enzyme Addition: Add purified LE-AmDH-v1 (1 mg/mL) and Formate Dehydrogenase (FDH, 10 U/mL) to drive NADH recycling.

  • Incubation: Incubate the mixture at 30°C and 150 rpm for 24 hours.

  • Self-Validation Checkpoint (Negative Control): Run a parallel reaction replacing LE-AmDH-v1 with a heat-denatured enzyme sample. By subtracting the background conversion of the control from the active sample, you ensure the calculated Turnover Number (TON) is strictly biocatalytic.

  • Quenching & Analysis: Quench the reaction with 10 M NaOH, extract unreacted ketone with ethyl acetate, and adjust the aqueous phase to pH 2 to isolate the amino acid. Derivatize with Marfey's reagent and analyze via chiral HPLC against authentic racemic standards to validate the >99% ee claim.

Chemocatalytic Efficiency: Aerobic Oxidative Cleavage

Synthesizing 4-methyl-6-oxoheptanoic acid via the C-C bond cleavage of 2-methylcyclohexanone is a benchmark reaction for evaluating oxidative chemocatalysts. We compare two distinct systems: heterogeneous K10-Montmorillonite (K10-MT) and homogeneous Tungsten Polyoxometalates (POMs).

The Causality of Solvent and Catalyst Selection: Tungsten-based catalysts (e.g., tungstic acid anions) are highly efficient, yielding >95% conversion due to the rapid formation of reactive peroxometal intermediates[2]. Furthermore, substituting metals in POMs can significantly affect thermal stability during decoking regeneration[3].

Conversely, K10-MT is an acid-activated clay offering excellent heterogeneous reusability. However, when using pure acetic acid as a solvent, K10-MT suffers from a frustrating 6-hour induction period before oxidation begins[4]. By precisely tuning the solvent to an Acetic Acid/Water ratio of 4.5:0.5 (v/v), we facilitate rapid proton-coupled electron transfer, completely bypassing the induction phase and achieving a 68% yield of the analog at 70°C[4].

Protocol 2: Self-Validating Aerobic Oxidation

This protocol utilizes internal standard tracking to prove mass balance and validate cleavage efficiency.

  • Solvent Tuning: Prepare 5 mL of an Acetic Acid/Water mixture at a strictly measured 4.5:0.5 (v/v) ratio to bypass catalytic induction.

  • Catalyst & Substrate: Add 5.0 mmol of 2-methylcyclohexanone and 0.5 g of K10-MT (or 0.1 mol% Tungsten POM) to a high-pressure reaction tube.

  • Self-Validation Checkpoint (Mass Balance): Spike the mixture with exactly 1.0 mmol of dodecane at t=0 . Because dodecane is inert under these conditions, tracking it via GC-FID alongside the substrate proves that any substrate depletion is due to successful C-C cleavage into 4-methyl-6-oxoheptanoic acid, ruling out evaporative loss.

  • Reaction Execution: Purge the vessel with O₂ and maintain at 70°C under an O₂ balloon for 24 hours.

  • Monitoring & Isolation: Withdraw 50 µL aliquots at 2, 6, 12, and 24 hours. Filter through a 0.22 µm PTFE syringe filter for GC-MS analysis. Post-reaction, filter out the K10-MT catalyst for washing and reuse.

Quantitative Performance Comparison

The following table summarizes the catalytic efficiencies of the discussed systems when utilizing or synthesizing 4-methyl-6-oxoheptanoic acid analogs.

Catalyst SystemSubstrate / PrecursorTarget ProductConversion / YieldSelectivity / eeReaction TimeKey Advantage
LE-AmDH-v1 (Biocatalyst)6-Oxoheptanoic acid(S)-Amino acid analog>99%>99% ee (S)24 hAbsolute stereocontrol via R242 anchoring
Tungsten POMs (Homogeneous)2-Methylcyclohexanone4-Methyl-6-oxoheptanoic acid>95%>90% chemoselectivity12 hExceptionally high Turnover Number (TON)
K10-Montmorillonite (Heterogeneous)2-Methylcyclohexanone4-Methyl-6-oxoheptanoic acid68%>90% chemoselectivity24 hCatalyst filterability and reusability

Workflow Visualization

The logical relationship between these two catalytic domains is visualized below. The chemocatalytic oxidative cleavage provides the highly functionalized keto-acid analogs, which in turn serve as the perfect substrates for benchmarking the stereoselective anchoring of engineered biocatalysts.

CatalyticWorkflows cluster_0 Chemocatalytic Synthesis of Analogs cluster_1 Biocatalytic Asymmetric Amination Precursor 2-Methylcyclohexanone ChemoCat K10-MT / Tungsten POMs (O2, 70°C) Precursor->ChemoCat Aerobic Oxidation Analog 4-Methyl-6-oxoheptanoic Acid (Target Analog) ChemoCat->Analog C-C Cleavage BioCat Engineered AmDH (LE-AmDH-v1) (NH3, NADH, 30°C) Analog->BioCat R242 Carboxyl Anchoring ChiralProduct (S)-Amino Acid Derivative (>99% ee) BioCat->ChiralProduct Enantioselective Reduction

Workflow linking chemocatalytic synthesis of keto-acid analogs to biocatalytic amination.

Sources

Comparative

In-Depth Comparison Guide: Mass Spectrometry Platforms for 4-Methyl-6-Oxoheptanoic Acid Analysis

Executive Summary For researchers and drug development professionals, the accurate structural elucidation and quantification of keto-acids are critical for metabolomic profiling and impurity tracking. This guide objectiv...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, the accurate structural elucidation and quantification of keto-acids are critical for metabolomic profiling and impurity tracking. This guide objectively compares two dominant mass spectrometry (MS) platforms for the analysis of 4-methyl-6-oxoheptanoic acid : High-Resolution Liquid Chromatography-Electrospray Ionization Quadrupole Time-of-Flight (LC-ESI-Q-TOF MS/MS) and traditional Gas Chromatography-Electron Ionization (GC-EI-MS).

As a Senior Application Scientist, I will break down not just how to perform these analyses, but the causality behind the ionization behaviors, fragmentation mechanics, and protocol design.

The Analytical Challenge: Structural Nuances of 4-Methyl-6-Oxoheptanoic Acid

4-Methyl-6-oxoheptanoic acid (Molecular Formula: C8H14O3) is an aliphatic keto-acid with an exact mass of 158.0943 Da[1]. The molecule presents a unique analytical duality:

  • The Carboxylic Acid Terminus: Highly polar and capable of hydrogen bonding. This makes the molecule prone to peak tailing and thermal degradation in gas-phase systems without prior derivatization. However, it is an excellent candidate for deprotonation in fluid-phase systems[2].

  • The C6 Ketone Group: Acts as a localized charge-retention site during hard ionization, dictating specific radical-driven fragmentation pathways (such as alpha-cleavage and rearrangements)[3].

Because of these structural features, choosing the right MS platform dictates both sample preparation complexity and data fidelity.

Platform Comparison: LC-ESI(-)-Q-TOF vs. GC-EI-MS

Workflow cluster_LC Platform A: LC-ESI(-)-Q-TOF MS/MS cluster_GC Platform B: GC-EI-MS Start Sample Containing 4-Methyl-6-Oxoheptanoic Acid LC_Prep Direct Dilution (Aqueous/Organic) Start->LC_Prep GC_Prep Derivatization (BSTFA Silylation) Start->GC_Prep LC_Sep Reversed-Phase UHPLC (C18 Column) LC_Prep->LC_Sep LC_Ion Negative ESI [M-H]- Formation LC_Sep->LC_Ion LC_Det High-Res MS/MS (Accurate Mass) LC_Ion->LC_Det GC_Sep Capillary GC (e.g., DB-5MS) GC_Prep->GC_Sep GC_Ion Electron Ionization (70 eV) Radical Cation Formation GC_Sep->GC_Ion GC_Det Single Quadrupole (Nominal Mass) GC_Ion->GC_Det

Workflow comparison between LC-ESI(-)-Q-TOF and GC-EI-MS for keto-acid analysis.
Platform A: LC-ESI(-)-Q-TOF MS/MS (The Recommended Standard)

Electrospray Ionization (ESI) in negative mode is the premier choice for carboxylic acids[2]. Because the pKa of the terminal carboxyl group is roughly 4.5, it readily donates a proton in slightly basic or even weakly acidic mobile phases to form a highly stable [M-H]- precursor ion at m/z 157.0870. The Q-TOF provides sub-5 ppm mass accuracy, eliminating isobaric matrix interferences.

Platform B: Derivatization-Coupled GC-EI-MS (The Legacy Alternative)

Electron Ionization (EI) at 70 eV is a "hard" ionization technique that strips an electron to form a radical cation (M+•). Because underivatized 4-methyl-6-oxoheptanoic acid will degrade in the hot GC inlet, it must be silylated (e.g., using BSTFA) to form a trimethylsilyl (TMS) ester. While sample prep is labor-intensive, EI provides highly reproducible, library-searchable fragmentation patterns.

Mechanistic Fragmentation Pathways (The "Why")

Understanding why a molecule fragments a certain way is the cornerstone of MS interpretation.

ESI(-) Collision-Induced Dissociation (Even-Electron Rule)

In negative ESI, the precursor is an even-electron anion. According to the even-electron rule, it will preferentially fragment to form other even-electron ions via the loss of neutral molecules.

  • Decarboxylation: The most thermodynamically favorable pathway is the loss of carbon dioxide (-44 Da) from the carboxylate terminus, yielding an m/z 113.0972 fragment.

  • Dehydration: The loss of water (-18 Da) yields m/z 139.0764.

  • Ketene Loss: Alpha-cleavage near the C6 ketone can result in the loss of a neutral ketene derivative.

Fragmentation Precursor [M-H]- m/z 157.0870 (C8H13O3-) Frag_CO2 [M-H-CO2]- m/z 113.0972 (C7H13O-) Precursor->Frag_CO2 - CO2 (44 Da) Frag_H2O [M-H-H2O]- m/z 139.0764 (C8H11O2-) Precursor->Frag_H2O - H2O (18 Da) Frag_Ketone [M-H-C2H2O]- m/z 115.0764 (C6H11O2-) Precursor->Frag_Ketone - Ketene (42 Da)

Proposed ESI(-) CID fragmentation pathways for 4-methyl-6-oxoheptanoic acid.
GC-EI-MS (Radical Cation Chemistry & The McLafferty Rearrangement)

In EI, the derivatized molecule (TMS ester, MW 230) forms a radical cation. The presence of the C6 carbonyl group and a gamma-hydrogen at the C3 position triggers a classic McLafferty rearrangement [4].

  • Mechanism: The carbonyl oxygen abstracts the gamma-hydrogen via a six-membered cyclic transition state, followed by the cleavage of the alpha-beta carbon bond (C4-C5)[3].

  • Result: This produces a highly stable enol radical cation at m/z 58 ([CH2=C(OH)-CH3]+•), which serves as a massive diagnostic base peak for this specific structural isomer.

Self-Validating Experimental Protocols

To ensure scientific integrity, every analytical workflow must be a self-validating system. Below are the optimized protocols with built-in causality and validation gates.

Protocol A: LC-ESI(-)-Q-TOF MS/MS
  • Sample Preparation: Spike 90 µL of sample with 10 µL of a stable isotope-labeled internal standard (SIL-IS, e.g., 13C-labeled keto-acid).

    • Causality: Corrects for matrix-induced ion suppression in the ESI source.

    • Validation Gate: The absolute peak area of the SIL-IS in the sample must be within ±15% of the SIL-IS peak area in a neat solvent blank. Variations beyond this indicate severe matrix effects requiring sample dilution.

  • Chromatography: Inject 2 µL onto a C18 UHPLC column. Use a mobile phase of Water/Acetonitrile modified with 0.01% Acetic Acid.

    • Causality: While strong acids suppress negative ESI, trace amounts of weak acids like acetic acid can actually improve the ESI(-) response and peak shape for certain analytes by stabilizing the Taylor cone[5].

  • MS Acquisition: Operate in negative ESI mode. Extract the exact mass m/z 157.0870.

    • Validation Gate: The mass error of the precursor ion must be < 5 ppm compared to the theoretical exact mass.

Protocol B: GC-EI-MS
  • Derivatization: Dry 50 µL of sample under nitrogen. Add 50 µL of BSTFA + 1% TMCS and incubate at 60°C for 30 minutes.

    • Causality: Silylation masks the polar hydrogen-bonding carboxylic acid, preventing thermal degradation in the 250°C GC inlet.

    • Validation Gate: Monitor the chromatogram for un-derivatized 4-methyl-6-oxoheptanoic acid. Its presence indicates incomplete reaction, requiring fresh anhydrous reagents.

  • GC Separation: Inject 1 µL (splitless) onto a DB-5MS capillary column. Program the oven from 70°C to 280°C at 15°C/min.

  • MS Acquisition: Operate at 70 eV EI. Monitor the McLafferty fragment (m/z 58) and the molecular ion minus methyl group (m/z 215).

    • Validation Gate: The ion ratio of m/z 58 to m/z 215 must match the reference standard within ±20% relative abundance.

Quantitative Performance Comparison

Performance MetricPlatform A: LC-ESI(-)-Q-TOF MS/MSPlatform B: GC-EI-MS (Derivatized)
Primary Ionization Soft (Intact [M-H]- at m/z 157.0870)Hard (Extensive fragmentation, m/z 58 base peak)
Mass Accuracy < 5 ppm (High Resolution)~0.1 Da (Nominal Mass)
Sample Prep Time < 5 minutes (Dilute & Shoot)> 45 minutes (Drying + Derivatization)
Thermal Degradation Risk None (Ambient temperature ionization)High (Requires perfect silylation to prevent)
Limit of Detection (LOD) ~1–5 ng/mL~10–50 ng/mL
Best Used For Trace quantification, complex biological matricesLibrary matching, structural confirmation via EI

Conclusion & Recommendation

For the routine analysis and quantification of 4-methyl-6-oxoheptanoic acid, LC-ESI(-)-Q-TOF MS/MS is the superior platform . It bypasses the thermal lability of the keto-acid, eliminates the need for hazardous derivatization reagents, and leverages the natural acidity of the molecule to generate a highly sensitive [M-H]- signal[2].

However, if high-resolution instrumentation is unavailable, GC-EI-MS remains a viable alternative, provided the analyst strictly controls the derivatization environment and utilizes the diagnostic McLafferty rearrangement fragment (m/z 58) for selective quantification[4].

References

  • (4R)-4-Methyl-6-oxoheptanoic acid | C8H14O3 - PubChem Source: nih.gov URL:[Link]

  • 4-methyl-6-oxo-heptanoic acid | CAS#:58447-40-8 | Chemsrc Source: chemsrc.com URL:[Link]

  • McLafferty rearrangement - Wikipedia Source: wikipedia.org URL:[Link]

  • McLafferty Rearrangement - Chemistry Steps Source: chemistrysteps.com URL:[Link]

  • Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer | Analytical Chemistry Source: acs.org URL:[Link]

  • Favorable Effects of Weak Acids on Negative-Ion Electrospray Ionization Mass Spectrometry Source: nih.gov URL:[Link]

Sources

Validation

A Comparative Guide to the Spectroscopic Validation of 4-methyl-6-oxoheptanoic Acid Purity

In the landscape of pharmaceutical research and drug development, the purity of chemical intermediates is a cornerstone of safety, efficacy, and reproducibility. 4-methyl-6-oxoheptanoic acid, a key building block in the...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical research and drug development, the purity of chemical intermediates is a cornerstone of safety, efficacy, and reproducibility. 4-methyl-6-oxoheptanoic acid, a key building block in the synthesis of various pharmaceutical agents, is no exception. This guide provides a comprehensive comparison of spectroscopic techniques for the validation of its purity, offering in-depth technical insights and experimental protocols for researchers, scientists, and drug development professionals.

The presence of impurities, even in trace amounts, can significantly impact the toxicological profile and therapeutic efficacy of a final drug product.[1] Therefore, robust analytical methods for purity determination are not just a matter of quality control, but a critical component of regulatory compliance and patient safety. This guide will delve into the application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) for the rigorous purity assessment of 4-methyl-6-oxoheptanoic acid.

The Criticality of Purity: Understanding Potential Impurities

The synthesis of 4-methyl-6-oxoheptanoic acid can introduce various impurities, including starting materials, by-products, and degradation products. Common impurities might include residual solvents, unreacted starting materials, or isomers. The ability to unequivocally identify and quantify these impurities is paramount.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation and Quantification

¹H and ¹³C NMR spectroscopy are unparalleled in their ability to provide detailed structural information and quantitative analysis of organic molecules. For 4-methyl-6-oxoheptanoic acid, NMR serves as a definitive tool for identity confirmation and purity assessment.

Expertise & Experience: Why NMR is a Primary Choice

NMR's strength lies in its high resolution and the direct proportionality between signal integration and the number of corresponding nuclei. This allows for not only the identification of the target compound but also the detection and quantification of impurities without the need for individual impurity reference standards, a concept known as quantitative NMR (qNMR).

Trustworthiness: A Self-Validating System

A well-acquired NMR spectrum is inherently self-validating. The chemical shifts, coupling constants, and integration of the signals for 4-methyl-6-oxoheptanoic acid should be consistent with its known structure. Any deviation or the presence of additional signals is a direct indication of impurities.

¹H NMR Spectral Analysis of 4-methyl-6-oxoheptanoic Acid

The ¹H NMR spectrum of 4-methyl-6-oxoheptanoic acid is expected to show characteristic signals for its different proton environments. The carboxylic acid proton typically appears as a broad singlet at a downfield chemical shift, often around 12 ppm, though this can be concentration and solvent dependent.[3][4] The protons adjacent to the carbonyl groups will also have distinct chemical shifts.

¹³C NMR Spectral Analysis

In the ¹³C NMR spectrum, the carboxyl carbon atom is expected to resonate in the range of 165-185 ppm.[3][4] The ketone carbonyl carbon will also have a characteristic downfield shift. The presence of any unexpected signals would suggest impurities.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the 4-methyl-6-oxoheptanoic acid sample and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[5] Add a known amount of an internal standard (e.g., tetramethylsilane - TMS) for chemical shift referencing (0 ppm).[5]

  • Instrument Setup: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Ensure the instrument is properly locked and shimmed to achieve optimal magnetic field homogeneity.[5]

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard 90° pulse sequence.[5] A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing and Analysis: Process the free induction decay (FID) with an appropriate window function and perform a Fourier transform. Phase and baseline correct the resulting spectrum. Integrate all signals and compare the relative integrals to the expected proton ratios of 4-methyl-6-oxoheptanoic acid. Purity is determined by the relative integration of impurity signals compared to the main compound's signals.

Diagram: ¹H NMR Workflow for Purity Assessment

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Weigh Weigh Sample Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Add_IS Add Internal Standard (TMS) Dissolve->Add_IS Transfer Transfer to NMR Tube Add_IS->Transfer Insert Insert Sample into Spectrometer Transfer->Insert Lock Lock & Shim Insert->Lock Acquire Acquire FID Lock->Acquire FT Fourier Transform Acquire->FT Phase Phase & Baseline Correction FT->Phase Integrate Integrate Signals Phase->Integrate Analyze Analyze & Quantify Purity Integrate->Analyze

Caption: Workflow for NMR-based purity validation.

Infrared (IR) Spectroscopy: A Rapid Fingerprinting Technique

Infrared (IR) spectroscopy is a powerful and rapid technique for identifying functional groups present in a molecule. For 4-methyl-6-oxoheptanoic acid, IR spectroscopy can quickly confirm the presence of the carboxylic acid and ketone functionalities.

Expertise & Experience: The Diagnostic Power of IR

The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching absorption in the range of 2500-3300 cm⁻¹ and a strong C=O (carbonyl) stretching absorption between 1710 and 1760 cm⁻¹.[3][4] The ketone carbonyl stretch will also appear in a similar region, potentially leading to a broadened or complex carbonyl absorption band. The presence of these characteristic bands provides strong evidence for the correct compound.

Trustworthiness: A Comparative Approach

While IR is primarily a qualitative technique, it is highly sensitive to changes in molecular structure. By comparing the IR spectrum of a sample to that of a certified reference standard, any significant differences can indicate the presence of impurities that alter the vibrational modes of the molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
  • Sample Preparation: Place a small amount of the 4-methyl-6-oxoheptanoic acid sample directly onto the ATR crystal. No extensive sample preparation is typically required.

  • Background Spectrum: Record a background spectrum of the empty ATR crystal.

  • Sample Spectrum: Record the IR spectrum of the sample. The instrument's software will automatically subtract the background spectrum.

  • Data Analysis: Analyze the resulting spectrum for the characteristic absorption bands of the carboxylic acid and ketone functional groups. Compare the "fingerprint region" (below 1500 cm⁻¹) with that of a reference standard for a more detailed comparison.

Diagram: IR Spectroscopy Analysis Flow

IR_Workflow Start Start: Sample of 4-methyl-6-oxoheptanoic acid Place_Sample Place Sample on ATR Crystal Start->Place_Sample Record_BG Record Background Spectrum Place_Sample->Record_BG Record_Sample Record Sample Spectrum Record_BG->Record_Sample Analyze_Spectrum Analyze Spectrum O-H stretch (broad, ~2500-3300 cm⁻¹) C=O stretch (strong, ~1700-1760 cm⁻¹) Record_Sample->Analyze_Spectrum Compare Compare with Reference Spectrum Analyze_Spectrum->Compare Purity_Assessment Purity Assessment Compare->Purity_Assessment

Caption: Key steps in IR spectroscopic analysis.

Mass Spectrometry (MS): High Sensitivity for Impurity Detection

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is an extremely sensitive method for detecting and identifying trace-level impurities.

Expertise & Experience: Unrivaled Sensitivity

When coupled with a separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC), MS can provide detailed information about the molecular weight of the parent compound and any co-eluting impurities. For 4-methyl-6-oxoheptanoic acid, electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable ionization techniques.

Trustworthiness: Confirmation of Molecular Weight

High-resolution mass spectrometry (HRMS) can determine the elemental composition of the parent ion and any fragments, providing a high degree of confidence in the identity of the compound and its impurities. The fragmentation pattern of a carboxylic acid in mass spectrometry often involves the loss of OH (17 mass units) and CO (28 mass units).[6]

Experimental Protocol: LC-MS
  • Sample Preparation: Prepare a dilute solution of the 4-methyl-6-oxoheptanoic acid sample in a suitable solvent (e.g., acetonitrile/water).

  • Chromatographic Separation: Inject the sample into an HPLC system equipped with a suitable column (e.g., C18) to separate the main component from any impurities.

  • Mass Spectrometric Detection: The eluent from the HPLC is directed into the mass spectrometer. Acquire mass spectra in both full scan mode to detect all ions and, if necessary, in selected ion monitoring (SIM) or tandem MS (MS/MS) mode for targeted impurity analysis.

  • Data Analysis: Identify the molecular ion peak corresponding to 4-methyl-6-oxoheptanoic acid. Analyze the chromatogram for any additional peaks, and examine their corresponding mass spectra to identify potential impurities.

Diagram: LC-MS Impurity Profiling Workflow

LCMS_Workflow cluster_sample Sample & Separation cluster_ms Mass Spectrometry cluster_data Data Analysis Sample_Prep Prepare Dilute Solution HPLC_Sep HPLC Separation (e.g., C18 column) Sample_Prep->HPLC_Sep Ionization Ionization (e.g., ESI) HPLC_Sep->Ionization Mass_Analysis Mass Analysis (m/z) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Chromatogram Analyze Chromatogram Detection->Chromatogram Mass_Spectra Analyze Mass Spectra of Peaks Chromatogram->Mass_Spectra Identify Identify Impurities Mass_Spectra->Identify

Caption: Workflow for impurity identification using LC-MS.

Comparative Analysis of Spectroscopic Techniques

Technique Principle Strengths Limitations Application for 4-methyl-6-oxoheptanoic Acid Purity
NMR Spectroscopy Measures the absorption of radiofrequency energy by atomic nuclei in a magnetic field.- Quantitative- Provides detailed structural information- Non-destructive- Lower sensitivity compared to MS- Can be expensive- Definitive identification- Quantification of major impurities- Structural elucidation of unknown impurities
IR Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.- Fast and simple- Excellent for functional group identification- Primarily qualitative- Not ideal for complex mixtures- Rapid confirmation of identity- Screening for gross impurities
Mass Spectrometry Measures the mass-to-charge ratio of ions.- Extremely sensitive- Provides molecular weight information- Can be coupled with chromatography for separation- Can be destructive- Quantification can be challenging without standards- Detection of trace impurities- Confirmation of molecular weight- Identification of impurities when coupled with LC or GC

Conclusion and Recommendations

For a comprehensive and robust validation of 4-methyl-6-oxoheptanoic acid purity, a multi-technique approach is recommended.

  • NMR spectroscopy should be employed as the primary technique for definitive structural confirmation and for the quantification of impurities at levels typically above 0.1%.

  • IR spectroscopy serves as a rapid and cost-effective method for initial identity confirmation and quality control screening.

  • LC-MS is the preferred method for the detection and identification of trace-level impurities that may not be observable by NMR.

By integrating the data from these complementary spectroscopic techniques, researchers and drug development professionals can establish a comprehensive purity profile for 4-methyl-6-oxoheptanoic acid, ensuring the quality and safety of their downstream applications. Adherence to method validation guidelines, such as those from the International Council for Harmonisation (ICH), is crucial for ensuring the reliability of these analytical procedures.[7]

References

  • Journal of Applied Bioanalysis. Development And Validation Of Analytical Methods For Determination Of Pharmaceutical Impurities.
  • LCGC North America. Validation of Impurity Methods, Part II.
  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • Emery Pharma. A Step-by-Step Guide to Analytical Method Development and Validation.
  • LCGC International. Analytical Method Validation: Back to Basics, Part II.
  • Oregon State University. Spectroscopy of Carboxylic Acids.
  • NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles.
  • PubChem. (4R)-4-Methyl-6-oxoheptanoic acid.
  • BenchChem. 1H NMR Spectral Analysis: A Comparative Guide to Methyl 5-oxohept-6-enoate.

Sources

Comparative

Comparative Toxicity and Bioactivity Guide: 4-Methyl-6-oxoheptanoic Acid vs. Alternative Keto-Acids in Drug Design

Executive Summary In modern medicinal chemistry, the selection of aliphatic keto-acid building blocks dictates not only the downstream synthetic viability but also the ultimate pharmacological efficacy of the target mole...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the selection of aliphatic keto-acid building blocks dictates not only the downstream synthetic viability but also the ultimate pharmacological efficacy of the target molecule. 4-Methyl-6-oxoheptanoic acid (CAS 52921-00-3) is a highly specialized, branched keto-acid intermediate. Unlike its unbranched counterpart, 6-oxoheptanoic acid, or shorter-chain alternatives like levulinic acid, the presence of the C4 methyl group introduces a critical stereocenter.

This guide objectively compares the toxicity profiles, handling requirements, and downstream bioactivity of 4-methyl-6-oxoheptanoic acid against common alternatives. By leveraging its unique steric bulk, researchers can synthesize conformationally locked lactones (e.g., 3,5-dimethylvalerolactones) that serve as potent pharmacophores in spirosten saponins and targeted cytotoxic agents [1].

Mechanistic Causality: Structure, Toxicity, and Bioactivity

Toxicity Profile Comparison

When evaluating keto-acids for scale-up synthesis, acute toxicity and corrosivity are primary concerns.

  • 6-Oxoheptanoic Acid (Alternative): The unbranched aliphatic chain allows for dense molecular packing and strong intermolecular hydrogen bonding. This physical property translates to a highly localized corrosive action on biological tissues. It is classified under OSHA as a Category 1A Skin Corrosive , capable of causing severe chemical burns [2].

  • 4-Methyl-6-oxoheptanoic Acid (Target): The addition of the methyl branch at the C4 position disrupts this tight molecular packing, slightly increasing lipophilicity (LogP ~1.46) while subtly mitigating acute contact corrosivity [3]. While it remains an organic acid requiring standard PPE (gloves, goggles, fume hood), it does not exhibit the same aggressive Category 1A tissue-destroying properties as its unbranched analog, making it safer for high-throughput benchwork.

Bioactivity and Target Specificity

4-methyl-6-oxoheptanoic acid is rarely the final bioactive agent; rather, it is a "pro-pharmacophore."

  • The Causality of the Methyl Group: In biological systems, the steric bulk of the C4 methyl group restricts the conformational flexibility of the molecule once cyclized into a lactone. This restricted conformation minimizes the entropic penalty upon receptor binding.

  • Downstream Efficacy: When converted into 3,5-dimethylvalerolactones and incorporated into spirostane glycosides (like Foliumin), this specific stereochemistry is directly responsible for potent aphid deterrent activity and selective cytotoxicity against human tumor cell lines (e.g., HCT116 colorectal cancer cells) [4]. Unbranched alternatives fail to achieve this "lock-and-key" fit, resulting in off-target effects and significantly higher IC50 values.

Pathway A 4-Methyl-6-oxoheptanoic Acid (Chiral Precursor) B Stereoselective Reduction (e.g., Baker's Yeast) A->B Enzymatic Catalysis C 3,5-Dimethylvalerolactone (Conformationally Locked) B->C Acid-Catalyzed Lactonization D Spirosten Saponins (e.g., Foliumin) C->D Glycosylation & Coupling E Targeted Bioactivity (Cytotoxicity & Deterrence) D->E Receptor Binding

Fig 1. Synthetic and biological pathway of 4-methyl-6-oxoheptanoic acid to bioactive saponins.

Quantitative Data Presentation

Table 1: Physicochemical and Toxicity Comparison
CompoundCAS NumberLogPAcute Toxicity ProfileHandling & Regulatory
4-Methyl-6-oxoheptanoic acid 52921-00-31.46Mild/Moderate irritant. No severe systemic toxicity reported.Standard PPE. Suitable for bench-scale biocatalysis.
6-Oxoheptanoic acid 3128-07-20.95Category 1A Corrosive. Causes severe skin/eye burns.Strict PPE. Hazardous waste protocols required.
Levulinic acid (4-Oxopentanoic) 123-76-2-0.49Harmful if swallowed. Skin irritant.Standard PPE. Highly water-soluble, harder to extract.
Table 2: Downstream Bioactivity Potential
Precursor CompoundPrimary DerivativeConformational StateTarget SpecificityEfficacy Potential (In Vitro)
4-Methyl-6-oxoheptanoic acid 3,5-dimethylvalerolactoneLocked (Chiral)High (Receptor specific)High (Low IC50 in cytotoxicity)
6-Oxoheptanoic acid 5-methylhexanolactoneFlexible (Achiral)Low (Promiscuous binding)Low to Moderate

Experimental Methodologies: Self-Validating Protocols

To harness the bioactivity of 4-methyl-6-oxoheptanoic acid, it must be stereoselectively reduced and cyclized. The following protocol is designed as a self-validating system : the success of each step is macroscopically or spectroscopically proven before proceeding, ensuring scientific integrity.

Protocol: Synthesis and Validation of Bioactive 3,5-Dimethylvalerolactone

Step 1: Enzymatic Asymmetric Reduction

  • Procedure: Suspend 10 g of Baker’s yeast (Saccharomyces cerevisiae) in 100 mL of a 5% sucrose solution at 30°C for 30 minutes to activate. Add 1.0 g of 4-methyl-6-oxoheptanoic acid dissolved in 2 mL of ethanol. Incubate at 30°C for 48 hours with orbital shaking (150 rpm).

  • Causality: Enzymatic reduction is selected over chemical reduction (e.g., NaBH4) to guarantee a high enantiomeric excess (ee) of the resulting secondary alcohol, which is the absolute prerequisite for downstream biological receptor binding.

  • Self-Validation Check: Extract an aliquot with ethyl acetate and run TLC (Hexane:EtOAc 7:3). The disappearance of the UV-active ketone spot validates complete reduction.

Step 2: Acid-Catalyzed Lactonization

  • Procedure: Extract the aqueous yeast mixture with ethyl acetate (3 x 50 mL), dry over MgSO4, and concentrate. Dissolve the crude hydroxy-acid in 50 mL of toluene. Add 0.1 g of p-toluenesulfonic acid (pTSA). Reflux the mixture using a Dean-Stark apparatus for 4 hours.

  • Causality: Toluene forms an azeotrope with water. Removing water continuously drives the thermodynamic equilibrium entirely toward the closed lactone ring.

  • Self-Validation Check: The collection of the theoretical volume of water in the Dean-Stark trap serves as a macroscopic proof of ring closure.

Step 3: Spectroscopic Validation

  • Procedure: Purify via flash chromatography and analyze via 13C-NMR and 1H-NMR.

  • Self-Validation Check: The shift of the carbonyl carbon in 13C-NMR from a ketone resonance (~210 ppm) to a lactone ester resonance (~170 ppm) provides microscopic validation [5]. Furthermore, coupling constants in the 1H-NMR will confirm the cis or trans configuration of the 3,5-dimethyl groups.

Step 4: In Vitro Bioassay (Cytotoxicity Screening)

  • Procedure: Introduce the purified lactone derivative to HCT116 cell lines in a 96-well plate using a standard MTT assay across a concentration gradient (0.1 to 100 µM). Calculate the IC50 after 48 hours of incubation.

Workflow Step1 1. Substrate Prep (4-M-6-OHA) Step2 2. Asymmetric Reduction (Biocatalyst) Step1->Step2 Step3 3. Lactonization (Dean-Stark, pTSA) Step2->Step3 Step4 4. Validation (13C-NMR/HPLC) Step3->Step4 Step5 5. Bioassay (In Vitro Screening) Step4->Step5

Fig 2. Standardized self-validating workflow for lactonization and subsequent bioassay screening.

References

  • National Center for Biotechnology Information (2019). PubChem Compound Summary for CID 71365449, (4R)-4-Methyl-6-oxoheptanoic acid. Retrieved from[Link]

  • Thermo Fisher Scientific (2024). Safety Data Sheet: 6-Oxoheptanoic acid (CAS 3128-07-2). Retrieved from [Link]

  • Chemsrc (2025). 4-methyl-6-oxo-heptanoic acid Chemical & Physical Properties. Retrieved from [Link]

  • Ferreira, F., et al. (1996). Foliumin, a spirosten lactone saponin from Solanum amygdalifolium. ResearchGate. Retrieved from [Link]

  • Carroll, F. I., et al. (1974). Configuration and conformation of cis- and trans-3,5-dimethylvalerolactones. Journal of the American Chemical Society. Retrieved from [Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-methyl-6-oxoheptanoic Acid

For Researchers, Scientists, and Drug Development Professionals The disposal of any chemical waste requires a thorough understanding of its intrinsic properties and potential hazards. 4-methyl-6-oxoheptanoic acid, as a c...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The disposal of any chemical waste requires a thorough understanding of its intrinsic properties and potential hazards. 4-methyl-6-oxoheptanoic acid, as a carboxylic acid, necessitates careful handling to mitigate risks associated with corrosivity and potential environmental impact. The procedures outlined below are designed to ensure the safety of laboratory personnel and adherence to environmental regulations.

Immediate Safety and Hazard Assessment

Personal Protective Equipment (PPE):

A fundamental aspect of laboratory safety is the consistent and correct use of PPE. When handling 4-methyl-6-oxoheptanoic acid, the following should be considered minimum requirements:

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shieldProtects against splashes and corrosive mists that can cause severe eye damage.[1][2]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene)Prevents skin contact, which can lead to chemical burns.[2][3]
Body Protection Laboratory coat or chemical-resistant apronProtects against incidental contact and contamination of personal clothing.[2]
Respiratory Protection Use in a well-ventilated area or a chemical fume hoodMinimizes inhalation of any vapors or aerosols.

In case of exposure:

  • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3]

  • Skin: Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[2][3]

  • Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek medical attention.[3]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]

Waste Characterization and Segregation: The First Step to Proper Disposal

Proper waste disposal begins at the point of generation. Accurate characterization and segregation are critical to prevent dangerous chemical reactions and ensure compliant disposal.

Waste Characterization:

Based on its chemical structure (a carboxylic acid), 4-methyl-6-oxoheptanoic acid waste should be considered:

  • Corrosive: Due to the acidic functional group.

  • Organic: It is a carbon-based compound.

Segregation:

Proper segregation of chemical waste is crucial to prevent dangerous reactions.[4][5]

  • Acids and Bases: Store acidic waste, such as 4-methyl-6-oxoheptanoic acid, separately from bases to prevent violent neutralization reactions.[6]

  • Oxidizers: Keep acidic waste away from oxidizing agents to prevent potentially explosive mixtures.

  • Flammable Solvents: While 4-methyl-6-oxoheptanoic acid itself has a slight fire hazard, it should be stored separately from flammable solvents.[1]

The following diagram illustrates the decision-making process for waste segregation:

WasteSegregation Start Waste Generated: 4-methyl-6-oxoheptanoic acid IsHazardous Is the waste hazardous? Start->IsHazardous Characterize Characterize Waste: - Corrosive (Acidic) - Organic IsHazardous->Characterize Yes Segregate Segregate into Acidic Organic Waste Container Characterize->Segregate Label Label Container: 'Hazardous Waste' 'Corrosive - Acidic Organic' Segregate->Label Store Store in designated satellite accumulation area Label->Store

Caption: Decision workflow for the initial handling and segregation of 4-methyl-6-oxoheptanoic acid waste.

Step-by-Step Disposal Procedures

There are two primary disposal pathways for 4-methyl-6-oxoheptanoic acid waste: neutralization followed by drain disposal (for small quantities of dilute, non-toxic solutions only) and collection as hazardous waste. The preferred and safest method for most laboratory settings is collection as hazardous waste.

This method is the most robust and ensures compliance with environmental regulations for all but the most dilute and benign solutions.

Step 1: Container Selection and Labeling

  • Select a Compatible Container: Use a clean, leak-proof container made of a material compatible with acids, such as high-density polyethylene (HDPE).[6] Do not use metal containers.

  • Label the Container: Clearly label the container with the words "Hazardous Waste," the full chemical name ("4-methyl-6-oxoheptanoic acid"), and the associated hazards (e.g., "Corrosive," "Organic Acid").[7][8]

Step 2: Waste Accumulation

  • Location: Accumulate the waste in a designated satellite accumulation area (SAA) within the laboratory.

  • Keep Closed: Keep the waste container securely closed except when adding waste.

  • Incompatible Wastes: Do not mix incompatible wastes in the same container.

Step 3: Arrange for Disposal

  • Contact Environmental Health and Safety (EHS): Once the container is full or has been in accumulation for the maximum allowed time (check with your institution's EHS), contact your EHS department to arrange for pickup and disposal by a licensed hazardous waste contractor.

This method should only be considered for small quantities of dilute aqueous solutions of 4-methyl-6-oxoheptanoic acid that are free from other hazardous contaminants (e.g., heavy metals, other toxic organic compounds). Most organic acids are still considered toxic after neutralization and should not be drain disposed.[6] Consult with your institution's EHS office before proceeding with this method.

Step 1: Dilution

  • If the concentration of the acidic solution is greater than 10%, it must first be diluted.[9] Slowly add the acidic solution to a large volume of cold water with stirring. Never add water to acid.

Step 2: Neutralization

  • Work in a Fume Hood: Perform the neutralization in a chemical fume hood.

  • Prepare a Basic Solution: Prepare a dilute solution of a weak base, such as sodium bicarbonate (baking soda), or a dilute solution of a strong base like sodium hydroxide.

  • Slowly Add Base: While stirring the diluted acidic waste, slowly add the basic solution. Be aware that this reaction can generate heat and potentially gas.

  • Monitor pH: Periodically check the pH of the solution using pH paper or a calibrated pH meter.

  • Target pH: Continue adding the base until the pH is between 5.5 and 9.5.[10]

Step 3: Drain Disposal

  • Confirmation: Once the solution is neutralized and you have confirmed with EHS that it is safe for drain disposal, slowly pour the neutralized solution down a laboratory sink drain.

  • Flush with Water: Flush the drain with a large volume of water (at least 20 times the volume of the disposed solution) to further dilute the waste.[10]

The following diagram outlines the decision-making process for choosing the appropriate disposal method:

DisposalDecision Start Waste containing 4-methyl-6-oxoheptanoic acid IsSmallAndDilute Is it a small quantity of a dilute aqueous solution with no other hazardous components? Start->IsSmallAndDilute HazardousWaste Collect as Hazardous Waste IsSmallAndDilute->HazardousWaste No ConsultEHS Consult with EHS for approval for neutralization IsSmallAndDilute->ConsultEHS Yes ConsultEHS->HazardousWaste Not Approved Neutralize Neutralize to pH 5.5-9.5 ConsultEHS->Neutralize Approved DrainDisposal Drain Disposal with copious water flush Neutralize->DrainDisposal

Caption: Decision tree for selecting the appropriate disposal method for 4-methyl-6-oxoheptanoic acid waste.

Emergency Procedures for Spills

In the event of a spill, prompt and appropriate action is crucial to minimize exposure and environmental contamination.

For small spills:

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Don PPE: Wear appropriate PPE, including gloves, goggles, and a lab coat.

  • Contain the Spill: Use a spill kit with an absorbent material suitable for acids (e.g., sodium bicarbonate or a commercial acid neutralizer) to contain and neutralize the spill.

  • Clean Up: Once neutralized, carefully scoop the material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water.

For large spills:

  • Evacuate: Evacuate the immediate area.

  • Alert Authorities: Notify your institution's EHS and, if necessary, emergency services.

  • Restrict Access: Prevent entry to the spill area.

  • Professional Cleanup: Allow trained emergency response personnel to handle the cleanup.

Conclusion

The proper disposal of 4-methyl-6-oxoheptanoic acid is a critical component of a safe and compliant laboratory environment. By adhering to the principles of thorough hazard assessment, proper segregation, and approved disposal protocols, researchers can minimize risks to themselves, their colleagues, and the environment. When in doubt, always err on the side of caution and consult with your institution's Environmental Health and Safety department.

References

  • In-Laboratory Treatment of Chemical Waste. (n.d.). Safety & Risk Services. Retrieved from [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]

  • Best Practices for Managing Laboratory Waste. (2025, October 23). Republic Services. Retrieved from [Link]

  • PROPER SEGREGATION & DISPOSAL OF LABORATORY WASTE. (n.d.). Research Safety. Retrieved from [Link]

  • Organic Acid Standard Operating Procedure. (n.d.). Retrieved from [Link]

  • Guidelines for Safe Chemical Segregation. (2016, July 6). Lab Manager. Retrieved from [Link]

  • BEST PRACTICES AND ETIQUETTE FOR LAB WASTE DISPOSALS. (2018, March 10). Retrieved from [Link]

  • Safe Laboratory Waste Disposal Practices. (2025, August 13). Environmental Marketing Services. Retrieved from [Link]

  • 4-methyl-6-oxo-heptanoic acid | CAS#:58447-40-8. (2025, September 10). Chemsrc. Retrieved from [Link]

  • In-Lab Disposal Methods: Waste Management Guide. (n.d.). Protect IU - Indiana University. Retrieved from [Link]

  • Disposal of Laboratory Wastes to Sanitary Sewer. (n.d.). My Alfred University. Retrieved from [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). Retrieved from [Link]

  • MANAGING YOUR HAZARDOUS WASTE: A Guide for Small Businesses. (n.d.). EPA. Retrieved from [Link]

  • Learn the Basics of Hazardous Waste. (2025, June 22). US EPA. Retrieved from [Link]

  • Hazardous Waste Recycling. (2025, September 22). US EPA. Retrieved from [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA. Retrieved from [Link]

  • (4R)-4-Methyl-6-oxoheptanoic acid. (n.d.). PubChem. Retrieved from [Link]

  • Chemical Incompatibility Chart. (n.d.). Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 4-methyl-6-oxoheptanoic acid

As a Senior Application Scientist, I frequently consult with drug development professionals on the precise handling of bifunctional organic molecules. 4-Methyl-6-oxoheptanoic acid (CAS 58447-40-8) is a highly valuable in...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with drug development professionals on the precise handling of bifunctional organic molecules. 4-Methyl-6-oxoheptanoic acid (CAS 58447-40-8) is a highly valuable intermediate, featuring both a reactive ketone and a carboxylic acid moiety[1]. While its structural duality makes it a critical building block for synthesizing complex lactones and spiroketals[2], it also dictates strict safety and logistical protocols.

The combination of a lipophilic hydrocarbon backbone and an acidic carboxyl group means this compound can penetrate standard porous barriers and cause severe irritation or chemical burns upon contact with skin or mucous membranes[3]. To ensure absolute safety and chemical integrity, laboratory personnel must move beyond generic safety rules and understand the causality behind each protective measure.

This guide provides a self-validating, step-by-step operational framework for the safe handling, transfer, and disposal of 4-methyl-6-oxoheptanoic acid.

Chemical Profile & Hazard Assessment

Before selecting Personal Protective Equipment (PPE), we must analyze the molecule's physical and chemical properties to anticipate its behavior in an open laboratory environment.

Property / HazardSpecification / DetailsCausality / Rationale
CAS Number 58447-40-8Unique identifier for the specific isomer[1].
Molecular Weight 158.20 g/mol Relatively low MW facilitates the volatility of derived aerosols[4].
Physical State Solid / PowderDust generation is a primary inhalation hazard during weighing and transfer[5].
Primary Hazards Skin Irritation (Cat 2) / Eye Damage (Cat 1)The acidic proton dissociates upon contact with physiological moisture, causing localized pH drops and protein denaturation[3].
Incompatibilities Strong bases, oxidizing agentsExothermic neutralization with bases; potential redox reactions at the ketone[5].

Personal Protective Equipment (PPE) Matrix

To ensure trustworthiness in your safety protocol, PPE selection must be based on chemical breakthrough times and the specific lipophilic nature of this oxoheptanoic acid.

  • Hand Protection: Use heavy-duty Nitrile (minimum 8 mil) or Butyl rubber gloves. Causality: The lipophilic methyl and oxo groups act as permeation enhancers, allowing the acid to rapidly penetrate thin, standard latex. Double-gloving with nitrile is mandatory to delay breakthrough[6].

  • Eye/Face Protection: ANSI Z87.1-compliant chemical splash goggles. If transferring >500 mg or working with concentrated solutions, a full face shield is required to prevent conjunctival exposure to acidic aerosols[3].

  • Body Protection: A fully buttoned, flame-resistant (FR) or poly-cotton lab coat. For bulk handling, a chemical-resistant neoprene apron prevents trans-dermal exposure in the event of a spill[6].

  • Respiratory Protection: Handle exclusively inside a certified Class II Type A2 biological safety cabinet or a chemical fume hood with a face velocity of 80-120 fpm.

Operational Workflows: Step-by-Step Methodology

Every protocol in the laboratory should be a self-validating system. Follow these steps to ensure the safe transfer and solubilization of 4-methyl-6-oxoheptanoic acid.

Step 1: Pre-Operation Validation Before opening the primary container, verify that the fume hood is fully operational. Self-Validation: Tape a delicate task wipe (e.g., Kimwipe) to the bottom of the sash. A steady inward pull visually confirms negative pressure and adequate airflow.

Step 2: Static Elimination Like many organic powders, 4-methyl-6-oxoheptanoic acid can accumulate a static charge, leading to sudden aerosolization when the container is opened. Use an anti-static gun (e.g., Zerostat) on the weighing spatula and the weigh boat prior to contact.

Step 3: Material Transfer

  • Tare an anti-static weigh boat on an analytical balance inside the fume hood.

  • Using a grounded stainless-steel spatula, transfer the required mass.

  • Immediately seal the primary container to prevent ambient moisture from degrading the carboxylic acid.

Step 4: Solubilization When preparing solutions (e.g., in ether or dichloromethane), place the pre-weighed solid into the receiving flask first, then slowly add the solvent under continuous stirring[7]. Causality: While not as violently exothermic as hydrating a strong mineral acid, controlling the dissolution rate of the solid prevents clumping and localized heat buildup, ensuring a homogenous reaction mixture.

Workflow Start 1. PPE & Hood Validation (Check Airflow & Static) Transfer 2. Material Transfer (Anti-static Spatula) Start->Transfer Spill Spill Detected? Transfer->Spill Clean 3a. Spill Response: Neutralize & Absorb Spill->Clean Yes Proceed 3b. Solubilization (Add Solvent to Acid) Spill->Proceed No Dispose 4. Waste Segregation & EPA-Compliant Disposal Clean->Dispose Proceed->Dispose

Operational workflow for handling 4-methyl-6-oxoheptanoic acid, including spill logic.

Emergency Response & Spill Protocols

Immediate, mechanistically sound action prevents a localized spill from escalating into a facility-wide contamination event.

  • Small Powder Spills (<50 g): Do not use water initially, as it may spread the acidic powder. Cover the spill with a weak, dry neutralizing agent such as sodium bicarbonate or calcium carbonate[6]. Causality: Weak bases neutralize the carboxylic acid exothermically but gently, preventing splattering. Once bubbling ceases, sweep the solid into a hazardous waste bag.

  • Skin Exposure: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes[3]. Do not apply neutralizing salves to the skin; the trapped heat of neutralization will exacerbate tissue damage.

Disposal & Environmental Logistics

4-Methyl-6-oxoheptanoic acid must be treated as hazardous organic acidic waste.

  • Segregation: Store waste in a dedicated, clearly labeled, chemically compatible container (e.g., high-density polyethylene, HDPE). Do NOT mix with heavy metals, cyanides, or strong bases[5].

  • Labeling: Ensure the waste ticket explicitly lists "4-Methyl-6-oxoheptanoic acid" and flags the primary hazards: "Corrosive / Irritant".

  • Logistics: Coordinate with your Environmental Health and Safety (EHS) department for collection. Ensure secondary containment (a bin or tray) is used during transport from the lab to the waste accumulation area.

References

  • "4-methyl-6-oxo-heptanoic acid | CAS#:58447-40-8", Chemsrc. 1

  • "Journal of the American Chemical Society", dss.go.th. 7

  • "(4R)-4-Methyl-6-oxoheptanoic acid | C8H14O3 | CID 71365449", PubChem. 4

  • "6-Oxoheptanoic acid", Santa Cruz Biotechnology. 5

  • "Acids, Organic", Washington State University. 6

  • "SAFETY DATA SHEET - Fisher Scientific", Fisher Scientific. 3

  • "Foliumin, a spirosten lactone saponin from Solanum amygdalifolium", ResearchGate. 2

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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